Product packaging for 4-Aminobenzamide(Cat. No.:CAS No. 2835-68-9)

4-Aminobenzamide

Numéro de catalogue: B1265587
Numéro CAS: 2835-68-9
Poids moléculaire: 136.15 g/mol
Clé InChI: QIKYZXDTTPVVAC-UHFFFAOYSA-N
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Description

4-Aminobenzamide is a member of benzamides.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B1265587 4-Aminobenzamide CAS No. 2835-68-9

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-aminobenzamide
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InChI

InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
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InChI Key

QIKYZXDTTPVVAC-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
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DSSTOX Substance ID

DTXSID7038814
Record name 4-Aminobenzamide
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Molecular Weight

136.15 g/mol
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CAS No.

2835-68-9
Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name 4-Aminobenzamide
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Record name Benzamide, 4-amino-
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Record name 4-Aminobenzamide
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Record name p-aminobenzamide
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Record name 4-AMINOBENZAMIDE
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Foundational & Exploratory

4-Aminobenzamide as a PARP Inhibitor: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. The catalytic activity of PARP enzymes, particularly PARP1 and PARP2, is essential for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP has emerged as a promising therapeutic strategy in oncology, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.

4-Aminobenzamide is a small molecule inhibitor of PARP. Structurally similar to nicotinamide, the essential cofactor for PARP activity, this compound acts as a competitive inhibitor, binding to the nicotinamide binding pocket of the enzyme and preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP's catalytic function has profound consequences for cellular responses to DNA damage. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a PARP inhibitor, detailing its biochemical interactions, cellular effects, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Competitive Inhibition of PARP

The primary mechanism by which this compound exerts its effects is through competitive inhibition of PARP enzymes. PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, including themselves (auto-PARylation) and histones. This process, known as PARylation, results in the formation of long, branched PAR chains that act as a scaffold to recruit DNA repair proteins to the site of damage.

This compound, due to its structural resemblance to the nicotinamide moiety of NAD+, competes with NAD+ for binding to the catalytic domain of PARP. By occupying the NAD+ binding site, this compound prevents the enzymatic activity of PARP, thereby blocking the synthesis of PAR chains. This disruption of PARP's catalytic cycle is the foundational event that leads to the downstream cellular consequences of this compound treatment.

Quantitative Data on PARP Inhibition

Precise quantitative data on the inhibitory potency of this compound against specific PARP isoforms is not as extensively documented in publicly available literature as it is for its isomer, 3-aminobenzamide, and newer generations of PARP inhibitors. However, based on its well-established role as a PARP inhibitor, its activity is typically characterized by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). For the purpose of providing a quantitative context, data for the closely related and well-studied PARP inhibitor, 3-aminobenzamide, is presented below as a reference. It is important to note that while structurally similar, the potencies of this compound and 3-aminobenzamide may differ.

CompoundTargetAssay SystemIC50KiReference
3-AminobenzamidePARPCHO cells~50 nMNot Reported[1][2]
3-AminobenzamidePARPIn vitro~30 µM1.8 µM[3]

Note: The significant difference in reported IC50 values can be attributed to the different assay systems used (cellular vs. in vitro biochemical assays). Cellular assays often reflect additional factors such as cell permeability and metabolism, which can influence the apparent potency of an inhibitor.

Signaling Pathways and Cellular Consequences

The inhibition of PARP by this compound triggers a cascade of cellular events, primarily centered around the DNA damage response.

PARP_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_Synthesis PARP_Inhibition PARP Inhibition DDR_Recruitment DNA Repair Protein Recruitment (e.g., XRCC1) PAR_Synthesis->DDR_Recruitment SSB_Repair SSB Repair DDR_Recruitment->SSB_Repair Cell_Survival Cell Survival and Genomic Stability SSB_Repair->Cell_Survival 4AB This compound 4AB->PARP_Inhibition No_PAR No PAR Synthesis PARP_Inhibition->No_PAR No_DDR_Recruitment Impaired Repair Protein Recruitment No_PAR->No_DDR_Recruitment SSB_Accumulation SSB Accumulation No_DDR_Recruitment->SSB_Accumulation DSB_Formation Replication Fork Collapse & Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Apoptosis Apoptosis / Cell Death (Synthetic Lethality in HR-deficient cells) DSB_Formation->Apoptosis

Figure 1: Signaling pathway of PARP inhibition by this compound.
Disruption of DNA Single-Strand Break Repair

The most immediate consequence of PARP inhibition by this compound is the impairment of SSB repair. Without the synthesis of PAR chains, the recruitment of key BER proteins, such as X-ray repair cross-complementing protein 1 (XRCC1), to the site of damage is hindered. This leads to an accumulation of unrepaired SSBs.

Induction of Double-Strand Breaks and Synthetic Lethality

While SSBs are generally not lethal to the cell, their persistence can lead to more severe forms of DNA damage. During DNA replication, unrepaired SSBs can cause the collapse of replication forks, resulting in the formation of highly cytotoxic double-strand breaks (DSBs).

In normal cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes, such as BRCA1 or BRCA2, the ability to repair DSBs is compromised. The combination of PARP inhibition by this compound (leading to DSB formation) and a pre-existing defect in HR creates a "synthetic lethal" scenario, where the simultaneous loss of two DNA repair pathways leads to catastrophic genomic instability and ultimately, cancer cell-specific death (apoptosis).

Experimental Protocols

The characterization of this compound as a PARP inhibitor involves a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro PARP Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP in a cell-free system and is used to determine the direct inhibitory effect of a compound.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins, which are coated on a microplate. The amount of incorporated biotinylated ADP-ribose is proportional to PARP activity and is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP conjugate

  • TMB (3,3’,5,5’-tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 N H2SO4)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control, and a vehicle control (e.g., DMSO) should also be included.

  • Reaction Setup: To each well of the histone-coated plate, add the following in order:

    • Assay buffer

    • Activated DNA

    • Recombinant PARP1 enzyme

    • This compound dilution or control

  • Initiation of Reaction: Add biotinylated NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Washing: Wash the plate three times with wash buffer to remove unincorporated reagents.

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate three times with wash buffer. Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PARP_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of This compound and Controls Start->Prepare_Reagents Setup_Reaction Add Reagents to Histone-Coated Plate: - Assay Buffer - Activated DNA - PARP1 Enzyme - Inhibitor/Control Prepare_Reagents->Setup_Reaction Initiate_Reaction Add Biotinylated NAD+ to Initiate PARylation Setup_Reaction->Initiate_Reaction Incubate_1 Incubate for 1 hour at Room Temperature Initiate_Reaction->Incubate_1 Wash_1 Wash Plate (3x) with Wash Buffer Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP and Incubate for 1 hour Wash_1->Add_Strep_HRP Wash_2 Wash Plate (3x) with Wash Buffer Add_Strep_HRP->Wash_2 Add_TMB Add TMB Substrate and Incubate in the Dark Wash_2->Add_TMB Stop_Reaction Add Stop Solution Add_TMB->Stop_Reaction Read_Absorbance Measure Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Figure 2: Experimental workflow for an in vitro PARP inhibition assay.
Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of this compound to inhibit PARP activity within a cellular context by measuring the levels of PARylation.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activation. In the presence of a PARP inhibitor, the formation of PAR chains will be reduced. The level of PARylation is then detected by Western blot using an antibody specific for PAR.

Materials:

  • Cell line of interest (e.g., a cancer cell line)

  • Cell culture medium and supplements

  • DNA-damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • Primary antibody for a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Then, induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Re-probe the membrane with the loading control antibody to ensure equal protein loading. Quantify the band intensities for PAR and the loading control. A decrease in the PAR signal in the presence of this compound indicates cellular PARP inhibition.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and viability of cells, which is particularly relevant for assessing its potential as an anti-cancer agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be solubilized and quantified by spectrophotometry.

Materials:

  • Cell line of interest (e.g., a BRCA-deficient cancer cell line and a BRCA-proficient control cell line)

  • Cell culture medium and supplements

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control.

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value (the concentration that causes 50% inhibition of cell growth). A significantly lower IC50 in the BRCA-deficient cell line compared to the BRCA-proficient cell line would be indicative of synthetic lethality.

Logical Relationship in Synthetic Lethality

The concept of synthetic lethality is a cornerstone of the therapeutic strategy for PARP inhibitors. The logical relationship between PARP inhibition, the status of the homologous recombination pathway, and the ultimate fate of the cell is illustrated below.

Synthetic_Lethality_Logic PARP_Inhibition PARP Inhibition (e.g., by this compound) HR_Status Homologous Recombination (HR) Repair Status PARP_Inhibition->HR_Status HR_Proficient HR Proficient (Functional BRCA1/2) HR_Status->HR_Proficient Yes HR_Deficient HR Deficient (Mutated BRCA1/2) HR_Status->HR_Deficient No DSB_Repair DSBs are repaired HR_Proficient->DSB_Repair DSB_Accumulation DSBs accumulate HR_Deficient->DSB_Accumulation Cell_Survival_Logic Cell Survival DSB_Repair->Cell_Survival_Logic Cell_Death_Logic Cell Death (Apoptosis) DSB_Accumulation->Cell_Death_Logic

Figure 3: Logical relationship demonstrating synthetic lethality.

Conclusion

This compound functions as a competitive inhibitor of PARP enzymes, disrupting the crucial cellular process of DNA single-strand break repair. By preventing the synthesis of poly(ADP-ribose), it leads to the accumulation of DNA damage, which can be converted into lethal double-strand breaks during replication. This mechanism of action forms the basis of its potential as a therapeutic agent, particularly in the context of synthetic lethality in cancers with deficiencies in homologous recombination repair. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other potential PARP inhibitors, from their direct enzymatic inhibition to their effects on cellular viability and DNA repair pathways. Further research to precisely quantify the inhibitory constants of this compound against various PARP isoforms will be valuable in fully elucidating its therapeutic potential.

References

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-Aminobenzamide. The information is intended for researchers, scientists, and drug development professionals, presenting key data in a structured and accessible format.

Chemical Identity and Physical Properties

This compound, a simple aromatic amide, is a valuable building block in organic synthesis and a compound of interest in medicinal chemistry due to its biological activities.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 2835-68-9[2]
Molecular Formula C₇H₈N₂O[1]
SMILES C1=CC(=CC=C1C(=O)N)N[1]
InChI InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 136.15 g/mol
Melting Point 181-183 °C
Boiling Point 349 °C (experimental)
Density 1.233 g/cm³
pKa 16.83 ± 0.50 (Predicted)
Appearance White to off-white crystalline powder

Table 3: Solubility Profile of this compound

SolventSolubility
Water Slightly soluble
Ethanol Soluble
Diethyl Ether Soluble
DMSO Slightly soluble
Methanol Slightly soluble

Chemical Structure

The structure of this compound consists of a benzene ring substituted with an amino group and a carboxamide group at the para position.

2D Structure of this compound

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 4: 1H NMR Spectral Data of this compound (in DMSO-d6)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.70d2HAr-H (ortho to C=O)
7.58 (br s)s1H-CONH₂
6.88 (br s)s1H-CONH₂
6.56d2HAr-H (ortho to NH₂)
5.61 (br s)s2H-NH₂

Table 5: 13C NMR Spectral Data of this compound (in DMSO-d6)

Chemical Shift (δ) ppmAssignment
168.2C=O
152.0C-NH₂
129.2Ar-CH (ortho to C=O)
121.8Ar-C (ipso to C=O)
112.5Ar-CH (ortho to NH₂)

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine and amide groups, a strong C=O stretching vibration for the amide carbonyl, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands are also present.

Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 136. The fragmentation pattern is consistent with the structure, with major fragments arising from the loss of the amide group and subsequent fragmentation of the aromatic ring. A prominent peak is often observed at m/z 120, corresponding to the benzoyl cation, and a further loss of CO can lead to a phenyl cation at m/z 77.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of 4-nitrobenzamide.

Protocol: Synthesis of this compound via Reduction of 4-Nitrobenzamide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-nitrobenzamide in a mixture of ethanol and water.

  • Reduction: To the suspension, add a reducing agent such as iron powder and a catalytic amount of acetic acid.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.

G start Start reaction_setup Suspend 4-nitrobenzamide in ethanol/water start->reaction_setup reduction Add iron powder and catalytic acetic acid reaction_setup->reduction heating Reflux and monitor reaction by TLC reduction->heating workup Hot filter through celite heating->workup isolation Concentrate filtrate to obtain crude product workup->isolation purification Recrystallize from ethanol/water isolation->purification end Pure this compound purification->end

Synthesis and Purification Workflow
Purification by Recrystallization

Recrystallization is an effective method for purifying the crude product.

Protocol: Recrystallization of this compound

  • Solvent Selection: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture.

  • Drying: Dry the crystals under vacuum.

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.

Method Parameters: Reverse-Phase HPLC

  • Column: A C18 or a specialized reverse-phase column like Newcrom R1 can be used.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid is a suitable mobile phase.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 265 nm) can be employed.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

Biological Activity and Signaling Pathway

This compound is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and other cellular processes.

Mechanism of PARP Inhibition

PARP enzymes, particularly PARP1, are activated by DNA single-strand breaks (SSBs). Activated PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, and then polymerizes ADP-ribose units onto itself and other nuclear proteins, forming poly(ADP-ribose) (PAR) chains. This PARylation process is crucial for the recruitment of DNA repair machinery to the site of damage.

This compound acts as a competitive inhibitor of PARP by binding to the nicotinamide binding site of the enzyme, thereby preventing the synthesis of PAR.

Downstream Effects of PARP Inhibition

The inhibition of PARP by this compound has several downstream consequences:

  • Impaired DNA Repair: By preventing PAR formation, this compound hinders the recruitment of key DNA repair proteins, such as XRCC1, to the sites of SSBs. This leads to the accumulation of unrepaired SSBs.

  • Synthetic Lethality: In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the accumulation of SSBs due to PARP inhibition leads to the formation of double-strand breaks (DSBs) during DNA replication. The inability to repair these DSBs through HR results in cell death, a concept known as synthetic lethality.

  • Modulation of Cellular Energetics: Overactivation of PARP in response to extensive DNA damage can lead to the depletion of cellular NAD+ and ATP pools, ultimately causing cell death. PARP inhibitors like this compound can prevent this energy crisis.

G cluster_0 Cellular Response to DNA Damage cluster_1 Effect of this compound DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Repair_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_recruitment SSB_repair Single-Strand Break Repair Repair_recruitment->SSB_repair Cell_survival Cell Survival SSB_repair->Cell_survival Aminobenzamide This compound PARP1_inhibition PARP1 Inhibition Aminobenzamide->PARP1_inhibition PARP1_inhibition->PARP1 No_PAR No PAR Synthesis PARP1_inhibition->No_PAR No_recruitment Impaired Recruitment of Repair Proteins No_PAR->No_recruitment SSB_accumulation SSB Accumulation No_recruitment->SSB_accumulation DSB_formation DSB Formation (during replication) SSB_accumulation->DSB_formation Cell_death Cell Death (in HR deficient cells) DSB_formation->Cell_death

PARP Inhibition Signaling Pathway

References

Synthesis and Purification of 4-Aminobenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the laboratory-scale synthesis and purification of 4-Aminobenzamide, a key intermediate in the pharmaceutical and dye industries. The document details common synthetic routes, comprehensive experimental protocols, and robust purification techniques to ensure high-purity material suitable for research and development applications.

Introduction

This compound (p-Aminobenzamide) is a versatile chemical intermediate widely utilized in the synthesis of various organic molecules. Its structure, featuring both an amine and an amide functional group, makes it a valuable building block for creating more complex compounds, including active pharmaceutical ingredients (APIs). Ensuring the high purity of this compound is critical for the success of subsequent reactions and the quality of the final products. This guide outlines a reliable method for its synthesis and purification for laboratory use.

Synthetic Routes

The synthesis of this compound can be approached through several methods. A prevalent and effective strategy involves the reduction of a nitro group from an accessible precursor, 4-nitrobenzamide. This transformation is typically high-yielding and utilizes standard laboratory reagents and techniques.

An alternative pathway involves the direct amidation of 4-aminobenzoic acid. However, this can be challenging due to the competing reactivity of the amino group. Therefore, the reduction of 4-nitrobenzamide is often the preferred laboratory method.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via the reduction of 4-nitrobenzamide, followed by a robust purification protocol using recrystallization.

Synthesis of this compound from 4-Nitrobenzamide

This procedure details the reduction of 4-nitrobenzamide using iron powder in the presence of an acid catalyst.

Materials and Reagents:

  • 4-Nitrobenzamide

  • Iron powder

  • Ethanol

  • Water

  • Acetic acid

  • Celite or silica gel

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzamide and a suitable solvent system such as a mixture of ethanol and water.

  • To this suspension, add iron powder.

  • Slowly add a catalytic amount of acetic acid to initiate the reduction.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Filter the reaction mixture through a pad of celite or silica gel to remove the iron salts.

  • Wash the filter cake with a suitable solvent, such as methanol, to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification by Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds. The choice of solvent is critical for successful purification. For this compound, a mixed solvent system or a single solvent where the compound exhibits high solubility at elevated temperatures and low solubility at room temperature is ideal. Studies have shown that methanol is a good solvent for this compound, while ethyl acetate acts as an antisolvent[1].

Materials and Reagents:

  • Crude this compound

  • Methanol (solvent)

  • Ethyl acetate (antisolvent) or Water

  • Activated charcoal (optional)

Equipment:

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • To induce crystallization, an antisolvent like ethyl acetate or water can be slowly added until the solution becomes cloudy.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven.

Data Presentation

The following table summarizes typical quantitative data associated with the synthesis and properties of this compound.

ParameterValueReference
Synthesis
Starting Material4-Nitrobenzamide
Reducing AgentIron Powder / Acetic Acid or Catalytic Hydrogenation (Pd/C)[2]
Reaction TemperatureReflux[2]
Typical Yield>96% (for similar reductions)[3][4]
Purification
MethodRecrystallization
Suitable SolventsMethanol, Ethanol, Water, Acetone, Acetonitrile
AntisolventEthyl Acetate
Physical Properties
Molecular FormulaC₇H₈N₂O
Molecular Weight136.15 g/mol
AppearanceWhite to cream or off-white powder
Melting Point181-185 °C
Purity (HPLC)≥98.0%

Visualizations

The following diagrams illustrate the workflow for the synthesis and purification of this compound and the logical steps for quality control.

Synthesis_Purification_Workflow Start Start: 4-Nitrobenzamide Reduction Reduction (Fe / Acetic Acid in EtOH/H2O) Start->Reduction Filtration1 Hot Filtration (remove iron salts) Reduction->Filtration1 Concentration Solvent Removal (Rotary Evaporation) Filtration1->Concentration Crude_Product Crude this compound Concentration->Crude_Product Dissolution Dissolution (Minimal Hot Methanol) Crude_Product->Dissolution Decolorization Decolorization (Activated Charcoal, optional) Dissolution->Decolorization Filtration2 Hot Gravity Filtration Decolorization->Filtration2 Crystallization Crystallization (Cooling & Antisolvent Addition) Filtration2->Crystallization Filtration3 Vacuum Filtration (Isolate Crystals) Crystallization->Filtration3 Drying Drying (Desiccator / Vacuum Oven) Filtration3->Drying Final_Product Pure this compound Drying->Final_Product

Synthesis and Purification Workflow for this compound.

Quality_Control_Logic Product Purified this compound Analysis Characterization Product->Analysis MeltingPoint Melting Point Analysis Analysis->MeltingPoint Physical Spectroscopy Spectroscopic Analysis (NMR, IR) Analysis->Spectroscopy Structural Chromatography Purity Assessment (HPLC) Analysis->Chromatography Purity Compare_MP Compare with Literature Value (181-185 °C) MeltingPoint->Compare_MP Compare_Spectra Confirm Structure Spectroscopy->Compare_Spectra Determine_Purity Quantify Purity (>98%) Chromatography->Determine_Purity Pass Pass Compare_MP->Pass Match Fail Fail (Repurify or Re-synthesize) Compare_MP->Fail No Match Compare_Spectra->Pass Correct Compare_Spectra->Fail Incorrect Determine_Purity->Pass High Purity Determine_Purity->Fail Low Purity

Quality Control and Analysis Logic for this compound.

Conclusion

The synthesis of this compound via the reduction of 4-nitrobenzamide, followed by purification through recrystallization, is a reliable and effective method for obtaining high-purity material for laboratory applications. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis. Adherence to these methodologies will facilitate the consistent production of high-quality this compound.

References

4-Aminobenzamide solubility in DMSO and other lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of 4-Aminobenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to formulation, bioavailability, and overall therapeutic efficacy. This guide provides a detailed analysis of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common laboratory solvents, complete with quantitative data, experimental protocols, and visualizations of relevant workflows and biological pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of common laboratory solvents. The data is summarized below for easy comparison. Benzamides as a class generally show solubility in polar organic solvents, which is consistent with the data presented.[1]

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Mole Fraction Solubility (x10³)Solubility (mg/mL)
DMSORoom Temperature-100[2]
Water298.150.09[3]-
Methanol298.151.25[3]-
Ethanol298.150.98[3]-
1-Propanol298.150.85-
Isopropanol298.150.75-
1-Butanol298.150.65-
Acetone298.152.10-
Ethyl Acetate298.150.55-
Acetonitrile298.150.25-

Note: The solubility in DMSO is notably high, making it a suitable solvent for preparing stock solutions. For hygroscopic DMSO, its water content can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.

The solubility of this compound in several pure solvents, including ethyl acetate, butyl acetate, methyl acetate, methanol, ethanol, isobutanol, 1-butanol, acetonitrile, isopropanol, acetone, water, and 1-propanol, was measured using a gravimetric method at temperatures ranging from 283.15 K to 323.15 K. The results indicated that solubility increases with a rise in temperature across all tested solvents.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical. The following are standard methodologies for quantifying the solubility of a compound like this compound.

Protocol 1: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a widely recognized "gold standard" for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. This ensures the formation of a saturated solution.

  • Equilibration: Agitate the vial in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. The undissolved solid must be separated from the saturated solution, typically by centrifugation or filtration through a suitable syringe filter (e.g., 0.45 µm PTFE). It is crucial to maintain the temperature during this step to prevent changes in solubility.

  • Analysis: Carefully withdraw a sample from the supernatant (the clear, saturated solution). Dilute the sample with an appropriate solvent and analyze the concentration of this compound using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor used during analysis.

G cluster_workflow Experimental Workflow: Shake-Flask Solubility prep 1. Preparation Add excess this compound to solvent equil 2. Equilibration Agitate at constant temp (24-48h) prep->equil sep 3. Phase Separation Centrifuge or filter to remove undissolved solid equil->sep analysis 4. Analysis Dilute supernatant and measure concentration (HPLC/UV) sep->analysis calc 5. Calculation Determine solubility from concentration and dilution factor analysis->calc

Workflow for the Shake-Flask solubility determination method.
Protocol 2: Gravimetric Method

The gravimetric method is another reliable technique for measuring solubility, particularly as a function of temperature.

Methodology:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature, ensuring excess solid is present.

  • Filtration: Filter a known volume of the saturated supernatant to remove any undissolved solute. This step is critical for accuracy.

  • Solvent Evaporation: Weigh an evaporating dish containing the filtrate to get the total weight of the solution. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent completely without decomposing the this compound (e.g., 60-80°C).

  • Final Weighing: Once the solvent has evaporated, weigh the evaporating dish again. The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculation: Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solution.

Protocol 3: Tiered Solubility Assessment for In Vitro Assays

For drug development purposes, a tiered approach is often used to quickly identify a suitable solvent and concentration for biological assays.

Methodology:

  • Initial High Concentration: Start by attempting to dissolve the test chemical at a high concentration (e.g., 20 mg/mL) in the desired medium or solvent (e.g., DMSO).

  • Mechanical Procedures: To aid dissolution, use a sequence of mechanical procedures: gentle mixing/vortexing, followed by water bath sonication (up to 5 minutes), and finally, warming the solution (e.g., to 37°C) if the compound has not dissolved.

  • Step-wise Dilution: If the compound remains insoluble, decrease the concentration by a factor of 10 by increasing the solvent volume and repeat the mechanical procedures.

  • Solvent Hierarchy: If solubility is not achieved in the primary solvent (e.g., cell culture medium), test alternative solvents in a preferred order, such as DMSO and then ethanol.

Biological Pathway Involvement: PARP Inhibition

This compound is known to function as an inhibitor of poly(ADP-ribose)polymerase (PARP). PARP is a nuclear enzyme crucial for the DNA damage response pathway, particularly in the repair of single-strand breaks. By inhibiting PARP, this compound can prevent the repair of DNA damage, which can lead to cell death, especially in cancer cells that may already have defects in other DNA repair pathways.

G cluster_pathway Simplified PARP Inhibition Pathway dna_damage DNA Single-Strand Break parp PARP Activation dna_damage->parp repair_failure Failed DNA Repair (Stalled Replication Fork) parp->repair_failure recruits repair proteins apoptosis Cell Death (Apoptosis) aminobenzamide This compound parp_inhibition PARP Inhibition aminobenzamide->parp_inhibition parp_inhibition->parp repair_failure->apoptosis

Role of this compound as a PARP inhibitor in the DNA damage response.

References

A Technical Guide to the Spectroscopic Analysis of 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-aminobenzamide. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a comprehensive summary of spectroscopic data to facilitate the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.49Doublet5.22HAr-H (ortho to -CONH₂)
7.00Singlet-2H-CONH₂
6.54Doublet5.62HAr-H (ortho to -NH₂)
5.35Singlet-2H-NH₂

¹³C NMR (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
168.8C=O (Amide)
151.4C-NH₂
129.4Ar-CH (ortho to -CONH₂)
120.8C-CONH₂
110.8Ar-CH (ortho to -NH₂)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3465, 3355StrongN-H stretching (asymmetric and symmetric of -NH₂)
3180StrongN-H stretching (-CONH₂)
1655StrongC=O stretching (Amide I)
1605MediumN-H bending (-NH₂)
1580MediumC=C stretching (aromatic)
Mass Spectrometry (Electron Ionization)

The molecular weight of this compound is 136.15 g/mol .[2][3]

m/zRelative IntensityAssignment
136High[M]⁺ (Molecular ion)
120High[M-NH₂]⁺
92Medium[M-CONH₂]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Approximately 5-25 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.[4]

  • The solution is then filtered through a Pasteur pipette containing a small plug of glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The NMR tube is capped and carefully wiped clean before insertion into the spectrometer.

Data Acquisition:

  • The NMR tube is placed in the spectrometer's autosampler or manually inserted into the magnet.

  • The magnetic field is locked onto the deuterium signal of the DMSO-d₆.

  • The magnetic field homogeneity is optimized by shimming.

  • For ¹H NMR, standard acquisition parameters are used, typically with a 30° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is performed to simplify the spectrum.

  • Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

  • A small amount (approximately 50 mg) of solid this compound is placed in a small beaker or test tube.

  • A few drops of a volatile solvent, such as methylene chloride or acetone, are added to dissolve the solid.

  • A drop of this solution is applied to the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • The solvent is allowed to evaporate, leaving a thin solid film of the compound on the plate. The film should appear translucent for optimal results.

  • If the resulting spectral peaks are too intense, the film is removed with a solvent, and a more dilute solution is used to prepare a new film. Conversely, if the peaks are too weak, more solution is added to the plate and the solvent is evaporated.

Data Acquisition (FT-IR):

  • A background spectrum of the clean, empty sample compartment is collected.

  • The salt plate with the sample film is placed in the V-shaped sample holder within the instrument.

  • The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Sample Preparation:

  • A dilute solution of this compound is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • This stock solution is further diluted to a final concentration suitable for the instrument, often in the range of 10-100 µg/mL.

  • Any particulate matter should be removed by filtration to prevent clogging of the instrument's components.

Data Acquisition (Electron Ionization - EI):

  • The sample is introduced into the mass spectrometer, where it is vaporized in a vacuum.

  • In the ion source, the gaseous molecules are bombarded with a high-energy electron beam, causing the molecules to ionize and, in some cases, fragment.

  • The resulting positively charged ions are accelerated by an electric field.

  • These ions are then passed through a magnetic field, which deflects them according to their mass-to-charge (m/z) ratio.

  • A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C NMR Spectra Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum Acq_IR->Analysis_IR Analysis_MS Mass Spectrum Acq_MS->Analysis_MS Interpretation Structural Elucidation & Compound Identification Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

4-Aminobenzamide: A Versatile Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzamide (4-AB), a simple yet versatile aromatic compound, serves as a crucial building block in the landscape of modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an amide moiety, makes it a valuable intermediate in the construction of a diverse array of complex molecules. This technical guide provides a comprehensive overview of this compound's physical and chemical properties, its synthesis, and its multifaceted applications as a chemical intermediate, with a particular focus on its role in the synthesis of bioactive molecules, including PARP inhibitors, and as a precursor to dyes and pigments. Detailed experimental protocols for key transformations and a summary of quantitative data are provided to facilitate its practical application in the laboratory.

Introduction

This compound (CAS No: 2835-68-9), also known as p-aminobenzamide, is a white crystalline solid.[1] Its molecular structure, featuring a primary aromatic amine and a primary amide group attached to a benzene ring in a para-configuration, imparts a unique reactivity profile. The amino group is susceptible to a wide range of electrophilic substitutions and coupling reactions, while the amide functionality offers sites for further modification or can influence the overall electronic properties and biological activity of the resulting molecule. This dual functionality has cemented its importance as a raw material in the pharmaceutical, dye, and polymer industries.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₇H₈N₂O[3]
Molecular Weight 136.15 g/mol [3]
Appearance White crystalline solid
Melting Point 181-183 °C
Solubility Slightly soluble in water; Soluble in diethyl ether and ethanol
CAS Number 2835-68-9

Synthesis of this compound

The industrial synthesis of this compound typically starts from p-nitrobenzoic acid. The process involves two main steps: amidation of the carboxylic acid and subsequent reduction of the nitro group.

A common synthetic route involves the conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride, followed by ammonolysis to yield p-nitrobenzamide. The nitro group is then reduced to the primary amine using various reducing agents, such as iron powder in the presence of an acid or through catalytic hydrogenation.

Applications as a Chemical Intermediate

The utility of this compound as a chemical intermediate is vast and spans multiple domains of chemical synthesis.

N-Acylation Reactions

The primary amino group of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form N-acyl-4-aminobenzamide derivatives. This reaction is fundamental to the synthesis of a wide range of more complex molecules.

Table 2: Representative N-Acylation Reactions of this compound

Acylating AgentBaseSolventReaction TimeYield (%)Reference(s)
Benzoyl ChloridePyridine or NaOH(aq)Dichloromethane or Water/Organic6-12 hoursNot specified
Acetic Anhydride---Not specified-
Synthesis of Azo Dyes

This compound is a key precursor in the synthesis of azo dyes. The synthesis involves the diazotization of the primary amino group, followed by coupling with an electron-rich aromatic compound, such as a phenol or another amine.

Table 3: Synthesis of an Azo Dye from this compound

Coupling ComponentReaction ConditionsProductYield (%)Reference(s)
β-Naphthol1. NaNO₂, HCl, 0-5 °C; 2. β-Naphthol, NaOH, 0-5 °CAzo dyeNot specified
Precursor to Bioactive Molecules

The this compound scaffold is present in numerous biologically active compounds. Its ability to participate in various coupling and condensation reactions makes it a valuable starting material in medicinal chemistry.

While many potent PARP (Poly(ADP-ribose) polymerase) inhibitors are derivatives of this compound, the parent molecule itself serves as a foundational structure for understanding the structure-activity relationships of these important anticancer agents. The benzamide moiety is a key pharmacophore for binding to the nicotinamide binding pocket of the PARP enzyme. The synthesis of more complex PARP inhibitors often involves multi-step sequences where a this compound derivative is a key intermediate.

Derivatives of aminobenzamides have been synthesized and evaluated for their antimicrobial properties. These compounds often feature the core aminobenzamide structure with various substituents appended to explore and optimize their activity against a range of bacterial and fungal strains.

Experimental Protocols

General Procedure for N-Acylation of this compound with Benzoyl Chloride

This protocol is a general representation of a Schotten-Baumann reaction.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as THF or DCM.

  • Add a base, such as anhydrous sodium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred mixture over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

General Procedure for the Synthesis of an Azo Dye from this compound

This protocol outlines the diazotization of this compound and subsequent coupling with β-naphthol.

Part 1: Diazotization of this compound

  • Dissolve this compound (1 equivalent) in a dilute solution of hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.1 equivalents) dropwise while maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C. The resulting diazonium salt solution should be used immediately in the next step.

Part 2: Coupling Reaction

  • In a separate beaker, dissolve β-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the β-naphthol solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Signaling Pathways and Experimental Workflows

PARP1 in Base Excision Repair (BER) and Inhibition by this compound Derivatives

This compound and its derivatives are known inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. PARP1 detects single-strand breaks in DNA and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. PARP inhibitors, many of which contain the benzamide pharmacophore, compete with the natural substrate NAD+ for the active site of PARP1, thereby inhibiting its function. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to more lethal double-strand breaks during DNA replication, a concept known as "synthetic lethality" in cancers with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).

PARP1_BER_Pathway cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate BER_Proteins BER Repair Proteins (e.g., XRCC1) PAR->BER_Proteins recruits Repair DNA Repair BER_Proteins->Repair mediate PARP_Inhibitor This compound Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 inhibits

PARP1's role in the Base Excision Repair pathway and its inhibition.
Experimental Workflow for N-Acylation of this compound

The following diagram illustrates a typical laboratory workflow for the synthesis of an N-acylated this compound derivative.

N_Acylation_Workflow Start Start Setup Reaction Setup: - this compound - Anhydrous Solvent - Base Start->Setup Cooling Cool to 0 °C Setup->Cooling Addition Slowly add Acyl Chloride Cooling->Addition Reaction Stir at RT (6-12 hours) Addition->Reaction Workup Aqueous Workup: - Quench with Water - Extract with Organic Solvent Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Analysis Characterization: - NMR, IR, MS Purification->Analysis End End Product Analysis->End

A generalized workflow for the N-acylation of this compound.

Conclusion

This compound is a cornerstone intermediate in organic synthesis, offering a gateway to a vast chemical space of functional molecules. Its dual reactivity allows for facile incorporation into a variety of molecular scaffolds, leading to the synthesis of important pharmaceuticals, dyes, and materials. The protocols and data presented in this guide aim to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their synthetic endeavors. As the demand for novel and complex organic molecules continues to grow, the importance of versatile building blocks like this compound is set to increase, ensuring its continued relevance in the field of organic chemistry.

References

Beyond PARP: An In-depth Technical Guide to the Diverse Biological Activities of 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide (4-AB), a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, has been a cornerstone in the study of DNA repair and cancer therapy. However, a growing body of evidence reveals a wider spectrum of biological activities for this small molecule that extend beyond its canonical role in PARP inhibition. This technical guide provides a comprehensive overview of these non-PARP-mediated effects, offering researchers and drug development professionals a detailed resource to explore the untapped therapeutic potential of this compound and its derivatives. This document summarizes key findings, presents quantitative data in structured tables, provides detailed experimental protocols for pivotal assays, and visualizes complex biological pathways and workflows using Graphviz diagrams.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported in publicly available literature, its structural analogs and derivatives have shown potent effects.

Data Presentation: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Aminobenzamide DerivativesStaphylococcus aureus0.5 - 2[1]
Aminobenzamide DerivativesEscherichia coli> 64[1]
Aminobenzamide DerivativesPseudomonas aeruginosa> 64[1]
Aminobenzamide DerivativesCandida albicansNot Reported
Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Bacterial or fungal inoculum

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the appropriate broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the prepared inoculum to each well of the 96-well plate containing the serially diluted this compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Antimicrobial Assay Workflow

antimicrobial_workflow prep_stock Prepare 4-AB Stock serial_dilution Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Modulation of Angiogenesis

Interestingly, aminobenzamides exhibit a dual effect on angiogenesis, the formation of new blood vessels. While high concentrations are reported to be anti-angiogenic, low concentrations of the structural isomer 3-aminobenzamide (3-AB) have been shown to be pro-angiogenic. This suggests a complex, dose-dependent mechanism of action independent of PARP inhibition.

Data Presentation: Angiogenic Effects of 3-Aminobenzamide
Concentration of 3-ABEffect on AngiogenesisExperimental ModelReference
50 µMPro-angiogenic (stimulates tubulogenesis)Human Umbilical Vein Endothelial Cells (HUVECs)
1-5 mMAnti-angiogenicNot specified
Experimental Protocols: Endothelial Cell Tube Formation Assay

Objective: To assess the in vitro angiogenic potential of this compound by evaluating the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Matrigel Basement Membrane Matrix

  • This compound

  • 96-well plates

  • Inverted microscope with imaging capabilities

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer. Allow the gel to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the Matrigel-coated wells.

  • Treatment: Add this compound at various concentrations to the wells. Include a positive control (e.g., VEGF) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops.

Visualization: Angiogenesis Modulation Pathway

angiogenesis_pathway cluster_low_dose Low Dose 4-AB cluster_high_dose High Dose 4-AB ld_4ab This compound (Low Conc.) mmp2 MMP-2 Activity ld_4ab->mmp2 Enhances tubulogenesis Tubulogenesis mmp2->tubulogenesis Promotes hd_4ab This compound (High Conc.) vegf VEGF Expression hd_4ab->vegf Inhibits angiogenesis Angiogenesis vegf->angiogenesis Inhibits

Caption: Dose-dependent dual effects of aminobenzamides on angiogenesis.

Anti-inflammatory Activity via NF-κB Signaling

This compound and its analogs have demonstrated anti-inflammatory properties, which may be mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Experimental Protocols: NF-κB Nuclear Translocation Assay

Objective: To determine the effect of this compound on the activation and nuclear translocation of NF-κB in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Nuclear and cytoplasmic extraction reagents

  • Antibodies against NF-κB p65 subunit

  • Western blotting reagents and equipment

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Fractionation: Separate the nuclear and cytoplasmic fractions of the cells using a commercially available kit.

  • Western Blotting: Perform Western blotting on both fractions to detect the levels of the NF-κB p65 subunit. An increase in nuclear p65 and a decrease in cytoplasmic p65 indicates translocation.

  • Immunofluorescence (alternative): Fix and permeabilize the cells, then stain with an anti-p65 antibody and a nuclear counterstain (e.g., DAPI). Visualize the subcellular localization of p65 using a fluorescence microscope.

Visualization: NF-κB Signaling Pathway Inhibition

nfkb_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk ikb IκB ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates pro_inflammatory Pro-inflammatory Gene Expression nucleus->pro_inflammatory Induces ab This compound ab->ikk Inhibits?

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Cell Cycle Regulation

Studies on 3-aminobenzamide have shown that it can influence cell cycle progression, leading to an extension of the S phase and a delay in entry into the S phase. These effects appear to be independent of any direct inhibition of DNA synthesis.

Experimental Protocols: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • Cell culture medium

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MDA-MB-231 cells and treat them with various concentrations of this compound for 24-48 hours.

  • Cell Harvest: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells will be proportional to the PI fluorescence intensity.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization: Cell Cycle Analysis Workflow

cell_cycle_workflow treat_cells Treat Cells with 4-AB harvest Harvest and Fix Cells treat_cells->harvest stain Stain with Propidium Iodide harvest->stain flow_cytometry Analyze by Flow Cytometry stain->flow_cytometry analyze_data Analyze Cell Cycle Distribution flow_cytometry->analyze_data

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Other Reported Biological Activities

Beyond the activities detailed above, preliminary research suggests that this compound and its derivatives may also be involved in:

  • Inhibition of Aminotransferases: These enzymes are crucial for amino acid metabolism[1].

  • Modulation of Cytochrome P450 Enzymes: Specifically, an influence on CYP2E1 activity has been noted.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: The aminobenzamide scaffold has been used as a basis for the design of DPP-IV inhibitors for the treatment of type 2 diabetes.

  • Induction of Phosphoenolpyruvate Carboxykinase (PEPCK): 3-Aminobenzamide has been shown to induce the expression of this key gluconeogenic enzyme.

  • Inhibition of UDP-glucuronosyltransferases (UGTs): This could have implications for drug metabolism and drug-drug interactions.

  • Hedgehog Signaling Pathway Inhibition: Derivatives of this compound have been investigated as potential inhibitors of this developmental pathway, which is often dysregulated in cancer.

Further research is required to fully elucidate the mechanisms and therapeutic potential of these additional activities of this compound.

Conclusion

The biological activities of this compound extend far beyond its well-established role as a PARP inhibitor. Its demonstrated effects on microbial growth, angiogenesis, inflammation, and cell cycle regulation, along with a host of other potential activities, highlight the need for a broader investigation into its therapeutic applications. This guide provides a foundational resource for scientists and clinicians to explore these non-canonical functions, with the aim of unlocking new avenues for drug discovery and development. The provided protocols and visualizations serve as a starting point for designing and interpreting future studies in this exciting area of research.

References

4-Aminobenzamide in Research: A Technical Guide to Its Discovery, History, and Core Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide is a benzamide derivative that has been a subject of scientific inquiry, primarily recognized for its role as a structural motif in medicinal chemistry. While its isomer, 3-aminobenzamide, is a well-established first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP), the research trajectory of this compound has explored different therapeutic avenues, most notably in the field of anticonvulsant agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to this compound and the broader class of benzamide-based compounds in research. Given the limited specific data on this compound as a potent PARP inhibitor, this guide will also leverage the extensive research on its structural analogs to provide a thorough understanding of the relevant experimental protocols and signaling pathways.

Discovery and History of Benzamides in Research

The scientific journey of benzamides as bioactive molecules is rooted in the exploration of nicotinamide analogs. In the early 1980s, nicotinamide was identified as a weak feedback inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP). This discovery spurred the investigation of structurally similar compounds, leading to the identification of benzamide and its derivatives as more potent PARP inhibitors[1].

The Rise of 3-Aminobenzamide as a Prototypical PARP Inhibitor

3-Aminobenzamide emerged as a cornerstone in early PARP research. Its ability to compete with the enzyme's substrate, nicotinamide adenine dinucleotide (NAD+), provided a valuable chemical tool to probe the function of PARP in cellular processes, particularly in DNA repair and cell death[2]. The benzamide moiety became recognized as a key pharmacophore for PARP inhibition, mimicking the nicotinamide portion of NAD+ and binding to the enzyme's active site[3][4].

This compound: A Divergent Path

While sharing the core benzamide structure, the research focus on this compound has predominantly been in a different therapeutic area: anticonvulsant activity. Studies have shown that a series of 4-aminobenzamides, particularly N-substituted derivatives, exhibit potent anticonvulsant effects in various animal models[5]. This line of research has explored the structure-activity relationships of these compounds in mitigating seizures induced by electroshock and chemical convulsants.

Synthesis of this compound

The synthesis of this compound is a well-established chemical process, typically involving the reduction of a nitro-substituted precursor. A common and scalable method starts with 4-nitrobenzoic acid.

General Synthetic Protocol:

  • Amidation of 4-Nitrobenzoic Acid: 4-nitrobenzoic acid is first converted to its acid chloride, typically using thionyl chloride. The resulting 4-nitrobenzoyl chloride is then reacted with ammonia to form 4-nitrobenzamide.

  • Reduction of the Nitro Group: The nitro group of 4-nitrobenzamide is then reduced to an amine. This can be achieved through various methods, including catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or by using reducing agents like sodium hydrosulfide.

  • Purification: The final product, this compound, is then purified, typically by recrystallization.

Quantitative Data on Benzamide-Based PARP Inhibitors

CompoundTarget(s)IC50 (in vitro)Cell-based IC50Reference(s)
3-Aminobenzamide PARP~30 µM~50 nM (CHO cells)
Olaparib PARP1, PARP2PARP1: 1.5 nM, PARP2: 0.8 nMNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize benzamide-based PARP inhibitors. These protocols are representative of the techniques employed in the field and can be adapted for the evaluation of novel compounds.

Protocol 1: In Vitro PARP Inhibition Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose onto histone proteins.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plate

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compound (e.g., this compound) and a known inhibitor (e.g., 3-aminobenzamide)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Plate Preparation: If not pre-coated, coat a 96-well plate with histones and block non-specific binding sites.

  • Reagent Preparation: Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.

  • Reaction Setup: To each well, add the PARP1 enzyme, activated DNA, and the test compound or vehicle control.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add biotinylated NAD+ to each well to start the PARP reaction. Incubate for 60 minutes at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate for 30-60 minutes.

  • Signal Development: Wash the plate again and add TMB substrate. Incubate until a blue color develops.

  • Stopping the Reaction: Add the stop solution to each well. The color will change to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader. The percentage of inhibition is calculated relative to the vehicle control.

Protocol 2: Cell Viability Assay (Luminescent)

This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay to measure the number of viable cells based on ATP levels.

Materials:

  • Cells of interest (e.g., a cancer cell line)

  • Opaque-walled 96-well plates

  • Cell culture medium

  • Test compound (e.g., this compound)

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer. Cell viability is expressed as a percentage of the vehicle-treated control.

Protocol 3: Western Blotting for PARP Activity (PARylation)

This method assesses the inhibition of PARP activity in cells by detecting the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

  • Cells of interest

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PAR

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with the test compound for a specified time, followed by treatment with a DNA damaging agent to induce PARP activity.

  • Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. A decrease in the PAR signal in the presence of the test compound indicates PARP inhibition.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical workflows discussed in this guide.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins scaffolds SSB_Repair SSB Repair Repair_Proteins->SSB_Repair mediates Aminobenzamide This compound (or 3-Aminobenzamide) Aminobenzamide->PARP1 inhibits

Caption: PARP1 signaling pathway in DNA single-strand break repair and its inhibition by benzamides.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis Compound_Synth Synthesis of This compound Derivative PARP_Assay Colorimetric PARP Inhibition Assay Compound_Synth->PARP_Assay IC50_Det Determine IC50 Value PARP_Assay->IC50_Det Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) IC50_Det->Viability_Assay informs Cell_Culture Cell Culture (e.g., Cancer Cell Line) Cell_Culture->Viability_Assay Western_Blot Western Blot for PARylation Cell_Culture->Western_Blot Efficacy_Toxicity Assess Cellular Efficacy and Toxicity Viability_Assay->Efficacy_Toxicity Western_Blot->Efficacy_Toxicity

Caption: Experimental workflow for the evaluation of a potential PARP inhibitor like this compound.

Logical_Development Nicotinamide Nicotinamide as weak PARP inhibitor Benzamide_Scaffold Benzamide as a Nicotinamide Mimic Nicotinamide->Benzamide_Scaffold structural similarity Aminobenzamides Investigation of Aminobenzamide Isomers Benzamide_Scaffold->Aminobenzamides Three_AB 3-Aminobenzamide: Potent PARP Inhibitor (DNA Repair Research) Aminobenzamides->Three_AB Four_AB This compound: Leads to Anticonvulsant Research Aminobenzamides->Four_AB Modern_PARPi Modern Potent PARP Inhibitors (e.g., Olaparib) Three_AB->Modern_PARPi foundation for

Caption: Logical progression of benzamide-based research leading to distinct applications.

Conclusion

This compound serves as an interesting case study in drug discovery, where a simple positional isomerism leads to a significant divergence in primary research applications. While the benzamide scaffold is a well-established pharmacophore for PARP inhibition, with 3-aminobenzamide being a key historical tool, the research on this compound has predominantly carved a niche in the development of anticonvulsant therapies. For researchers in drug development, this underscores the critical importance of subtle structural modifications in determining biological activity. The methodologies and pathways detailed in this guide provide a robust framework for the evaluation of new benzamide derivatives, whether their intended target is PARP or other enzymes, and highlight the enduring legacy of this versatile chemical scaffold in medicinal chemistry.

References

4-Aminobenzamide: A Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Aminobenzamide in a laboratory setting. Adherence to these guidelines is crucial for ensuring a safe research environment and minimizing potential exposure risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed or inhaled and causes irritation to the skin, eyes, and respiratory system[1][2]. Chronic exposure may lead to cumulative health effects[1].

GHS Hazard Statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

The substance may also induce methemoglobinemia, a condition that interferes with oxygen uptake by hemoglobin. As a combustible solid powder, it can form explosive dust mixtures in the air, particularly in confined spaces.

Toxicological and Physical Properties

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₇H₈N₂O
Molecular Weight 136.15 g/mol
Appearance Beige or white crystalline powder
Melting Point 181-184 °C
Boiling Point 349 °C
Flash Point 164.9 °C
Solubility Slightly soluble in water. Soluble in diethyl ether and ethanol.
Density 1.233 g/cm³

Table 2: Exposure Limits and Toxicological Data

ParameterValueNotes
LD50/LC50 Not availableToxicological properties have not been fully investigated.
Permissible Exposure Limit (PEL) - Oregon OSHA Total Dust: 10 mg/m³ Respirable Fraction: 5 mg/m³As "Particulates not otherwise regulated (PNOR)".

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.

PPE_Diagram cluster_ppe Required PPE for Handling this compound cluster_conditions Handling Conditions lab_coat Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) goggles Safety Goggles (conforming to EN166/ANSI Z87.1) respirator Respirator (NIOSH/MSHA approved) handling Handling Solid Powder handling->lab_coat Always wear handling->gloves Always wear handling->goggles Always wear ventilation Adequate Ventilation ventilation->respirator Required if dust is generated or ventilation is inadequate

Caption: Required Personal Protective Equipment (PPE).

Safe Handling and Storage

Handling:

  • Handle only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.

  • Minimize dust generation and accumulation.

  • Avoid all personal contact, including inhalation of dust and contact with eyes and skin.

  • Use non-sparking tools to prevent ignition of dust clouds.

  • Wash hands thoroughly after handling.

  • Empty containers may contain residual dust and should be handled with care. Do not cut, drill, grind, or weld on or near such containers.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

  • Store separately from foodstuffs.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.

  • Inhalation: Move the victim to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Firefighting Measures:

  • Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide.

  • Specific Hazards: The material is a combustible solid that can form explosive dust-air mixtures. Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH approved mode.

Accidental Release (Spill) Procedures: For any spill, the primary objectives are to contain the spill, prevent exposure, and decontaminate the area.

Spill_Workflow start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate ppe Don appropriate PPE (Respirator, Goggles, Gloves, Coat) evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate contain Contain the spill Prevent entry into drains ventilate->contain cleanup Clean up spill contain->cleanup Use dry cleanup methods (e.g., vacuum or sweep) Avoid generating dust decontaminate Decontaminate area with soap and water cleanup->decontaminate dispose Place waste in a sealed, labeled container for disposal decontaminate->dispose end Spill Handled dispose->end

Caption: Workflow for handling a this compound spill.

Experimental Protocols for Hazard Assessment

The toxicological properties of chemicals like this compound are determined using standardized methodologies, such as those developed by the Organisation for Economic Co-operation and Development (OECD).

Methodology for Acute Oral Toxicity Testing (OECD Test Guideline 425)

This protocol, known as the Up-and-Down Procedure (UDP), is designed to estimate the LD50 (the dose lethal to 50% of a test population) while minimizing animal use.

  • Principle: A sequential dosing approach is used where a single animal is dosed at a time. The outcome for that animal (survival or death) determines the dose for the next animal.

  • Test Animals: Healthy, young adult rodents (preferably female rats) are used. Animals are fasted prior to dosing.

  • Procedure:

    • The first animal is dosed at a level just below the best preliminary estimate of the LD50.

    • Animals are dosed sequentially, typically at 48-hour intervals.

    • If an animal survives, the dose for the next animal is increased by a set factor.

    • If an animal dies, the dose for the next animal is decreased by the same factor.

  • Observation: Animals are closely observed for the first few hours after dosing and then daily for a total of 14 days. Observations include signs of toxicity, body weight changes, and mortality.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method after a specified number of animals have been tested, providing an estimate with a confidence interval.

Methodology for In Vitro Skin Irritation Testing (OECD Test Guideline 439)

This in vitro method uses a Reconstructed human Epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.

  • Principle: The test determines the ability of a chemical to cause damage to skin cells by measuring the viability of the RhE tissue after exposure.

  • Test System: The RhE model is a three-dimensional tissue construct that mimics the upper layers of human skin.

  • Procedure:

    • The test chemical (solid or liquid) is applied directly to the surface of triplicate tissue models.

    • Tissues are incubated with the chemical for a defined period (e.g., 60 minutes).

    • The chemical is then washed off, and the tissues are transferred to fresh medium for a recovery period (e.g., 42 hours).

  • Viability Assessment:

    • After recovery, tissue viability is measured using a colorimetric assay, typically the MTT assay. The MTT reagent is converted by living cells into a blue formazan salt.

    • The amount of formazan produced is proportional to the number of viable cells and is measured spectrophotometrically.

  • Data Analysis: The percentage viability of the chemical-treated tissues is calculated relative to negative controls. A chemical is classified as a skin irritant (UN GHS Category 2) if the mean tissue viability is reduced to 50% or less.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations. Containers should be punctured to prevent re-use and disposed of at an authorized landfill. Do not allow the chemical to enter drains or surface water.

References

Methodological & Application

Application Notes and Protocols for 4-Aminobenzamide in DNA Damage Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide is a valuable chemical tool for studying the cellular response to DNA damage. It functions as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[1] By inhibiting PARP, this compound can potentiate the effects of DNA-damaging agents, such as chemotherapeutics and radiation, and induce synthetic lethality in cancer cells with specific DNA repair defects. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate DNA damage, apoptosis, and cell cycle arrest.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are activated by DNA strand breaks. Upon activation, PARP enzymes catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on acceptor proteins, including themselves. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage. This compound, as a PARP inhibitor, competes with the substrate NAD+, thereby preventing the synthesis of PAR chains. This inhibition of PARP activity leads to the accumulation of unrepaired single-strand breaks, which can collapse replication forks and generate more lethal double-strand breaks.

Mechanism of PARP Inhibition by this compound DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PAR PAR Synthesis PARP->PAR uses NAD NAD+ NAD->PAR DNA_Repair_Complex Recruitment of DNA Repair Proteins PAR->DNA_Repair_Complex Repair DNA Repair DNA_Repair_Complex->Repair Aminobenzamide This compound Inhibition Inhibition Aminobenzamide->Inhibition Inhibition->PAR No_Repair Accumulation of Single-Strand Breaks Inhibition->No_Repair leads to DSB Double-Strand Breaks No_Repair->DSB Apoptosis_CycleArrest Apoptosis & Cell Cycle Arrest DSB->Apoptosis_CycleArrest

Caption: PARP Inhibition by this compound and its Cellular Consequences.

Data Presentation

The following tables summarize quantitative data regarding the use of this compound and the related compound 3-aminobenzamide in various cell lines. Direct IC50 values for this compound are not consistently reported across a wide range of cancer cell lines in the readily available literature. Therefore, data for the well-characterized PARP inhibitor 3-aminobenzamide is also included for comparative purposes.

Table 1: IC50 Values of Aminobenzamide Derivatives

CompoundTargetCell LineIC50 ValueReference
3-AminobenzamidePARPCHO cells~50 nM[2]
3-AminobenzamidePARPIn vitro~30 µM[2]

Note: The significant difference in reported IC50 values can be attributed to the different assay systems used (cellular vs. in vitro biochemical assays).[2]

Table 2: Effects of 3-Aminobenzamide on Cell Cycle Distribution after Gamma-Irradiation

Cell LineTreatmentG1 ArrestG2 Arrest
C3D2F1 3T3-a4 mM 3-AB + 4 Gy γ-irradiationSuppressionEnhancement
Swiss 3T34 mM 3-AB + 2 Gy γ-irradiationSuppressionEnhancement
FM3A4 mM 3-AB + 4 Gy γ-irradiationSuppression (at ≥ 4 Gy)Enhancement (at ≥ 2 Gy)
NRK49F4 mM 3-AB + 4 Gy γ-irradiationSuppression (at ≥ 4 Gy)Enhancement (at 4 Gy)
Data summarized from a study on the effects of 3-aminobenzamide on cell cycle arrest after gamma-irradiation.[3]

Table 3: Potentiation of Cisplatin Cytotoxicity by 3-Aminobenzamide

Tumor ModelTreatmentOutcomeReference
Ehrlich ascites carcinoma (in mice)Cisplatin + 3-AminobenzamideIncreased mean survival time
Sarcoma 180 (in mice)Cisplatin + 3-AminobenzamideIncreased inhibition rate
Cisplatin-resistant rat ovarian tumorCisplatin + 3-AminobenzamideIncreased mean survival
Cisplatin-sensitive rat ovarian tumorCisplatin + 3-AminobenzamideSignificantly increased mean and median survival

Experimental Protocols

Preparation of this compound Stock Solution
  • Materials:

    • This compound powder (Molecular Weight: 136.15 g/mol )

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 13.62 mg of this compound in 1 mL of DMSO.

    • Vortex until the powder is completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter if necessary.

    • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Assessment of DNA Damage: Comet Assay (Single-Cell Gel Electrophoresis)

This protocol is designed to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.

Comet Assay Experimental Workflow Cell_Treatment Cell Treatment with This compound +/- DNA Damaging Agent Cell_Harvesting Cell Harvesting and Suspension Cell_Treatment->Cell_Harvesting Embedding Embedding Cells in Agarose on a Slide Cell_Harvesting->Embedding Lysis Cell Lysis (High Salt + Detergent) Embedding->Lysis Unwinding DNA Unwinding (Alkaline Buffer) Lysis->Unwinding Electrophoresis Electrophoresis Unwinding->Electrophoresis Neutralization Neutralization Electrophoresis->Neutralization Staining DNA Staining (e.g., SYBR Green) Neutralization->Staining Visualization Visualization by Fluorescence Microscopy Staining->Visualization Analysis Image Analysis to Quantify DNA Damage Visualization->Analysis

References

4-Aminobenzamide: A Tool for Investigating Apoptosis and Cell Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide is a chemical compound and a structural isomer of 3-aminobenzamide, a well-characterized inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes play a critical role in DNA repair and cell death signaling. Due to its structural similarity, this compound is often investigated for its potential to modulate these cellular processes. These application notes provide a comprehensive overview of the use of this compound in studying apoptosis and cell death, complete with detailed experimental protocols and data interpretation guidelines. While this compound is utilized in research, it is important to note that its isomer, 3-aminobenzamide, is more extensively documented as a potent PARP inhibitor.

Mechanism of Action: PARP Inhibition and Apoptosis Induction

Benzamide compounds, including this compound, are primarily recognized for their ability to inhibit PARP enzymes. PARP-1, a key member of this family, is activated by DNA single-strand breaks. Upon activation, PARP-1 cleaves NAD+ to form poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process crucial for recruiting DNA repair machinery.

In the context of extensive DNA damage, overactivation of PARP-1 can lead to a significant depletion of cellular NAD+ and ATP pools, culminating in necrotic cell death. However, inhibition of PARP by compounds like aminobenzamides can prevent this energy crisis and shift the cell death mechanism towards apoptosis, a more controlled and programmed form of cell death. Furthermore, in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), PARP inhibition can lead to the accumulation of cytotoxic double-strand breaks during DNA replication, a concept known as synthetic lethality.

The apoptotic pathway initiated by PARP inhibition often involves the intrinsic or mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of a cascade of cysteine-aspartic proteases known as caspases, ultimately leading to the execution of apoptosis.

Data Presentation

The following tables summarize the available quantitative data for aminobenzamide compounds in the context of PARP inhibition and cytotoxicity. It is important to note that specific IC50 values for this compound in apoptosis and PARP inhibition are not as widely reported as for its isomer, 3-aminobenzamide.

Table 1: PARP Inhibition by Aminobenzamide Derivatives

CompoundTargetAssay SystemIC50 Value
3-AminobenzamidePARPIn vitro~3.1 µM
3-AminobenzamidePARPCellular~50 µM (for 90% inhibition)[1]

Table 2: Cytotoxicity of Benzamide Derivatives in Human Cancer Cell Lines

Compound/Derivative ClassCell LineAssayIC50 Value
Thiazole aminobenzamide derivativesK562 (Chronic Myeloid Leukemia)MTS AssayVaries by derivative
Thiazole aminobenzamide derivativesK562/R (Imatinib-resistant)MTS AssayVaries by derivative
o-aminobenzamide derivative (F8)HGC-27 (Gastric Cancer)MTT Assay0.28 µM

Specific IC50 values for this compound inducing apoptosis across a range of cancer cell lines are not consistently reported in the literature. The table presents data for related benzamide derivatives to illustrate the potential cytotoxic effects of this class of compounds.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on apoptosis and cell death.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on cell viability.

Materials:

  • Human cancer cell line of interest (e.g., K562, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 µM to 10 mM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with this compound (and untreated controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with an appropriate concentration of this compound (e.g., based on IC50 from the viability assay) for a specified time (e.g., 24 hours).

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Protocol 3: Caspase-3 Activity Assay

This colorimetric or fluorometric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cells treated with this compound (and untreated controls)

  • Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., DEVD-pNA or DEVD-AFC)

  • Dithiothreitol (DTT)

  • Microplate reader

Procedure:

  • Treat cells with this compound to induce apoptosis.

  • Harvest and wash the cells.

  • Lyse the cells using the provided lysis buffer on ice.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add an equal amount of protein from each sample.

  • Prepare the reaction mixture by adding the caspase-3 substrate to the reaction buffer (with DTT).

  • Add the reaction mixture to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Protocol 4: Western Blot for PARP Cleavage

This protocol detects the cleavage of PARP-1, a hallmark of caspase-3 activation during apoptosis.

Materials:

  • Cells treated with this compound (and untreated controls)

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound.

  • Lyse the cells in RIPA buffer and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Full-length PARP-1 will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.

  • Strip and re-probe the membrane with the loading control antibody to ensure equal protein loading.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in apoptosis research.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates NAD NAD+ PARP1->NAD consumes PAR PAR Polymer Synthesis Apoptosis Apoptosis PARP1->Apoptosis inhibition can lead to NAD->PAR produces Repair DNA Repair Complex Recruitment PAR->Repair recruits Aminobenzamide This compound Aminobenzamide->PARP1 inhibits Cell_Survival Cell Survival Repair->Cell_Survival leads to

Caption: Mechanism of PARP-1 inhibition by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis Cell_Seeding Seed Cells Treatment Treat with this compound Cell_Seeding->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Flow_Cytometry Annexin V/PI Staining (Flow Cytometry) Treatment->Flow_Cytometry Caspase_Assay Caspase-3 Activity Treatment->Caspase_Assay Western_Blot PARP Cleavage (Western Blot) Treatment->Western_Blot IC50 Determine IC50 Viability->IC50 Apoptotic_Population Quantify Apoptotic Cells Flow_Cytometry->Apoptotic_Population Enzyme_Activity Measure Caspase Activity Caspase_Assay->Enzyme_Activity Protein_Expression Analyze Protein Cleavage Western_Blot->Protein_Expression

Caption: Experimental workflow for studying this compound-induced apoptosis.

Apoptosis_Signaling_Cascade Aminobenzamide This compound PARP_Inhibition PARP Inhibition Aminobenzamide->PARP_Inhibition DNA_Damage_Accumulation DNA Damage Accumulation PARP_Inhibition->DNA_Damage_Accumulation Mitochondria Mitochondria DNA_Damage_Accumulation->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptotic_Body Apoptotic Body Formation Caspase3->Apoptotic_Body

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

References

Application Notes: 4-Aminobenzamide for an in-vitro PARP Activity Assay using Western Blotting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. Upon detecting DNA strand breaks, PARP1, the most abundant member of this family, catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit the cellular DNA repair machinery. The inhibition of PARP has emerged as a critical therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those harboring BRCA1/2 mutations, through a mechanism known as synthetic lethality.

4-Aminobenzamide is a well-characterized inhibitor of PARP enzymes. It acts as a competitive inhibitor by binding to the NAD+ binding site in the catalytic domain of PARP, thereby preventing the synthesis of PAR chains. This document provides a detailed protocol for utilizing this compound to assess PARP activity in a cellular context using Western blotting. This method directly measures the downstream effects of PARP inhibition by quantifying the levels of PARylation.

Principle of the Assay

This protocol outlines a method to quantify PARP activity in cultured cells by measuring the amount of poly(ADP-ribose) (PAR) produced. PARP activity is first induced by treating cells with a DNA-damaging agent, such as hydrogen peroxide (H₂O₂). The inhibitory effect of this compound is then assessed by pre-treating the cells with varying concentrations of the compound before inducing DNA damage. The total cellular PAR levels are subsequently detected by Western blotting using a primary antibody specific for PAR chains. A reduction in the PAR signal in cells treated with this compound indicates inhibition of PARP activity.

Data Presentation

Table 1: Dose-Dependent Inhibition of H₂O₂-Induced PARP Activity by this compound
Treatment GroupThis compound Conc. (mM)H₂O₂ (1 mM)Mean PAR Signal Intensity (Normalized to Loading Control)% Inhibition of PARP Activity
Untreated Control0-1.0N/A
Vehicle Control0+15.20%
Test Group 10.1+11.823.9%
Test Group 20.5+7.650.0%
Test Group 31.0+4.173.0%
Test Group 45.0+1.590.1%

Note: The data presented are representative. Actual results may vary depending on the cell line, experimental conditions, and reagents used.

Mandatory Visualizations

Signaling Pathway of PARP Activation and Inhibition

PARP_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Mechanism of Inhibition DNA_damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_damage->PARP1 senses PAR_synthesis PAR Synthesis (PARylation) PARP1->PAR_synthesis catalyzes Blocked_synthesis Blocked PAR Synthesis PARP1->Blocked_synthesis DNA_repair Recruitment of DNA Repair Proteins PAR_synthesis->DNA_repair recruits Repair_outcome DNA Repair DNA_repair->Repair_outcome Aminobenzamide This compound Aminobenzamide->PARP1 competes with NAD+ NAD NAD+ NAD->PARP1 Inhibition_outcome Inhibition of DNA Repair Blocked_synthesis->Inhibition_outcome

Caption: Mechanism of PARP activation by DNA damage and competitive inhibition by this compound.

Experimental Workflow for PARP Activity Western Blot

WB_Workflow start 1. Seed Cells treat 2. Treat with this compound (Dose-Response) start->treat induce 3. Induce DNA Damage (e.g., 1 mM H₂O₂) treat->induce lyse 4. Cell Lysis & Protein Quantification induce->lyse sds 5. SDS-PAGE lyse->sds transfer 6. Transfer to PVDF Membrane sds->transfer block 7. Blocking (5% BSA or Milk) transfer->block primary_ab 8. Incubate with Primary Ab (Anti-PAR) block->primary_ab secondary_ab 9. Incubate with Secondary HRP-Ab primary_ab->secondary_ab detect 10. Chemiluminescent Detection secondary_ab->detect analyze 11. Data Analysis (Densitometry) detect->analyze

Caption: Step-by-step workflow for assessing PARP activity by Western blot.

Experimental Protocols

Materials and Reagents
  • Cell Line: A suitable cell line (e.g., HeLa, A549, or researcher's model of interest).

  • This compound: Prepare a stock solution (e.g., 100 mM in DMSO) and store at -20°C.

  • DNA-damaging agent: Hydrogen peroxide (H₂O₂), 30% solution. Prepare fresh dilutions in PBS before use.

  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

  • Transfer Buffer: Tris-glycine buffer with 20% methanol.

  • Membrane: Polyvinylidene difluoride (PVDF) membrane.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Anti-PAR monoclonal antibody.

  • Secondary Antibody: HRP-conjugated anti-mouse or anti-rabbit IgG.

  • Loading Control Antibody: Anti-β-actin, anti-GAPDH, or anti-Histone H3 antibody.

  • Washing Buffer: TBST (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.1% Tween-20).

  • Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Protocol for Assessing this compound-Mediated PARP Inhibition
  • Cell Culture and Treatment: a. Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency. b. Prepare serial dilutions of this compound in cell culture media from the stock solution to achieve the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mM). Include a vehicle-only control (DMSO). c. Pre-treat the cells with the different concentrations of this compound or vehicle for 1-2 hours.

  • Induction of PARP Activity: a. After the pre-treatment period, add a DNA-damaging agent to the media to induce PARP activity. For example, add H₂O₂ to a final concentration of 1 mM. b. Include an untreated control group that receives neither this compound nor H₂O₂. c. Incubate the cells for a short period, typically 10-15 minutes, at 37°C. This is a critical step, as PARylation is a transient process.

  • Protein Extraction: a. Immediately after incubation, place the culture plates on ice and wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a well in a 6-well plate) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (whole-cell lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes. b. Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF membrane. e. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation. f. Incubate the membrane with the primary anti-PAR antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. g. Wash the membrane three times for 10 minutes each with TBST. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. i. Wash the membrane three times for 10 minutes each with TBST. j. For the loading control, the same membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH, or a separate gel can be run in parallel.

  • Detection and Data Analysis: a. Apply the ECL detection reagent to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Quantify the band intensities using densitometry software (e.g., ImageJ). The PAR signal appears as a smear or a high molecular weight band, as PAR chains are added to multiple proteins of different sizes. d. Normalize the PAR signal intensity of each sample to its corresponding loading control. e. Calculate the percent inhibition for each concentration of this compound relative to the vehicle-treated, H₂O₂-stimulated control.

4-Aminobenzamide as a tool for investigating DNA repair pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide (4-AB) is a valuable chemical tool for researchers investigating the intricate network of DNA repair pathways. As a nicotinamide analog, it functions as a competitive inhibitor of Poly(ADP-ribose) polymerases (PARPs), a family of enzymes crucial for cellular responses to DNA damage. By modulating PARP activity, 4-AB allows for the dissection of the roles of different DNA repair mechanisms, including Base Excision Repair (BER), Non-Homologous End Joining (NHEJ), and Homologous Recombination (HR). These application notes provide a comprehensive overview of the use of 4-AB in DNA repair research, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action

This compound exerts its effects primarily by inhibiting the catalytic activity of PARP enzymes, particularly PARP1 and PARP2. PARP1 is a key sensor of DNA single-strand breaks (SSBs), which are common intermediates in the BER pathway. Upon binding to a DNA break, PARP1 undergoes a conformational change and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors to the site of damage.

By competitively binding to the nicotinamide-binding pocket of PARP, 4-AB prevents the synthesis of PAR chains. This inhibition has several downstream consequences for DNA repair:

  • Inhibition of Base Excision Repair (BER): By blocking PARP1-mediated recruitment of BER proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, 4-AB effectively stalls the repair of SSBs.

  • Induction of Synthetic Lethality: In cells with pre-existing defects in other DNA repair pathways, such as HR (e.g., in BRCA1/2 deficient cancers), the inhibition of PARP-mediated repair by 4-AB can lead to the accumulation of cytotoxic double-strand breaks (DSBs) at replication forks, resulting in cell death. This concept is known as synthetic lethality.

  • Modulation of Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR): PARP1 also plays a role in the choice between the two major DSB repair pathways, NHEJ and HR. By inhibiting PARP1, 4-AB can influence which of these pathways is utilized, providing a tool to study their interplay.

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of Aminobenzamide Derivatives against PARP

CompoundTargetIC50Cell LineReference
3-AminobenzamidePARP~50 nMCHO[1][2]
3-AminobenzamidePARP~30 µMNot Specified

Table 2: Potentiation of Cytotoxicity by 3-Aminobenzamide in Combination with DNA Damaging Agents

DNA Damaging AgentCell LinesFold Potentiation (LD99)Reference
Methylmethanesulfonate (MMS)Various human cell lines1.7 - 3.8
N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)Various human cell lines1.7 - 3.8

Table 3: Radiosensitization Effect of 3-Aminobenzamide

Cell LineTreatmentDose Enhancement Ratio (DER)Reference
Human Tumor Cells3-Aminobenzamide + RadiationData not available; steepened survival curves observed[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the use of this compound in DNA repair research.

Signaling Pathway Diagrams

BER_pathway cluster_DNA DNA Damage cluster_PARP PARP Activation cluster_Inhibition Inhibition by 4-AB cluster_BER Base Excision Repair DNA_damage Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Synthesis PARP1->PAR catalyzes BER_complex BER Complex (XRCC1, Polβ, LigIII) PAR->BER_complex recruits Four_AB This compound Four_AB->PARP1 inhibits Repair SSB Repair BER_complex->Repair mediates

Base Excision Repair (BER) Pathway and Inhibition by this compound.

DSB_Repair_Choice cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HR Homologous Recombination (HR) DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 PARP1 PARP1 DSB->PARP1 DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs LIG4_XRCC4 Ligase IV/XRCC4 DNA_PKcs->LIG4_XRCC4 NHEJ_Repair Error-Prone Repair LIG4_XRCC4->NHEJ_Repair MRN_complex MRN Complex BRCA1_2 BRCA1/2, RAD51 MRN_complex->BRCA1_2 HR_Repair Error-Free Repair BRCA1_2->HR_Repair PARP1->MRN_complex recruits Four_AB This compound Four_AB->PARP1 inhibits

Role of PARP1 in DNA Double-Strand Break Repair Pathway Choice.
Experimental Workflow Diagrams

Comet_Assay_Workflow start Start: Seed Cells treatment Treat with DNA damaging agent +/- this compound start->treatment harvest Harvest and embed cells in agarose on slide treatment->harvest lysis Lyse cells to form nucleoids harvest->lysis electrophoresis Perform alkaline/neutral electrophoresis lysis->electrophoresis stain Stain DNA with fluorescent dye electrophoresis->stain visualize Visualize and quantify comets (Tail moment, % DNA in tail) stain->visualize end End: Analyze Data visualize->end

Experimental Workflow for the Comet Assay.

Clonogenic_Assay_Workflow start Start: Seed cells at low density treatment Treat with DNA damaging agent +/- this compound start->treatment incubation Incubate for 7-14 days to allow colony formation treatment->incubation fix_stain Fix and stain colonies (e.g., with crystal violet) incubation->fix_stain count Count colonies (≥50 cells) fix_stain->count calculate Calculate Plating Efficiency and Surviving Fraction count->calculate end End: Generate survival curves calculate->end

Experimental Workflow for the Clonogenic Survival Assay.

Experimental Protocols

Protocol 1: Comet Assay (Single-Cell Gel Electrophoresis) to Assess DNA Damage

This protocol is designed to quantify DNA single- and double-strand breaks in individual cells treated with a DNA damaging agent in the presence or absence of this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • DNA damaging agent (e.g., H₂O₂, MMS, or ionizing radiation)

  • This compound (stock solution in DMSO or water)

  • Low melting point agarose

  • Normal melting point agarose

  • Microscope slides

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or Propidium Iodide)

  • Fluorescence microscope with appropriate filters and image analysis software

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture vessels and allow them to attach overnight.

    • Pre-treat cells with the desired concentration of this compound (e.g., 1-10 mM) for 1-2 hours.

    • Treat cells with the DNA damaging agent for the desired time and concentration. Include a vehicle control (DMSO or water) and a positive control (damaging agent alone).

  • Slide Preparation:

    • Coat microscope slides with a layer of 1% normal melting point agarose and allow it to solidify.

  • Cell Embedding:

    • Harvest cells by trypsinization, wash with ice-cold PBS, and resuspend at a concentration of 1 x 10⁵ cells/mL in PBS.

    • Mix 10 µL of the cell suspension with 90 µL of 0.5% low melting point agarose (at 37°C).

    • Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.

    • Place the slides on a cold flat surface for 10 minutes to solidify the agarose.

  • Lysis:

    • Gently remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.

    • Allow the DNA to unwind for 20-40 minutes.

    • Perform electrophoresis at ~25 V and 300 mA for 20-30 minutes.

  • Neutralization and Staining:

    • Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 3 x 5-minute washes.

    • Stain the slides with a DNA staining solution for 5-10 minutes in the dark.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze at least 50-100 comets per slide using appropriate software to quantify parameters such as tail length, tail moment, and percentage of DNA in the tail.

Protocol 2: Clonogenic Survival Assay to Assess Cell Proliferation

This assay determines the ability of single cells to survive and form colonies after treatment with a DNA damaging agent and/or this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • DNA damaging agent (e.g., ionizing radiation or chemotherapeutic drug)

  • This compound (stock solution in DMSO or water)

  • 6-well plates or 100 mm dishes

  • Crystal violet staining solution (0.5% w/v in methanol)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding and Treatment:

    • Harvest a log-phase culture of cells, perform a cell count, and determine the plating efficiency of the cell line.

    • Seed a calculated number of cells into 6-well plates or 100 mm dishes to yield approximately 50-100 colonies per plate after treatment. The number of cells to seed will vary depending on the cell line and the expected toxicity of the treatment.

    • Allow cells to attach for 4-6 hours.

    • Treat the cells with the desired concentrations of the DNA damaging agent and/or this compound. Include appropriate controls (untreated, 4-AB alone, damaging agent alone). For radiation treatment, irradiate the cells after they have attached.

  • Incubation:

    • Incubate the plates undisturbed in a 37°C, 5% CO₂ incubator for 7-14 days, or until colonies are visible to the naked eye.

  • Fixation and Staining:

    • Carefully remove the medium from the plates.

    • Gently wash the plates with PBS.

    • Fix the colonies by adding methanol or a 1:3 mixture of acetic acid and methanol for 10-15 minutes.

    • Remove the fixative and add crystal violet staining solution. Incubate for 10-30 minutes at room temperature.

    • Carefully remove the staining solution and wash the plates with tap water until the background is clear.

    • Allow the plates to air dry.

  • Colony Counting and Data Analysis:

    • Count the number of colonies containing at least 50 cells in each plate.

    • Calculate the Plating Efficiency (PE) for the control group: PE = (Number of colonies formed / Number of cells seeded) x 100%.

    • Calculate the Surviving Fraction (SF) for each treatment group: SF = (Number of colonies formed / (Number of cells seeded x PE/100)).

    • Plot the surviving fraction against the dose of the DNA damaging agent to generate survival curves.

Conclusion

This compound is a powerful and versatile tool for elucidating the complex mechanisms of DNA repair. By inhibiting PARP activity, it allows for the functional investigation of BER, NHEJ, and HR pathways and their interplay in response to DNA damage. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the critical role of DNA repair in maintaining genomic stability and its implications in disease and therapy. Further characterization of the specific inhibitory profile of this compound against individual PARP isoforms will undoubtedly enhance its utility as a precise molecular probe in this vital area of research.

References

Application of 4-Aminobenzamide in Cancer Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

4-Aminobenzamide and its derivatives have emerged as significant molecules in the landscape of cancer research. These compounds exhibit a range of biological activities, primarily functioning as inhibitors of key enzymes involved in DNA repair and epigenetic regulation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its analogs as tools in cancer studies. The primary mechanisms of action revolve around the inhibition of Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), leading to cancer cell death.

Mechanism of Action

This compound and its derivatives primarily exert their anti-cancer effects through two main mechanisms:

  • PARP Inhibition and Synthetic Lethality: this compound acts as a competitive inhibitor of nicotinamide adenine dinucleotide (NAD+), a substrate required for PARP activity. PARP enzymes, particularly PARP1, are crucial for the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal DNA double-strand breaks (DSBs).[1][2][3] In cancer cells with pre-existing defects in DSB repair pathways, such as those with BRCA1/2 mutations (deficient in Homologous Recombination), the inhibition of PARP creates a state of "synthetic lethality," leading to selective cancer cell death.

  • HDAC Inhibition: Certain derivatives of this compound have been shown to be potent inhibitors of Histone Deacetylases (HDACs), particularly Class I HDACs (HDAC1, 2, and 3). HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, these compounds promote a more relaxed chromatin state, allowing for the expression of tumor suppressor genes that can halt cell proliferation and induce apoptosis. The o-aminobenzamide moiety is a key structural feature for this activity.

Quantitative Data: In Vitro Efficacy of this compound Derivatives

The following tables summarize the in vitro anti-proliferative and enzyme inhibitory activities of various this compound derivatives from published cancer research studies.

Table 1: HDAC Inhibitory Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its Fluorinated Derivative (FNA)

CompoundTargetIC50 (nM)
NA HDAC195.2
HDAC2260.7
HDAC3255.7
FNA HDAC395.48

Table 2: Anti-proliferative Activity of N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) and its Fluorinated Derivative (FNA) in Human Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
NA A2780Ovarian Cancer2.66
HepG2Liver Cancer1.73
FNA HepG2Liver Cancer1.30
U937Leukemia0.55
H460Lung Cancer4.73

Experimental Protocols

Protocol 1: In Vitro PARP Inhibition Assay

This protocol is designed to assess the ability of this compound to inhibit PARP activity in a cell-free system.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Biotinylated NAD+

  • Streptavidin-coated microplates

  • This compound (test compound)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate for detection (e.g., HRP-conjugated anti-biotin antibody and TMB substrate)

  • Plate reader

Procedure:

  • Coat the streptavidin-coated microplate wells with activated DNA and incubate overnight at 4°C. Wash the wells with wash buffer.

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In each well, add the reaction buffer, recombinant PARP1 enzyme, and the various concentrations of this compound or vehicle control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the wells extensively with wash buffer to remove unbound reagents.

  • Add HRP-conjugated anti-biotin antibody and incubate for 1 hour at room temperature.

  • Wash the wells again and add the TMB substrate.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of PARP inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound derivatives on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., BRCA-mutant ovarian cancer cells for PARP inhibition studies, or various solid tumor lines for HDAC inhibitor derivatives)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound or its derivative dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete cell culture medium.

  • Remove the old medium and add the medium containing different concentrations of the test compound or vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: Western Blot for Histone Acetylation

This protocol is used to assess the in-cell activity of this compound derivatives as HDAC inhibitors by measuring the acetylation status of histones.

Materials:

  • Cancer cell line

  • This compound derivative

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat the cancer cells with the this compound derivative at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody against acetylated histone H3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against total histone H3.

Signaling Pathways and Visualizations

PARP Inhibition and Synthetic Lethality Pathway

The inhibition of PARP by this compound leads to the accumulation of single-strand breaks, which are converted to double-strand breaks during DNA replication. In cells with deficient homologous recombination (e.g., BRCA mutations), these DSBs cannot be repaired, leading to cell death.

PARP_Inhibition cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) + this compound DNA_Damage_N DNA Single-Strand Break (SSB) PARP_N PARP DNA_Damage_N->PARP_N Replication_N DNA Replication BER_N Base Excision Repair (BER) PARP_N->BER_N SSB_Repair_N SSB Repaired BER_N->SSB_Repair_N DSB_N Double-Strand Break (DSB) HR_N Homologous Recombination (HR) DSB_N->HR_N DSB_Repair_N DSB Repaired HR_N->DSB_Repair_N Viability_N Cell Viability DSB_Repair_N->Viability_N DNA_Damage_C DNA Single-Strand Break (SSB) PARP_C PARP DNA_Damage_C->PARP_C Accumulated_SSB Accumulated SSBs DNA_Damage_C->Accumulated_SSB Aminobenzamide This compound Aminobenzamide->PARP_C Inhibits BER_C Base Excision Repair (BER) PARP_C->BER_C Blocked Replication_C DNA Replication Accumulated_SSB->Replication_C DSB_C Double-Strand Break (DSB) Replication_C->DSB_C HR_Deficient Deficient Homologous Recombination (e.g., BRCA-) DSB_C->HR_Deficient Apoptosis Apoptosis HR_Deficient->Apoptosis

Caption: Mechanism of synthetic lethality induced by this compound.

HDAC Inhibition Pathway

Derivatives of this compound inhibit HDACs, leading to histone hyperacetylation and the expression of tumor suppressor genes, which in turn causes cell cycle arrest and apoptosis.

HDAC_Inhibition Aminobenzamide_Deriv This compound Derivative HDAC Histone Deacetylase (HDAC) Aminobenzamide_Deriv->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) HDAC->Acetylated_Histones Prevents Formation Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Relaxed_Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Relaxed_Chromatin TSG Tumor Suppressor Genes (e.g., p21, p53) Relaxed_Chromatin->TSG Expression Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis

Caption: Signaling pathway of this compound derivatives via HDAC inhibition.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anti-cancer properties of this compound or its derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models start Hypothesis: This compound derivative has anti-cancer activity in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo enzymatic Enzymatic Assays (PARP or HDAC inhibition) in_vitro->enzymatic cell_prolif Cell Proliferation Assay (MTT) in_vitro->cell_prolif apoptosis Apoptosis Assay (e.g., Annexin V) in_vitro->apoptosis western_blot Western Blot (Target Engagement) in_vitro->western_blot data_analysis Data Analysis and Conclusion in_vivo->data_analysis xenograft Xenograft Tumor Model in Mice in_vivo->xenograft efficacy Tumor Growth Inhibition xenograft->efficacy toxicity Toxicity Assessment xenograft->toxicity

Caption: A general workflow for the pre-clinical evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in cancer research and drug development. Their ability to target fundamental cellular processes like DNA repair and epigenetic regulation makes them valuable tools for investigating cancer biology and for developing novel therapeutic strategies. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize these compounds in their studies.

References

Application Notes and Protocols: The Use of 4-Aminobenzamide and its Analogs as Controls in PARP Inhibition Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 4-aminobenzamide and its structural isomer, 3-aminobenzamide, as control compounds in Poly(ADP-ribose) polymerase (PARP) inhibition experiments. Due to its well-characterized, albeit modest, inhibitory activity, this class of compounds serves as a valuable benchmark for evaluating novel PARP inhibitors and for studying the cellular consequences of PARP inhibition.

Introduction to PARP and the Role of Aminobenzamides

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for various cellular processes, most notably DNA repair and the maintenance of genomic stability.[1] PARP1, the most studied member, is activated by DNA strand breaks, catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process creates a scaffold to recruit DNA repair machinery.[1] The inhibition of PARP has emerged as a significant therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[1][2][3]

The aminobenzamide scaffold is a known pharmacophore for PARP inhibition. 3-Aminobenzamide (3-AB) is a first-generation PARP inhibitor that has been extensively used in research to probe the function of PARP. This compound, its structural isomer, belongs to the same class of compounds. These molecules act as competitive inhibitors of nicotinamide adenine dinucleotide (NAD+), the substrate for PARP enzymes. While they are less potent than newer, clinically approved PARP inhibitors (PARPi) like Olaparib, their well-documented effects make them suitable as experimental controls.

Mechanism of Action

Upon DNA damage, PARP1 binds to DNA breaks, leading to its activation. Activated PARP1 cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto target proteins in a process called PARylation. This PAR polymer serves as a signaling scaffold to recruit DNA repair proteins.

This compound and 3-Aminobenzamide exert their inhibitory effect by competing with NAD+ for the catalytic domain of PARP. By occupying the NAD+ binding site, they prevent the synthesis of PAR chains, thereby inhibiting the downstream DNA repair signaling cascade. Over-activation of PARP can lead to significant depletion of cellular NAD+ and ATP pools, ultimately causing a form of cell death known as parthanatos. Inhibition by aminobenzamides can prevent this energy crisis and modulate cell fate.

PARP Activation and Inhibition Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 activates PAR PAR Polymer Synthesis (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate DDR DNA Damage Repair (Recruitment of Repair Proteins) PAR->DDR recruits Cell_Survival Cell Survival DDR->Cell_Survival leads to Aminobenzamide This compound / 3-Aminobenzamide Inhibition Aminobenzamide->Inhibition Inhibition->PARP1 inhibits

PARP signaling and point of inhibition.

Quantitative Data Presentation

The inhibitory potency of aminobenzamide-based PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). These values can vary significantly depending on the assay system (e.g., isolated enzyme vs. cellular assays).

Table 1: IC50 Values of Aminobenzamide-based PARP Inhibitors

CompoundTargetAssay SystemIC50 ValueReference
3-AminobenzamidePARPIn vitro (biochemical)~30 µM
3-AminobenzamidePARPCellular (CHO cells)~50 µM
Olaparib (for comparison)PARP1In vitro (biochemical)1.49 nM

Table 2: Exemplary Cellular Effects of 3-Aminobenzamide Treatment

Cell LineTreatment ConditionObserved EffectQuantitative ChangeReference
HEI-OC1Blast Overpressure (BOP) + 3-AB (3 mM)Reduced PARP expressionSignificant decrease vs. BOP alone
HEI-OC1BOP + 3-AB (3 mM)Reduced oxidative stress markers (4HNE, 8-OHdG)Significant decrease vs. BOP alone
OVCAR-33-AB in combination with BMS-536924Increased cytotoxicityDose-dependent decrease in cell viability
HUVECFGF2 + 3-AB (50 µM)Prevention of PA activity increasePA activity maintained at basal levels

Experimental Protocols

The following are detailed protocols for common assays where this compound or 3-aminobenzamide can be used as a control inhibitor.

This assay quantifies PARP activity by measuring the incorporation of biotinylated ADP-ribose onto histone proteins immobilized on a 96-well plate.

Materials:

  • 96-well plate coated with histones

  • Recombinant PARP1 enzyme

  • 10X PARP Buffer

  • 10X Biotinylated NAD+

  • Test inhibitor (e.g., 3-aminobenzamide, Olaparib) and vehicle control (e.g., DMSO)

  • Streptavidin-HRP conjugate

  • TMB or similar colorimetric HRP substrate

  • Stop solution (e.g., 0.2M HCl)

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of 3-aminobenzamide (e.g., from 1 µM to 10 mM) and a potent control like Olaparib in 1X PARP Buffer. Include a vehicle-only control (final DMSO concentration should not exceed 1%).

  • Reaction Setup:

    • Add 25 µL of 1X PARP buffer to control and blank wells.

    • Add 25 µL of the diluted inhibitors to their respective wells.

    • Add 25 µL of diluted PARP enzyme (e.g., 0.5 Units/well) to all wells except the blank. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Prepare a 2X PARP Cocktail containing 1X PARP Buffer and 1X Biotinylated NAD+. Add 50 µL of this cocktail to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Wash the wells 3 times with PBS + 0.1% Triton X-100, followed by 2 washes with PBS.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

    • Wash the wells as described above.

    • Add 50 µL of pre-warmed TMB substrate. Incubate in the dark for 15-30 minutes.

  • Measurement: Add 50 µL of stop solution. Read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_inhibitor 1. Prepare Inhibitor Dilutions (e.g., 3-Aminobenzamide) add_inhibitor 4. Add Inhibitor/Vehicle to Histone-Coated Plate prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare PARP Enzyme add_enzyme 5. Add PARP Enzyme prep_enzyme->add_enzyme prep_cocktail 3. Prepare PARP Cocktail (with Biotin-NAD+) start_reaction 7. Add PARP Cocktail to Initiate Reaction prep_cocktail->start_reaction add_inhibitor->add_enzyme incubate1 6. Incubate (10 min) add_enzyme->incubate1 incubate1->start_reaction incubate2 8. Incubate (60 min) start_reaction->incubate2 wash1 9. Wash Plate incubate2->wash1 add_strep 10. Add Streptavidin-HRP wash1->add_strep incubate3 11. Incubate (60 min) add_strep->incubate3 wash2 12. Wash Plate incubate3->wash2 add_tmb 13. Add TMB Substrate wash2->add_tmb read 14. Stop and Read Absorbance (450 nm) add_tmb->read

Workflow for an in vitro PARP activity assay.

This protocol assesses the ability of a compound to inhibit PARP activity in intact cells by measuring the formation of PAR chains in response to DNA damage.

Materials:

  • 96-well imaging plate

  • Cell line of interest (e.g., HeLa, U2OS)

  • DNA damaging agent (e.g., 10 mM H₂O₂)

  • Test inhibitor (e.g., 3-aminobenzamide)

  • Fixative (4% Paraformaldehyde)

  • Permeabilization buffer (0.25% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody (anti-PAR)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (DAPI)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 3-aminobenzamide or a positive control inhibitor for 1-2 hours.

  • Induce DNA Damage: Add a DNA damaging agent (e.g., H₂O₂ to a final concentration of 1 mM) and incubate for 10 minutes to activate PARP.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with 5% BSA for 1 hour.

    • Incubate with primary anti-PAR antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

  • Staining and Imaging:

    • Wash with PBS.

    • Counterstain nuclei with DAPI.

    • Image the plate using a fluorescence microscope.

  • Data Analysis: Quantify the mean fluorescence intensity of the PAR signal within the nucleus for each condition. A reduction in PAR signal in the presence of the inhibitor indicates cellular PARP inhibition.

This assay measures the effect of PARP inhibition, often in combination with a DNA damaging agent or in a specific genetic background (e.g., BRCA-mutant), on cell proliferation and survival.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Test inhibitor (e.g., 3-aminobenzamide)

  • Cell Counting Kit-8 (CCK-8) or AlamarBlue reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to attach overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of 3-aminobenzamide, a positive control, and a vehicle control. If applicable, add a sensitizing agent (e.g., cisplatin, BMS-536924) at the same time.

  • Incubation: Incubate the cells for the desired period (e.g., 72 hours).

  • Measurement:

    • Add 10 µL of CCK-8 or AlamarBlue solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm (for CCK-8) or fluorescence (for AlamarBlue).

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot dose-response curves to determine the IC50 or synergistic effects.

Western blotting can be used to assess PARP inhibition by measuring total PAR levels or to detect apoptosis by observing the cleavage of PARP1 by caspases.

Materials:

  • Cell line of interest

  • Treatment agents (inhibitor, DNA damaging agent)

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-PAR, anti-PARP, anti-cleaved PARP, anti-β-Actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells as required, then wash with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the total protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour in blocking buffer.

    • Incubate with the desired primary antibody (e.g., anti-PAR or anti-cleaved PARP) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Re-probe the membrane for a loading control (e.g., β-Actin) to ensure equal protein loading.

    • Quantify band intensities using image analysis software.

Limitations and Considerations

  • Potency: this compound and 3-Aminobenzamide are significantly less potent than clinically approved PARP inhibitors. Millimolar concentrations are often required for effective inhibition in cellular assays, which may lead to off-target effects.

  • Specificity: While primarily targeting PARP, high concentrations of these early-generation inhibitors may affect other cellular processes.

  • Hormetic Effects: Some studies have noted that low doses of PARP inhibitors can have unexpected, sometimes stimulatory, effects on processes like angiogenesis, highlighting the importance of careful dose-response studies.

  • Control Choice: For studies aiming for clinical translation, it is advisable to use a clinically approved PARPi (e.g., Olaparib) as a positive control in addition to or instead of aminobenzamides.

Conclusion

This compound and its isomers, particularly 3-aminobenzamide, remain valuable tools in preclinical research. Their well-established mechanism of action and extensive history of use provide a solid foundation for their role as benchmark controls in PARP inhibition experiments. They are particularly useful for validating new assay systems, providing a baseline for inhibitor potency, and exploring the fundamental biological roles of PARP enzymes. Researchers should, however, remain mindful of their limitations, especially regarding potency and specificity, when designing experiments and interpreting results.

References

Application Notes and Protocols: 4-Aminobenzamide in Combination with Chemotherapy or Radiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzamide is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway.[1][2] PARP enzymes are crucial for repairing single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks during S-phase, resulting in the formation of cytotoxic double-strand breaks (DSBs).[3][4] This mechanism forms the basis of "synthetic lethality" in cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.

Furthermore, by preventing DNA repair, this compound can potentiate the cytotoxic effects of DNA-damaging agents like chemotherapy and radiation. This document provides detailed application notes and experimental protocols for studying the effects of this compound in combination with these standard cancer therapies.

Mechanism of Action: PARP Inhibition and Synergistic Effects

Radiation and many chemotherapeutic agents induce DNA damage, including SSBs. PARP-1, upon detecting these breaks, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, recruiting the necessary DNA repair machinery. This compound, as a PARP inhibitor, competes with the enzyme's natural substrate (NAD+), preventing the synthesis of PAR chains and thereby inhibiting DNA repair. This leads to an accumulation of DNA damage, ultimately triggering cell death.

The synergistic effect with chemotherapy and radiation is based on the principle that the cancer cells are subjected to a dual assault: increased DNA damage from the chemo/radiation and a compromised ability to repair that damage due to PARP inhibition.

cluster_0 Standard Therapy cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Outcome Chemotherapy Chemotherapy DNA_Damage DNA Single-Strand Breaks (SSBs) Chemotherapy->DNA_Damage Radiation Radiation Radiation->DNA_Damage PARP_Activation PARP Activation DNA_Damage->PARP_Activation DNA_Repair DNA Repair PARP_Activation->DNA_Repair DSBs Double-Strand Breaks (DSBs) PARP_Activation->DSBs Unrepaired SSBs lead to Cell_Survival Cell Survival DNA_Repair->Cell_Survival 4AB This compound 4AB->PARP_Activation Inhibits Cell_Death Apoptosis/Cell Death DSBs->Cell_Death

Figure 1. Mechanism of action of this compound in combination with chemotherapy or radiation.

Quantitative Data Summary

The following table summarizes representative quantitative data for benzamide analogs in preclinical studies. It is important to note that IC50 values can vary significantly depending on the cell line and assay conditions.

CompoundTargetCell Line/SystemTreatmentIC50 / EffectReference
3-AminobenzamidePARPEwing's Sarcoma CellsRadiationRadiosensitization at 8 mM[5]
3-AminobenzamidePARPHuman FibroblastsRadiationRadiosensitization at 4 mM
3-AminobenzamidePARPCHO Cells-~50 nM
3-AminobenzamidePARPIn vitro-~30 µM
NicotinamideRadiosensitizerEMT6 Tumor (in vivo)RadiationEnhancement Ratio: >1.5
o-Aminobenzamide (F8)Anti-proliferativeHGC-27 Gastric CancerMonotherapy0.26 µM

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HGC-27, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (e.g., Doxorubicin, stock solution in water)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 12-16 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium.

    • For combination treatment, prepare a matrix of concentrations.

    • Remove the medium from the wells and add 100 µL of the drug solutions.

    • Include vehicle controls (medium with DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each treatment condition.

A Seed cells in 96-well plate B Incubate 12-16h A->B C Add this compound and/or Chemotherapeutic Agent B->C D Incubate 72h C->D E Add MTT solution D->E F Incubate 3-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2. Workflow for the in vitro cytotoxicity (MTT) assay.

Protocol 2: In Vitro Radiosensitization Study (Clonogenic Survival Assay)

Objective: To assess the ability of this compound to sensitize cancer cells to radiation.

Materials:

  • Cancer cell line (e.g., Ewing's sarcoma, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 6-well plates

  • X-ray source

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells into 6-well plates. The number of cells will vary depending on the radiation dose to ensure a countable number of colonies.

  • Drug Treatment: Add this compound at a non-toxic concentration (e.g., 4-8 mM) to the culture medium 2 hours prior to irradiation.

  • Irradiation: Irradiate the cells with varying doses of X-rays (e.g., 0, 2, 4, 6, 8 Gy).

  • Incubation: Remove the drug-containing medium 24 hours after irradiation and replace it with fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

  • Staining: Fix the colonies with methanol and stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Analysis: Calculate the surviving fraction at each radiation dose and plot the cell survival curves. Determine the Dose Enhancement Ratio (DER).

A Seed cells in 6-well plates B Add this compound (2h prior to IR) A->B C Irradiate with varying doses of X-rays B->C D Incubate for 24h C->D E Replace with fresh medium D->E F Incubate for 10-14 days E->F G Fix and stain colonies F->G H Count colonies G->H I Plot survival curves and calculate DER H->I

Figure 3. Workflow for the clonogenic survival assay.

Protocol 3: In Vivo Tumor Growth Delay Study

Objective: To evaluate the efficacy of this compound in combination with radiation in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells (e.g., EMT6 mouse mammary carcinoma)

  • This compound (formulated for injection)

  • Anesthesia

  • X-ray source

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject tumor cells into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, combination).

  • Treatment:

    • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule.

    • Irradiate the tumors with a single or fractionated dose of X-rays. For combination therapy, administer this compound 1 hour before irradiation.

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days.

  • Endpoint: Continue monitoring until tumors reach a predetermined endpoint size or for a specified duration.

  • Analysis: Plot tumor growth curves for each group and calculate tumor growth delay.

Conclusion

This compound, as a PARP inhibitor, holds promise for enhancing the efficacy of conventional chemotherapy and radiation therapy. The protocols outlined in this document provide a framework for preclinical evaluation of its cytotoxic and radiosensitizing effects. Further in vivo studies are necessary to establish optimal dosing and treatment schedules for potential clinical applications.

References

Application Note: Protocols for Evaluating the Antimicrobial and Antifungal Efficacy of 4-Aminobenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminobenzamide and its derivatives represent a class of compounds with significant potential in the development of new antimicrobial and antifungal agents. Structurally related to sulfonamides, these compounds are of interest due to their potential to inhibit essential metabolic pathways in microorganisms that are absent in humans. 4-aminobenzoic acid (PABA), for example, is a crucial nutrient for many pathogens, serving as a precursor in the folate synthesis pathway.[1] By modifying the PABA structure, researchers have successfully developed derivatives with potent antibacterial, antimycobacterial, and broad-spectrum antifungal properties.[1] This document provides detailed protocols for assessing the antimicrobial and antifungal activity of this compound derivatives and presents a summary of reported efficacy data.

Putative Mechanism of Action: Folic Acid Synthesis Inhibition

Many this compound derivatives function as structural analogs of p-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting this enzyme, these compounds block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and repair.[2][3][4] This disruption of the folate pathway leads to bacteriostasis.

Folic Acid Synthesis Pathway Inhibition cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition Mechanism Pteridine Pteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Synthesis ... ... DHF->... Tetrahydrofolic Acid -> Nucleotide Synthesis Derivative This compound Derivative (PABA Analog) Blocked Inhibited Derivative->Blocked Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by this compound derivatives.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the minimum concentration of a compound that inhibits visible microbial growth.

Materials:

  • 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth (e.g., Potato Dextrose Broth for fungi)

  • Bacterial or fungal strains

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin, Clotrimazole)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the this compound derivative. Dilute this stock in the appropriate broth to achieve twice the highest desired final concentration to be tested.

  • Plate Setup: Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

  • Serial Dilution: Add 200 µL of the 2x concentrated compound solution to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no compound).

    • Well 12 serves as the sterility control (no compound, no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Inoculation: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. Add 100 µL of this final inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. For some compounds, a reading of ≥80% growth inhibition compared to the control well is used.

MIC Assay Workflow start Start prep_compound Prepare 2x Compound Stock Solution start->prep_compound prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-Fold Serial Dilution in 96-Well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Microbial Suspension serial_dilute->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 37°C, 18h) inoculate->incubate read_mic Visually Inspect Wells & Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Protocol 2: Agar Well Diffusion Assay

This method assesses antimicrobial activity by measuring the zone of growth inhibition around a well or disk containing the test compound.

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar, Potato Dextrose Agar)

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • This compound derivative solution (known concentration in a solvent like DMSO)

  • Positive control antibiotic solution

  • Solvent control (e.g., DMSO)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a uniform lawn of growth.

  • Well Creation: Use a sterile cork borer to punch uniform wells into the agar.

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution into a designated well.

  • Controls: In separate wells on the same plate, add the positive control antibiotic and the solvent control (e.g., DMSO).

  • Incubation: Allow the plates to stand for a period to allow for diffusion, then incubate at the appropriate temperature and duration for the test organism (e.g., 37°C for 24 hours for bacteria).

  • Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Data Presentation: Antimicrobial and Antifungal Activity

The following tables summarize quantitative data from studies on various this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)

Compound/Derivative E. faecalis S. aureus K. pneumoniae P. fluorescence B. subtilis E. coli Reference
Pyrazoline Derivative 3.1 6.0 - - - - -
Pyrazoline Derivative 4.1 6.0 - - - - -
Pyrazoline Derivative 4.2 - - - 6.5 - -

| PABA-Nitrofurfural Schiff Base | - | 15.62 (MRSA) | - | - | - | - | |

Table 2: Antifungal Activity of this compound Derivatives (MIC in µ g/disc or µg/mL)

Compound/Derivative A. niger A. terreus T. harzanium C. albicans A. fumigatus S. cerevisiae Reference
Fusaribenzamide A - - - 11.9 µ g/disc - -
2-Aminobenzamide Deriv. 5 - - - Good Activity Excellent Activity* Excellent Activity
Nystatin (Control) - - - 4.9 µ g/disc - -
Clotrimazole (Control) - - - - Standard Standard

*Activity reported as more potent than the standard drug, Clotrimazole.

Table 3: Antibacterial Activity of 2-Aminobenzamide Derivatives (Zone of Inhibition in mm)

Compound S. aureus B. subtilis E. coli P. aeruginosa Reference
Compound 5 22 20 18 16

| Ampicillin (Control) | 25 | 24 | 22 | 20 | |

References

Application Notes and Protocols: Anticonvulsant Activity Screening of 4-Aminobenzamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Aminobenzamide and its analogs represent a promising class of compounds with potential anticonvulsant properties. This document provides detailed protocols for the preclinical screening of these analogs to evaluate their efficacy and neurotoxicity. The primary screening models described are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test, which are well-established methods for identifying potential antiepileptic drugs.[1][2] Additionally, the Rotarod test is included to assess motor coordination and potential neurotoxic side effects.[3][4]

Data Presentation

The anticonvulsant activity of various this compound analogs is summarized in the tables below. The data includes the median effective dose (ED50) in the MES and scPTZ tests, the median toxic dose (TD50) from the Rotarod test, and the protective index (PI), which is a measure of the compound's safety margin (PI = TD50/ED50).

Table 1: Anticonvulsant Activity and Neurotoxicity of N-substituted this compound Analogs in Mice (intraperitoneal administration) [5]

CompoundSubstituent (R)MES ED50 (mg/kg)scPTZ ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
6 n-Amyl42.98> 300> 300> 7.0
8 Cyclohexyl> 300> 300119.82.8
12 d,l-α-Methylbenzyl18.02> 300170.789.5

Table 2: Anticonvulsant Activity and Neurotoxicity of 4-Aminobenzanilide Derivatives in Mice (intraperitoneal administration)

CompoundSubstituent on Aniline RingMES ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
8 2,6-Dimethyl2.6015.05.77

Table 3: Anticonvulsant Activity and Neurotoxicity of a 4-Aminophenylacetamide Derivative in Mice (intraperitoneal administration)

CompoundSubstituent on Amide NitrogenMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
16 2,6-Dimethylaniline50.5093.20

Table 4: Anticonvulsant Profile of 4-Amino-(2-methyl-4-aminophenyl)benzamide in Mice and Rats

CompoundSpeciesAdministration RouteMES ED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)
4A-2M4A-PB MouseIntraperitoneal15.416310.7
4A-2M4A-PB RatOral9.9> 1530> 51

Experimental Protocols

Maximal Electroshock (MES) Test

Objective: To identify compounds that prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Apparatus:

  • Electroconvulsiometer

  • Corneal electrodes

  • Animal observation cages

Procedure:

  • Administer the this compound analog to mice or rats via the desired route (e.g., intraperitoneally or orally). A vehicle control group and a positive control group (e.g., phenytoin) should be included.

  • At the time of peak effect of the compound, place the corneal electrodes on the corneas of the animal, moistened with saline to ensure good electrical contact.

  • Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).

  • Immediately place the animal in an observation cage.

  • Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

  • The abolition of the hindlimb tonic extension is the endpoint and is considered protection.

  • The ED50, the dose that protects 50% of the animals, is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test

Objective: To identify compounds that elevate the seizure threshold, modeling absence seizures.

Apparatus:

  • Syringes and needles for subcutaneous injection

  • Animal observation cages

Procedure:

  • Administer the test compound to the animals. Include vehicle and positive control (e.g., ethosuximide) groups.

  • At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose known to induce clonic seizures in a high percentage of animals (e.g., 85 mg/kg in mice). The PTZ is typically injected into a loose fold of skin on the back of the neck.

  • Place the animals in individual observation cages to minimize stress.

  • Observe the animals for 30 minutes for the presence or absence of clonic seizures.

  • A clonic seizure is defined as clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.

  • The absence of clonic seizures during the observation period is considered protection.

  • The ED50, the dose that protects 50% of the animals from clonic seizures, is determined.

Rotarod Test for Neurotoxicity

Objective: To assess motor impairment and coordination, which can be indicative of neurotoxicity.

Apparatus:

  • Rotarod apparatus for mice or rats

Procedure:

  • Prior to testing, train the animals on the rotarod for a set period (e.g., three trials per day for 2-3 days) to achieve a stable baseline performance.

  • Administer the test compound, vehicle, or a positive control known to cause motor impairment.

  • At the time of peak effect, place the animal on the rotating rod of the Rotarod apparatus.

  • The rod rotates at a constant or accelerating speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).

  • Record the latency to fall from the rod. A trial is typically ended if the animal falls off or after a predetermined cut-off time (e.g., 300 seconds).

  • A statistically significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment.

  • The TD50, the dose that causes motor impairment in 50% of the animals, is calculated.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_screening Anticonvulsant Screening cluster_neurotoxicity Neurotoxicity Assessment cluster_analysis Data Analysis animal_prep Animal Acclimatization & Baseline Training (Rotarod) administer Compound Administration (i.p. or p.o.) animal_prep->administer compound_prep Compound Formulation (Vehicle, Test Compounds, Controls) compound_prep->administer mes_test Maximal Electroshock (MES) Test administer->mes_test Time of Peak Effect scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test administer->scptz_test Time of Peak Effect rotarod_test Rotarod Test administer->rotarod_test Time of Peak Effect data_collection Observe & Record Seizure Endpoint & Latency to Fall mes_test->data_collection scptz_test->data_collection rotarod_test->data_collection ed50_td50 Calculate ED50 & TD50 data_collection->ed50_td50 pi_calc Determine Protective Index (PI) ed50_td50->pi_calc

Caption: Experimental workflow for anticonvulsant screening.

mechanism_of_action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron na_channel Voltage-Gated Na+ Channel excitation Reduced Neuronal Excitability na_channel->excitation Inhibits Na+ Influx compound This compound Analog compound->na_channel Blocks anticonvulsant_effect Anticonvulsant Effect excitation->anticonvulsant_effect Leads to sar_summary cluster_substituents Substitutions on Amide Nitrogen cluster_activity Impact on Anticonvulsant Activity core This compound Core alkyl Alkyl Groups (e.g., n-Amyl) core->alkyl aromatic Aromatic Rings (e.g., α-Methylbenzyl, 2,6-Dimethylphenyl) core->aromatic moderate_activity Moderate Activity alkyl->moderate_activity Leads to high_potency Increased Potency (Especially in MES test) aromatic->high_potency Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Aminobenzamide Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 4-Aminobenzamide in cell-based assays.

Understanding this compound

This compound is a well-known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARPs play a crucial role in DNA repair, and their inhibition can lead to cell death, particularly in cancer cells with existing DNA repair defects. This makes this compound a valuable tool for studying DNA damage responses and for potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell-based assays?

A1: this compound primarily functions as a competitive inhibitor of PARP enzymes. It binds to the NAD+ binding site of PARP, preventing the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. This inhibition of DNA repair can lead to an accumulation of DNA lesions and subsequent cell cycle arrest or apoptosis.

Q2: What is a typical starting concentration range for this compound in cell-based assays?

A2: A typical starting concentration range for this compound can vary depending on the cell line and the specific assay. However, based on available literature for related PARP inhibitors like 3-aminobenzamide, a range of 1 µM to 10 mM is often explored. For instance, some studies have utilized 3-aminobenzamide at concentrations around 50 µM for effective PARP inhibition. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How can I determine the optimal concentration of this compound for my specific cell line and assay?

A3: The optimal concentration should be determined empirically by performing a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of PARP activity, reduction in cell viability, or induction of apoptosis). The goal is to identify a concentration that gives a robust and reproducible signal without causing excessive cytotoxicity.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is primarily known as a PARP inhibitor, like many small molecules, it may have off-target effects, especially at higher concentrations. Potential off-target effects are not extensively documented in readily available literature, but it is a critical consideration. To mitigate this, it is advisable to use the lowest effective concentration determined from your dose-response experiments and, if possible, validate key findings using a structurally different PARP inhibitor or a genetic approach (e.g., siRNA-mediated PARP knockdown).

Q5: How should I prepare and store a stock solution of this compound?

A5: this compound is typically soluble in DMSO. To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
No observable effect of this compound Suboptimal Concentration: The concentration used may be too low to effectively inhibit PARP in your specific cell line.Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to millimolar) to determine the optimal effective concentration.
Compound Inactivity: The this compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from a new vial of the compound. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture).
Cell Line Resistance: The cell line may have intrinsic resistance to PARP inhibitors or may not rely heavily on the PARP pathway for the process being studied.Consider using a different cell line known to be sensitive to PARP inhibition. Validate the expression and activity of PARP in your cell line.
High Cell Death or Cytotoxicity Concentration Too High: The concentration of this compound is causing general cellular toxicity, masking the specific effects of PARP inhibition.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for your experiments.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium is too high.Ensure the final concentration of DMSO in your cell culture medium is typically below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO without this compound) in your experiments.
High Background or Inconsistent Results Assay Variability: Inconsistent cell seeding density, incubation times, or reagent preparation can lead to variable results.Standardize your experimental protocol. Ensure consistent cell numbers, incubation periods, and careful preparation of all reagents. Use a positive control (a known PARP inhibitor) and a negative control (vehicle) in every experiment.
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in your culture medium.Visually inspect the culture medium for any precipitate after adding this compound. If precipitation occurs, try preparing fresh dilutions or using a lower concentration. Consider the solubility of the compound in your specific medium.
Unexpected or Off-Target Effects Concentration-Dependent Off-Target Activity: At higher concentrations, this compound may be interacting with other cellular targets besides PARP.Use the lowest effective concentration that elicits the desired on-target effect. To confirm that the observed phenotype is due to PARP inhibition, consider using a structurally unrelated PARP inhibitor or a genetic approach (e.g., PARP1/2 siRNA) to see if it recapitulates the effects of this compound.

Data Presentation

Table 1: Representative Effective Concentrations of Aminobenzamide Derivatives in Cell-Based Assays

CompoundCell Line(s)Assay TypeEffective Concentration (IC50 / EC50)Reference
o-aminobenzamide analogue F8HGC-27Proliferation (MTT)0.26 µM[1]
3-AminobenzamideHEI-OC1Cell Viability3 mM (used for treatment)[2]
3-AminobenzamideVarious Ovarian CancerCytotoxicityUsed in combination studies[2]

Note: Data for this compound is limited in publicly available literature. The provided data for related compounds can serve as a starting point for designing dose-response experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cell Viability (MTT) Assay

This protocol is designed to determine the concentration range of this compound that affects cell viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is from 0.1 µM to 10 mM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the different concentrations of this compound to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: PARP Activity Assay (Colorimetric)

This protocol measures the activity of PARP in cell lysates and can be used to assess the inhibitory effect of this compound.

Materials:

  • Cell lysate containing active PARP

  • 96-well plates coated with histones

  • This compound

  • Biotinylated NAD+

  • Streptavidin-HRP (Horseradish Peroxidase)

  • Colorimetric HRP substrate (e.g., TMB)

  • Stop solution (e.g., 2 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare Cell Lysates: Prepare cell extracts from control and treated cells according to a standard lysis protocol.

  • Inhibitor Addition: Add different concentrations of this compound to the appropriate wells of the histone-coated plate. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).

  • Reaction Initiation: Add the cell lysate and biotinylated NAD+ to each well to start the PARP reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for the incorporation of biotinylated ADP-ribose onto the histones.

  • Washing: Wash the plate several times with wash buffer to remove unbound reagents.

  • Detection: Add Streptavidin-HRP to each well and incubate. After another wash step, add the colorimetric HRP substrate.

  • Absorbance Measurement: Stop the reaction with the stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration of this compound relative to the positive control.

Visualizations

PARP_Signaling_Pathway cluster_0 DNA Damage Recognition cluster_1 PARP Activation & PARylation cluster_2 DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_Damage->PARP1 recognizes PAR Poly(ADP-ribose) (PAR) Chain Synthesis PARP1->PAR synthesizes NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits 4AB This compound 4AB->PARP1 inhibits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair leads to

Caption: PARP Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells (24, 48, or 72 hours) B->C D 4. Perform Cell Viability Assay (e.g., MTT) C->D E 5. Measure Absorbance D->E F 6. Data Analysis: Generate Dose-Response Curve & Determine IC50 E->F

Caption: Experimental Workflow for Concentration Optimization.

Troubleshooting_Guide Start Problem with This compound Assay No_Effect No Observable Effect? Start->No_Effect High_Cytotoxicity High Cytotoxicity? Start->High_Cytotoxicity Inconsistent_Results Inconsistent Results? Start->Inconsistent_Results Check_Concentration Increase Concentration (Dose-Response) No_Effect->Check_Concentration Yes Check_Compound Check Compound Integrity (Fresh Stock) No_Effect->Check_Compound No Decrease_Concentration Decrease Concentration (Below IC50) High_Cytotoxicity->Decrease_Concentration Yes Check_Solvent Check Solvent Concentration (<0.5% DMSO) High_Cytotoxicity->Check_Solvent No Standardize_Protocol Standardize Protocol (Controls, Seeding) Inconsistent_Results->Standardize_Protocol Yes Check_Solubility Check for Precipitation Inconsistent_Results->Check_Solubility No Check_Cell_Line Verify Cell Line Sensitivity (PARP Expression) Check_Compound->Check_Cell_Line

Caption: Troubleshooting Decision Tree for this compound Assays.

References

Technical Support Center: Preventing 4-Aminobenzamide Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-Aminobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in various experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the handling, storage, and use of this compound in laboratory experiments.

Q1: My this compound solution appears discolored. What could be the cause and how can I prevent it?

A1: Discoloration of this compound solutions, often appearing as a yellowish or brownish tint, is typically a sign of degradation. The primary causes are oxidation and photodegradation. The aromatic amine group in this compound is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

Troubleshooting and Prevention:

  • Minimize Light Exposure: this compound is known to be light-sensitive.[1] Always store the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Prepare solutions fresh and avoid prolonged exposure to ambient light during experiments.

  • De-gas Solvents: To minimize oxidation, use solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon before preparing your this compound solution.

  • Work Under Inert Atmosphere: For sensitive experiments, consider preparing and handling the solutions in a glove box or under a stream of inert gas.

  • Avoid Contaminants: Ensure all glassware is scrupulously clean and free of trace metals, which can catalyze oxidation reactions.

Q2: I am observing a loss of this compound concentration in my aqueous buffered solution over time. What is the likely degradation pathway?

A2: The loss of this compound in aqueous solutions, particularly under non-neutral pH conditions, is most likely due to hydrolysis of the amide group. Amide hydrolysis can be catalyzed by both acid and base, leading to the formation of 4-aminobenzoic acid.[2]

Troubleshooting and Prevention:

  • Temperature Management: Hydrolysis rates increase with temperature.[2] Store stock solutions at recommended low temperatures (e.g., 2-8 °C) and avoid prolonged heating of experimental samples.

  • Buffer Selection: While no specific buffer has been identified as detrimental, it is good practice to use the lowest effective buffer concentration to minimize potential catalytic effects on hydrolysis.

Q3: I am conducting a forced degradation study on this compound. What conditions should I use and what level of degradation should I aim for?

A3: Forced degradation studies are essential for developing stability-indicating methods.[4] The goal is to induce degradation to an extent that allows for the detection and separation of degradation products, typically in the range of 5-20% degradation. Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.

Recommended Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60-80 °C for several hours.Hydrolysis of the amide to form 4-aminobenzoic acid.
Base Hydrolysis 0.1 M NaOH at 60-80 °C for several hours.Hydrolysis of the amide to form 4-aminobenzoic acid.
Oxidation 3-30% H₂O₂ at room temperature for up to 7 days.Oxidation of the aromatic amine, potentially forming N-oxides or colored degradation products.
Thermal Degradation Dry heat at 70-105 °C for several days.Decomposition products may include CO, CO₂, and nitrogen oxides.
Photodegradation Exposure to UV (e.g., 254 nm) and/or visible light.Photolytic cleavage or rearrangement.

Experimental Protocol: Forced Degradation Study

A general protocol for conducting a forced degradation study on this compound is provided below. This should be adapted based on the specific analytical method being developed.

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix a portion of the stock solution with 0.1 M HCl and heat.

    • Base Hydrolysis: Mix a portion of the stock solution with 0.1 M NaOH and heat.

    • Oxidative Degradation: Mix a portion of the stock solution with H₂O₂ and keep at room temperature.

    • Thermal Degradation (in solution): Heat a portion of the stock solution.

    • Thermal Degradation (solid state): Expose solid this compound to dry heat.

    • Photodegradation: Expose a solution of this compound to UV and/or visible light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute with mobile phase, and analyze by HPLC to quantify the remaining this compound and detect any degradation products.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: Proper preparation and storage are crucial for maintaining the integrity of this compound solutions.

Best Practices:

  • Solvent Selection: this compound is soluble in ethanol and slightly soluble in water. For analytical purposes, methanol or acetonitrile are commonly used. Ensure the chosen solvent is of high purity and compatible with your experimental system.

  • Storage Conditions: Store stock solutions in tightly sealed, amber glass vials at 2-8 °C. For long-term storage, consider freezing (-20 °C or lower), but verify the stability of the compound upon freeze-thaw cycles.

  • Fresh is Best: Whenever possible, prepare fresh solutions for your experiments to minimize the risk of degradation.

Key Degradation Pathways

The primary degradation pathways for this compound are hydrolysis, oxidation, and photolysis. Understanding these pathways is key to preventing degradation.

cluster_degradation This compound Degradation Pathways 4-AB This compound 4-ABA 4-Aminobenzoic Acid 4-AB->4-ABA Hydrolysis (Acid or Base Catalyzed) Ox_Prods Oxidation Products (e.g., N-oxides, colored compounds) 4-AB->Ox_Prods Oxidation (O₂, light, metal ions) Photo_Prods Photodegradation Products 4-AB->Photo_Prods Photolysis (UV/Vis Light)

Caption: Primary degradation pathways of this compound.

Experimental Workflow: Stability Indicating HPLC Method Development

The development of a stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.

cluster_workflow Stability-Indicating HPLC Method Development Workflow Start Start: Obtain This compound Forced_Deg Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Deg Gen_Deg_Samps Generate Degraded Samples Forced_Deg->Gen_Deg_Samps HPLC_Dev Develop HPLC Method (Column, Mobile Phase, etc.) Gen_Deg_Samps->HPLC_Dev Inject_Samps Inject Degraded Samples and Unstressed Control HPLC_Dev->Inject_Samps Check_Sep Check for Separation of Degradation Peaks from Parent Compound Inject_Samps->Check_Sep Check_Sep->HPLC_Dev Separation Not Achieved (Optimize Method) Method_Val Validate Method (Specificity, Linearity, Accuracy, Precision) Check_Sep->Method_Val Separation Achieved End End: Stability-Indicating Method Established Method_Val->End

Caption: Workflow for developing a stability-indicating HPLC method.

Troubleshooting Logic for Unexpected Degradation

When unexpected degradation of this compound is observed, a systematic approach can help identify the root cause.

cluster_troubleshooting Troubleshooting Unexpected this compound Degradation Problem Unexpected Degradation Observed Check_Storage Review Storage Conditions (Temp, Light, Container) Problem->Check_Storage Is_Storage_OK Storage Conditions Correct? Check_Storage->Is_Storage_OK Check_Solution Examine Solution Preparation (Solvent, pH, Age) Is_Solution_OK Solution Preparation Correct? Check_Solution->Is_Solution_OK Check_Experiment Analyze Experimental Setup (Temp, Light, Reagents) Is_Experiment_OK Experimental Conditions Controlled? Check_Experiment->Is_Experiment_OK Is_Storage_OK->Check_Solution Yes Fix_Storage Correct Storage: Store in dark, cool, sealed container Is_Storage_OK->Fix_Storage No Is_Solution_OK->Check_Experiment Yes Fix_Solution Correct Solution Prep: Use fresh, de-gassed solvent, adjust pH to neutral Is_Solution_OK->Fix_Solution No Fix_Experiment Correct Experiment: Protect from light, control temp, check reagent compatibility Is_Experiment_OK->Fix_Experiment No Re-evaluate Re-evaluate Experiment Is_Experiment_OK->Re-evaluate Yes Fix_Storage->Re-evaluate Fix_Solution->Re-evaluate Fix_Experiment->Re-evaluate

Caption: A logical approach to troubleshooting this compound degradation.

References

Off-target effects of 4-Aminobenzamide in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Aminobenzamide

This guide provides troubleshooting advice and frequently asked questions regarding the use of this compound in cellular models, with a specific focus on potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and intended molecular target of this compound?

This compound is primarily known as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3][4] PARPs are crucial for cellular processes, most notably DNA repair. By competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+), this compound blocks the synthesis of poly(ADP-ribose) (PAR) chains, which are essential for recruiting other DNA repair proteins to sites of DNA damage. This mechanism is the basis of its use in studying DNA repair pathways.

cluster_0 Cellular Response to DNA Damage DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 detects PAR PAR Polymer Synthesis PARP1->PAR catalyzes NAD NAD+ NAD->PAR substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins signals SSBR Single-Strand Break Repair Repair_Proteins->SSBR facilitates Aminobenzamide This compound Aminobenzamide->PARP1 inhibits

Caption: On-target effect of this compound on the PARP1 signaling pathway.

Q2: Beyond PARP, what are the potential off-target effects of this compound in cellular models?

While primarily a PARP inhibitor, this compound and other benzamide-based compounds may exhibit off-target activities that can influence experimental outcomes. These include:

  • Inhibition of other ADP-ribosyltransferases: The NAD+ binding site is conserved across the PARP family and other ADP-ribosyltransferases.[5] While most potent against PARP1/2, some inhibitors show activity against other family members like PARP3 or mono-ADP-ribosyltransferases (MARTs).

  • Kinase Inhibition: A significant off-target effect reported for some clinical PARP inhibitors is the inhibition of protein kinases. Although less potent than their PARP inhibition, these interactions can occur at clinically relevant concentrations and may contribute to unexpected phenotypes or toxicity. While data for this compound is less extensive, its benzamide scaffold is found in some kinase inhibitors, suggesting a potential for off-target kinase interactions.

  • Alteration of NAD+ Metabolism: As a competitive inhibitor of NAD+, high concentrations of this compound could potentially influence cellular NAD+ pools or the activity of other NAD+-dependent enzymes, impacting cellular metabolism and redox state.

Troubleshooting Guide

Q3: I am observing unexpected levels of cytotoxicity or cell cycle arrest after treating my cells with this compound. What could be the cause?

If you observe cytotoxicity or cell cycle effects beyond what is expected from PARP inhibition alone, consider the following possibilities:

  • Off-Target Kinase Inhibition: Inhibition of essential kinases, such as those involved in cell cycle progression (e.g., CDKs), can lead to cell cycle arrest or apoptosis. This is a known liability for some more potent clinical PARP inhibitors.

  • Disruption of Cellular Metabolism: Significant perturbation of NAD+ metabolism can disrupt energy homeostasis and lead to cell death.

  • Cell Line Specificity: The expression levels of various PARP enzymes, kinases, and metabolic enzymes can vary significantly between cell lines, making some more susceptible to off-target effects.

  • Compound Concentration: Off-target effects are often observed at higher concentrations. Ensure you are using the lowest effective concentration for PARP inhibition and have performed a full dose-response curve.

cluster_1 Troubleshooting Unexpected Cytotoxicity Start Observation: Unexpected Cytotoxicity or Phenotype with 4-AB Check_Conc Is the concentration optimized? (Dose-response) Start->Check_Conc High_Conc Potential Cause: High concentration driving off-target effects. Check_Conc->High_Conc No Check_OnTarget Is the effect PARP-dependent? Check_Conc->Check_OnTarget Yes Use_Lower Action: Use lowest effective dose. High_Conc->Use_Lower Off_Target Potential Cause: Off-target effect likely. Check_OnTarget->Off_Target No On_Target Conclusion: Phenotype is likely PARP-dependent. Check_OnTarget->On_Target Yes Validate_PARP Action: Use PARP1/2 knockout/knockdown cells or a structurally different PARP inhibitor. Off_Target->Validate_PARP Investigate_OffTarget Action: Perform off-target screening (e.g., kinome scan). Validate_PARP->Investigate_OffTarget cluster_2 Workflow: Off-Target Kinase Screen Prep 1. Prepare 4-AB Dilution Series Add_Cmpd 3. Add 4-AB and Controls (Vehicle, Positive Control) Prep->Add_Cmpd Assay 2. Set up Kinase Reaction (Kinase + Substrate + ATP) Assay->Add_Cmpd Incubate 4. Incubate to Allow Phosphorylation Add_Cmpd->Incubate Detect 5. Detect Signal (e.g., Luminescence/Radiometry) Incubate->Detect Analyze 6. Calculate % Inhibition vs. Vehicle Control Detect->Analyze Plot 7. Plot Dose-Response Curve and Determine IC50 Analyze->Plot

References

Interpreting unexpected results with 4-Aminobenzamide treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Aminobenzamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is primarily known as an inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2.[1] These enzymes are crucial for DNA repair, especially in the base excision repair pathway for single-strand breaks. By inhibiting PARP, this compound can lead to an accumulation of DNA damage, which can trigger cell cycle arrest and apoptosis, particularly in cells with existing DNA repair deficiencies, such as those with BRCA1 or BRCA2 mutations.[1][2][3]

Q2: What are the expected cellular effects of this compound treatment?

Typically, treatment with this compound is expected to induce:

  • Inhibition of PARP activity: This is the direct biochemical effect.

  • Increased DNA damage: As single-strand breaks are not efficiently repaired.

  • Cell cycle arrest: Often at the G2/M phase, to allow time for DNA repair.[4]

  • Induction of apoptosis: If DNA damage is too severe to be repaired, the cell undergoes programmed cell death.

  • Reduced cell viability and proliferation: As a consequence of the above effects.

Q3: Is this compound a cytotoxic or cytostatic agent?

The effect of this compound can be either cytotoxic (killing cells) or cytostatic (inhibiting cell proliferation) depending on the cell type, drug concentration, and the duration of exposure. In some cell lines, it may primarily halt proliferation without inducing widespread cell death, while in others, particularly those with compromised DNA repair pathways, it can be strongly apoptotic.

Troubleshooting Guide for Unexpected Results

Issue 1: No significant decrease in cell viability observed after this compound treatment.

Possible Cause 1: Cell Line Resistance.

  • Explanation: The cell line you are using may have robust DNA repair mechanisms that compensate for PARP inhibition. For example, cells with functional homologous recombination (HR) pathways can effectively repair the double-strand breaks that arise from unrepaired single-strand breaks. Some cancer cells can also develop resistance to PARP inhibitors through mechanisms that restore HR function.

  • Troubleshooting Steps:

    • Confirm PARP Inhibition: Before assessing cell viability, confirm that this compound is inhibiting PARP in your cell line at the concentration used. This can be done by Western blot to check for the auto-PARylation of PARP-1.

    • Use a Positive Control Cell Line: If possible, include a cell line known to be sensitive to PARP inhibitors (e.g., a BRCA-deficient cell line) as a positive control.

    • Increase Concentration/Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.

    • Consider Combination Therapy: PARP inhibitors often show synergistic effects when combined with DNA-damaging agents (e.g., temozolomide, cisplatin).

Possible Cause 2: Suboptimal Experimental Conditions.

  • Explanation: Issues with the compound's solubility, stability in culture media, or the cell viability assay itself can lead to inaccurate results.

  • Troubleshooting Steps:

    • Check Solubility: Ensure that this compound is fully dissolved. It is slightly soluble in water but soluble in ethanol and diethyl ether. Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in your culture medium. Be sure to include a vehicle control in your experiments.

    • Verify Assay Suitability: The choice of cell viability assay can influence the results. For example, an MTT assay measures metabolic activity, which may not always directly correlate with cell number. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a DNA-binding dye-based assay to confirm your findings.

Issue 2: Increased cell proliferation or no effect on cell cycle observed.

Possible Cause 1: Off-Target Effects.

  • Explanation: While primarily a PARP inhibitor, like other small molecules, this compound could have off-target effects. Some PARP inhibitors have been shown to interact with other proteins, such as kinases, which could potentially influence cell signaling pathways involved in proliferation.

  • Troubleshooting Steps:

    • Investigate Key Signaling Pathways: Use techniques like Western blotting to examine the phosphorylation status of key proteins in proliferation pathways (e.g., Akt, MAPK/ERK).

    • Lower the Concentration: High concentrations of a drug are more likely to cause off-target effects. Try using the lowest effective concentration that still inhibits PARP activity.

Possible Cause 2: Induction of Autophagy.

  • Explanation: Autophagy is a cellular self-recycling process that can either promote cell survival or contribute to cell death. Some studies have shown that other benzamide derivatives and PARP inhibitors can induce autophagy. In some contexts, this could be a pro-survival mechanism that counteracts the cytotoxic effects of the drug.

  • Troubleshooting Steps:

    • Assess Autophagy Markers: Use Western blotting to detect the conversion of LC3-I to LC3-II, a hallmark of autophagy. You can also use flow cytometry or fluorescence microscopy to visualize autophagosomes.

    • Inhibit Autophagy: Treat cells with an autophagy inhibitor (e.g., 3-methyladenine or chloroquine) in combination with this compound to see if this enhances cell death.

Data Presentation

Table 1: Representative IC50 Values for o-Aminobenzamide Derivatives in Various Cancer Cell Lines.

Disclaimer: IC50 values are highly dependent on the specific compound, cell line, and experimental conditions. The following table provides examples for related o-aminobenzamide derivatives to illustrate the range of potencies observed.

CompoundCell LineIC50 (µM)Reference
o-aminobenzamide derivative F8HGC-270.26--INVALID-LINK--
o-aminobenzamide derivative 9aHGC270.049--INVALID-LINK--
Acrylamide–PABA analog 4jMCF-71.83--INVALID-LINK--
NA (an o-aminobenzamide derivative)A27802.66--INVALID-LINK--
NA (an o-aminobenzamide derivative)HepG21.73--INVALID-LINK--

Experimental Protocols

Cell Viability Assessment: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Western Blot for PARP Cleavage
  • Cell Lysis: After treatment with this compound, harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for cleaved PARP-1 (89 kDa fragment). It is also recommended to probe a separate blot with an antibody that recognizes both full-length (116 kDa) and cleaved PARP.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the 89 kDa band indicates apoptosis.

Cell Cycle Analysis: Flow Cytometry with Propidium Iodide (PI) Staining
  • Cell Harvesting and Fixation:

    • Harvest the treated and control cells.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Gate on the single-cell population to exclude doublets.

    • Generate a histogram of DNA content (PI fluorescence).

  • Data Interpretation: The histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase using appropriate software.

Visualizations

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP DNA_Damage->PARP PAR_polymers PAR Polymer Synthesis PARP->PAR_polymers activates Replication_Fork Replication Fork Collapse PARP->Replication_Fork unrepaired SSB leads to Aminobenzamide This compound Aminobenzamide->PARP inhibits Repair_Proteins Recruitment of DNA Repair Proteins PAR_polymers->Repair_Proteins recruits SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair DSB DNA Double-Strand Break Replication_Fork->DSB Cell_Cycle_Arrest Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis DSB->Apoptosis if severe

Caption: Mechanism of action of this compound as a PARP inhibitor.

Troubleshooting_Workflow Start Unexpected Result: No decrease in cell viability Check_PARPi Confirm PARP Inhibition (e.g., Western Blot for PARylation) Start->Check_PARPi PARPi_Works PARP is inhibited Check_PARPi->PARPi_Works Yes PARPi_Fails PARP not inhibited Check_PARPi->PARPi_Fails No Cell_Resistance Investigate Cell Line Resistance (e.g., HR status, positive control) PARPi_Works->Cell_Resistance Off_Target Consider Off-Target Effects (e.g., kinase signaling) PARPi_Works->Off_Target Autophagy Investigate Autophagy (e.g., LC3-II, autophagy inhibitors) PARPi_Works->Autophagy Check_Conc Increase concentration or check compound solubility/stability PARPi_Fails->Check_Conc

Caption: Troubleshooting workflow for unexpected cell viability results.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays Seed_Cells Seed Cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells MTT Cell Viability (MTT) Treat_Cells->MTT Western Apoptosis (PARP Cleavage) Treat_Cells->Western Flow Cell Cycle (PI Staining) Treat_Cells->Flow

Caption: General experimental workflow for assessing this compound effects.

References

Technical Support Center: 4-Aminobenzamide for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution of 4-Aminobenzamide for in vivo studies. The following information is curated to address common challenges and provide clear protocols for formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to beige crystalline powder that is slightly soluble in water.[1][2][3] It demonstrates better solubility in organic solvents such as ethanol, diethyl ether, and Dimethyl Sulfoxide (DMSO).[2][4] For in vitro studies, it has been dissolved in DMSO, ensuring the final concentration in the cell culture medium remains low (e.g., less than 0.4%).

Q2: What are the recommended solvents for dissolving this compound for in vivo studies?

A2: Due to its limited aqueous solubility, a co-solvent system is typically required for in vivo administration. Commonly used vehicles for poorly water-soluble compounds include a primary solvent to dissolve the compound, which is then diluted in an aqueous carrier. Based on practices with similar compounds, a combination of DMSO, ethanol, or polyethylene glycol (PEG) with saline or phosphate-buffered saline (PBS) is a good starting point. For instance, a formulation using normal saline supplemented with 5% DMSO and 5% castor oil has been reported for an o-aminobenzamide derivative.

Q3: Is heating recommended to dissolve this compound?

A3: Gentle heating may aid in the dissolution of this compound in some solvents. However, it is crucial to ensure the compound's stability at elevated temperatures. It is recommended to start with sonication and vortexing at room temperature. If heating is necessary, it should be done cautiously and the solution should be allowed to cool to room temperature to check for any precipitation before administration.

Q4: What are the potential stability concerns with this compound solutions?

A4: this compound is generally stable under recommended storage conditions. However, solutions should ideally be prepared fresh for each experiment to avoid potential degradation or precipitation over time. If storage is necessary, solutions should be kept in tightly sealed containers, protected from light, and stored at a low temperature (e.g., 2-8°C). Long-term stability in various solvent systems has not been extensively reported, so it is best practice to prepare fresh formulations.

Troubleshooting Guide

Issue 1: this compound precipitates out of solution after dilution with an aqueous buffer.

  • Possible Cause: The concentration of the organic co-solvent is too low in the final formulation to maintain the solubility of this compound.

  • Troubleshooting Steps:

    • Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final solution. Be mindful of the potential toxicity of the co-solvent at higher concentrations for the animal model.

    • Consider using a surfactant or emulsifier, such as Tween 80 or Cremophor EL, to improve the stability of the compound in the aqueous vehicle.

    • Prepare the formulation at a slightly warmer temperature and ensure it remains in solution upon cooling to room temperature before administration.

Issue 2: The prepared formulation is too viscous for injection.

  • Possible Cause: The concentration of certain excipients, like high molecular weight PEGs or castor oil, is too high.

  • Troubleshooting Steps:

    • Try using a lower molecular weight PEG (e.g., PEG 300 or PEG 400).

    • Reduce the concentration of the viscous component and compensate by optimizing the co-solvent mixture.

    • Ensure the components are thoroughly mixed and the final solution is homogenous.

Issue 3: Observed toxicity or adverse effects in animal subjects.

  • Possible Cause: The vehicle itself, particularly at high concentrations of organic co-solvents or surfactants, may be causing toxicity.

  • Troubleshooting Steps:

    • Conduct a vehicle toxicity study by administering the formulation without this compound to a control group of animals.

    • Reduce the concentration of the organic co-solvents to the lowest effective level.

    • Explore alternative, less toxic co-solvents or formulation strategies, such as preparing a suspension or using cyclodextrins to enhance solubility.

Experimental Protocols

Protocol 1: General Method for Preparing a this compound Solution for In Vivo Administration

This protocol provides a general workflow for developing a suitable formulation. The final concentrations of each component will need to be optimized for your specific experimental requirements.

  • Initial Solubility Testing:

    • Determine the approximate solubility of this compound in various individual solvents (e.g., DMSO, ethanol, PEG 400).

    • Add a small, known amount of this compound to a fixed volume of solvent and observe for dissolution with vortexing and/or sonication.

  • Vehicle Formulation:

    • Based on the initial solubility tests, select a primary solvent in which this compound is most soluble.

    • Prepare a stock solution of this compound in the chosen primary solvent at a high concentration.

    • In a separate sterile container, prepare the desired final volume of the aqueous vehicle (e.g., saline or PBS).

    • Slowly add the this compound stock solution to the aqueous vehicle while vortexing to ensure proper mixing and prevent precipitation.

    • If using other excipients like surfactants, they should be added to the aqueous vehicle before the addition of the drug stock solution.

  • Final Formulation Check:

    • Inspect the final formulation for any signs of precipitation or non-homogeneity.

    • If the solution is clear, it is ready for administration. If there is precipitation, the formulation needs to be optimized (refer to the Troubleshooting Guide).

    • Measure the pH of the final solution to ensure it is within a physiologically acceptable range.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityNotes
This compound WaterSlightly SolubleQuantitative data not readily available.
EthanolSolubleQuantitative data not readily available.
Diethyl EtherSoluble-
DMSOSoluble-
3-Aminobenzamide Ethanol~30 mg/mLIsomer of this compound.
DMSO~30 mg/mL-
PBS (pH 7.2)~2 mg/mL-
o-Aminobenzamide derivative Normal Saline with 5% DMSO and 5% Castor OilSoluble (for in vivo use)A practical example of a vehicle.
o-Aminobenzamide derivative 10% Ethanol and 10% SolutolSoluble (for IV injection)A practical example for intravenous delivery.

Mandatory Visualization

experimental_workflow Workflow for Preparing this compound for In Vivo Studies cluster_prep Preparation cluster_formulation Formulation cluster_qc Quality Control cluster_admin Administration cluster_troubleshooting Troubleshooting weigh Weigh this compound dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve 1 mix Slowly Add Drug Stock to Vehicle with Vortexing dissolve->mix prepare_vehicle Prepare Aqueous Vehicle (e.g., Saline + Excipients) prepare_vehicle->mix 2 check_solubility Visually Inspect for Precipitation mix->check_solubility check_ph Measure pH check_solubility->check_ph 3 precipitate Precipitation Occurs check_solubility->precipitate If fails administer Administer to Animal Model check_ph->administer optimize Optimize Vehicle Composition precipitate->optimize optimize->dissolve Retry

Caption: Experimental workflow for dissolving this compound.

References

Improving the efficiency of 4-Aminobenzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of 4-Aminobenzamide synthesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial methods for synthesizing this compound?

The most common synthesis routes start from p-nitrobenzoic acid. The process typically involves:

  • Acyl Chlorination: Conversion of p-nitrobenzoic acid to p-nitrobenzoyl chloride, often using reagents like thionyl chloride or triphosgene.[1][2]

  • Ammonolysis: Reaction of p-nitrobenzoyl chloride with ammonia to form p-nitrobenzamide.[1][3]

  • Reduction: Reduction of the nitro group of p-nitrobenzamide to an amine group, yielding this compound. Common reducing agents include iron powder in an acidic medium, catalytic hydrogenation (e.g., with a Palladium-on-carbon catalyst), or hydrazine hydrate with a catalyst like ferric hydroxide.[3]

Another notable, though less common, method is the Hofmann rearrangement of terephthalamide, which produces this compound by converting a primary amide to a primary amine with one less carbon atom.

Q2: My reduction of 4-nitrobenzamide is resulting in a low yield. What are the common causes?

Low yields in this step can be attributed to several factors:

  • Incomplete Reaction: The reaction time may be insufficient, or the temperature could be too low for the reaction to reach completion. It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC).

  • Inactive Catalyst/Reagent: The reducing agent (e.g., iron powder) may be old or passivated. Activating iron powder with a dilute acid like acetic acid or hydrochloric acid before the reaction can improve its reactivity. For catalytic hydrogenation, the catalyst (e.g., Pd/C) may be poisoned or spent.

  • Suboptimal pH: When using iron powder, the pH of the reaction medium is critical. An acidic environment, often achieved with acetic or hydrochloric acid, is necessary for the reduction to proceed efficiently.

  • Product Loss During Workup: this compound has some solubility in water. Significant product loss can occur during aqueous washing and extraction steps. Ensuring proper phase separation and potentially using techniques like back-extraction can help minimize these losses.

Q3: What are the likely impurities in my final this compound product and how can I minimize them?

Common impurities depend on the synthetic route but often include:

  • Unreacted 4-Nitrobenzamide: Its presence indicates an incomplete reduction step. To minimize this, ensure the reaction goes to completion by extending the reaction time, increasing the temperature, or using a more active/higher quantity of the reducing agent.

  • Starting Materials from Prior Steps: If the intermediate p-nitrobenzamide was not sufficiently purified, impurities like p-nitrobenzoic acid could carry over.

  • Oxidation Products: Amines can be susceptible to oxidation, especially if exposed to air for extended periods during workup and drying.

  • Side-Reaction Products: In the initial acylation step, hydrolysis of p-nitrobenzoyl chloride can form p-nitrobenzoic acid, which could be carried through the synthesis.

Purification is typically achieved through recrystallization, often from water or alcohol-water mixtures.

Q4: The ammonolysis of p-nitrobenzoyl chloride is sluggish. What can I do to improve it?

Slow or incomplete ammonolysis can often be resolved by addressing these points:

  • Temperature Control: The reaction is exothermic. While it's often started at a low temperature (e.g., 15-20 °C) during the dropwise addition of p-nitrobenzoyl chloride to ammonia water, gentle warming may be required to drive the reaction to completion.

  • Concentration of Ammonia: Using a sufficiently concentrated solution of ammonia water is essential to ensure a high reaction rate.

  • Efficient Mixing: Good agitation is necessary to ensure contact between the p-nitrobenzoyl chloride (which may be in an organic solvent) and the aqueous ammonia.

  • Use of Phase Transfer Catalyst: In some protocols, a phase transfer catalyst is used to facilitate the reaction between the organic and aqueous phases, which can significantly improve reaction speed and yield.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reduction of 4-nitrobenzamide.Monitor reaction completion via TLC. Consider increasing reaction time, temperature, or the amount of reducing agent.
Poor quality or inactive reagents (e.g., passivated iron powder, spent catalyst).Use fresh reagents. Activate iron powder with dilute acid (e.g., acetic acid) before use.
Hydrolysis of p-nitrobenzoyl chloride during ammonolysis.Add the acyl chloride solution slowly to the ammonia water at a controlled temperature (15-20 °C) with vigorous stirring.
Product loss during aqueous workup.Minimize the volume of water used for washing. Saturate the aqueous layer with salt (salting out) to decrease product solubility before extraction.
Product Impurity Presence of unreacted 4-nitrobenzamide (starting material).Improve the efficiency of the reduction step as described above. Purify the final product by recrystallization from water or an ethanol/water mixture.
Side products from the Cannizzaro reaction (if aldehydes are present).This is less common for this specific synthesis but ensure starting materials are pure and reaction conditions do not favor such side reactions (e.g., very high pH).
Contamination with benzoic acids (e.g., p-nitrobenzoic acid).Purify intermediates effectively. During workup, wash the organic layer with a mild base solution (e.g., sodium bicarbonate) to remove acidic impurities.
Reaction Fails to Start or is Sluggish Catalyst for hydrogenation is poisoned or inactive.Use fresh catalyst. Ensure the solvent and reagents are free from catalyst poisons like sulfur compounds.
Insufficiently acidic conditions for iron powder reduction.Add a sufficient amount of acid (e.g., acetic acid, HCl) to maintain an acidic environment throughout the reaction.
Low reaction temperature.While initial steps may require cooling, the main reaction often requires heating. For iron reduction, temperatures of 95-100 °C are common. For hydrazine reduction, 50-60 °C may be used.

Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the key steps in this compound synthesis.

Table 1: Synthesis of p-Nitrobenzamide from p-Nitrobenzoyl Chloride

Ammonia Conc. Solvent Temperature Reaction Time Yield Reference
20%None (direct addition)15–20 °C4 hours96.7%
20%None (direct addition)50–60 °C4 hours97.4%
Not SpecifiedToluene≤ 40 °C2–4 hoursNot specified

Table 2: Reduction of p-Nitrobenzamide to this compound

Reducing Agent Catalyst/Additive Solvent Temperature Reaction Time Yield Reference
Iron PowderAcetic AcidWater95–100 °C5 hours83.4%
Hydrazine Hydrate (85%)Ferric HydroxideWater50–60 °C3 hours91.1%
Hydrogen GasNot specifiedWater50–70 °CUntil H₂ uptake ceasesNot specified
Iron PowderAcetic Acid/HClEthanol-Water80–150 °CNot specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4-Nitrobenzamide with Iron Powder

This protocol is adapted from common industrial methods.

  • Reagent Preparation: In a suitable reaction vessel, create a suspension of iron powder (e.g., 45g) in water (e.g., 100g). Add a small amount of glacial acetic acid (e.g., 3.5g) to activate the iron.

  • Reaction Initiation: Heat the iron slurry to 95–100 °C and hold for 30 minutes.

  • Addition of Starting Material: Slowly add p-nitrobenzamide (e.g., 48.8g) to the hot slurry. Maintain the temperature and vigorous stirring.

  • Reaction: Keep the reaction mixture at 95–100 °C for approximately 5 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution). Filter the hot solution to remove iron oxides.

  • Purification: Allow the filtrate to cool to room temperature, then chill in an ice bath to induce crystallization. Collect the white crystals of this compound by filtration, wash with cold water, and dry. A yield of approximately 83.4% can be expected.

Protocol 2: Synthesis via Hofmann Rearrangement of Terephthalamide

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom.

  • Bromoamide Formation: In a reaction vessel, dissolve terephthalamide in a cold aqueous solution of sodium hydroxide. While maintaining a low temperature (0-5 °C), slowly add a solution of bromine, which reacts with the base to form sodium hypobromite in situ. This reacts with one of the amide groups to form an N-bromoamide intermediate.

  • Rearrangement: Gently warm the reaction mixture. The N-bromoamide anion rearranges, causing the aryl group to migrate from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate intermediate.

  • Hydrolysis: The isocyanate is unstable in the aqueous basic solution and hydrolyzes. It first forms a carbamic acid.

  • Decarboxylation & Workup: The carbamic acid spontaneously loses carbon dioxide (CO₂) to yield the primary amine product, this compound. Acidify the reaction mixture to precipitate the product.

  • Purification: Collect the crude product by filtration. Purify by recrystallization from a suitable solvent like water or ethanol to obtain pure this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in this compound synthesis.

G cluster_main General Synthesis Workflow for this compound A p-Nitrobenzoic Acid B p-Nitrobenzoyl Chloride A->B Acyl Chlorination (e.g., SOCl₂) C p-Nitrobenzamide B->C Ammonolysis (e.g., NH₄OH) D This compound C->D Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: General workflow for synthesizing this compound from p-Nitrobenzoic acid.

G cluster_troubleshooting Troubleshooting Logic for Low Reaction Yield Start Problem: Low Yield Check_Reaction Is the reaction going to completion? Start->Check_Reaction Check_Reagents Are reagents/catalysts active and pure? Check_Reaction->Check_Reagents Yes Sol_Reaction Solution: Increase reaction time/temp. Monitor via TLC. Check_Reaction->Sol_Reaction No Check_Conditions Are temperature & pH optimal? Check_Reagents->Check_Conditions Yes Sol_Reagents Solution: Use fresh reagents. Activate Fe with acid. Check_Reagents->Sol_Reagents No Check_Workup Is product lost during workup? Check_Conditions->Check_Workup Yes Sol_Conditions Solution: Verify pH and adjust. Calibrate temperature controller. Check_Conditions->Sol_Conditions No Sol_Workup Solution: Minimize aqueous washes. Consider 'salting out' product. Check_Workup->Sol_Workup Yes

Caption: Troubleshooting decision tree for addressing low yield in synthesis reactions.

References

Technical Support Center: 4-Aminobenzamide in Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of 4-Aminobenzamide in various cell culture media. The following troubleshooting guides and FAQs will help you address common issues and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture experiments?

This compound is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.[1][2] PARP1 is a key enzyme in the DNA damage response pathway, specifically in the repair of single-strand breaks (SSBs). By inhibiting PARP1, this compound prevents the repair of these breaks, which can lead to the formation of more lethal double-strand breaks during DNA replication, ultimately resulting in cell death, especially in cells with compromised DNA repair mechanisms like those with BRCA mutations.[1]

Q2: Is this compound stable in aqueous solutions and cell culture media?

While this compound itself is a stable compound under standard storage conditions, its stability in aqueous cell culture media at 37°C can be a concern.[3] Factors such as pH, temperature, and interactions with media components can affect its stability over the course of a typical cell culture experiment.[4] Of particular note, a structurally similar compound, para-aminobenzoic acid (PABA), has been shown to react with D-glucose, a common component of many cell culture media, leading to significant degradation over time. This suggests that this compound may also be susceptible to similar degradation pathways. It is highly recommended to perform a stability assessment in your specific cell culture medium and experimental conditions.

Q3: Which cell culture media are commonly used with this compound?

This compound can be used in a variety of common cell culture media, including Dulbecco's Modified Eagle Medium (DMEM), Roswell Park Memorial Institute (RPMI)-1640, and Minimum Essential Medium (MEM). However, the stability of this compound may vary between these media due to differences in their composition, particularly the concentration of components like glucose.

Q4: How should I prepare and store this compound stock solutions?

It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final desired concentration in pre-warmed cell culture medium immediately before use.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results

Possible Cause:

  • Degradation of this compound: Inconsistent results between experiments or replicates can be a sign that the compound is degrading in the cell culture medium during the incubation period.

  • Inconsistent Dosing: Errors in pipetting or dilution of the stock solution can lead to variability.

  • Cellular Factors: Differences in cell passage number or seeding density can affect the cellular response to the compound.

Troubleshooting Steps:

  • Perform a Stability Study: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. (See Experimental Protocol below).

  • Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in media for each experiment. Do not store diluted solutions.

  • Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure accurate cell seeding.

Issue 2: Lower than Expected Efficacy of this compound

Possible Cause:

  • Compound Instability: If this compound is degrading, its effective concentration will decrease over time, leading to reduced efficacy.

  • Interaction with Media Components: Components in the serum or the basal medium could potentially interact with and inactivate the compound.

  • Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions.

Troubleshooting Steps:

  • Verify Compound Stability: Confirm that the compound is stable for the duration of your assay.

  • Optimize Concentration: Perform a dose-response curve to determine the optimal concentration for your cell line.

  • Consider Serum-Free Conditions: If interactions with serum components are suspected, test the compound's efficacy in serum-free or low-serum medium, if appropriate for your cells.

Quantitative Data on Stability

As specific quantitative stability data for this compound in different cell culture media is not extensively available in public literature, we provide a template table below for you to record your own stability data. For context, a study on the structurally similar compound, para-aminobenzoic acid (PABA), demonstrated significant degradation in the presence of D-glucose.

Example Stability of a Related Compound: para-Aminobenzoic Acid (PABA) in the Presence of D-Glucose

ConditionTime (hours)% PABA Remaining
PABA + D-Glucose (aqueous solution, 100°C)415.7%
PABA in CD Media (4°C)30 months<20%

Template: Stability of this compound in Cell Culture Media at 37°C

Cell Culture MediumTime (hours)% this compound Remaining (Mean ± SD, n=3)
DMEM (High Glucose) 0100%
2
4
8
24
48
RPMI-1640 0100%
2
4
8
24
48
MEM 0100%
2
4
8
24
48

Experimental Protocols

Protocol: Determining the Stability of this compound in Cell Culture Medium using HPLC

This protocol outlines a method to quantify the concentration of this compound in cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO (HPLC grade)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO2)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for mobile phase)

Methodology:

  • Prepare a 10 mM Stock Solution: Dissolve an appropriate amount of this compound in DMSO to create a 10 mM stock solution.

  • Spike the Media: Pre-warm your cell culture medium to 37°C. Spike the this compound stock solution into the medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%. Mix thoroughly.

  • Time Point 0 (T=0): Immediately after spiking, take an aliquot of the medium (e.g., 500 µL) and place it in a microcentrifuge tube. This is your T=0 sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining spiked medium in the incubator at 37°C with 5% CO2.

  • Collect Time Points: At your desired time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots (e.g., 500 µL) and store them at -80°C.

  • Sample Preparation for HPLC:

    • Thaw the samples.

    • To precipitate proteins, add 3 volumes of ice-cold acetonitrile to each sample (e.g., 1.5 mL of acetonitrile to 500 µL of medium).

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method with a C18 column. The mobile phase composition and gradient will need to be optimized for good separation of the this compound peak from other media components. A UV detector set to the absorbance maximum of this compound should be used.

    • Generate a standard curve using known concentrations of this compound prepared in the same medium and processed in the same way as the samples.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample using the standard curve.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Visualizations

Signaling Pathways and Experimental Workflows

PARP1_Inhibition_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Inhibition by this compound DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 activates PAR_polymers Poly(ADP-ribose) Polymers PARP1->PAR_polymers synthesizes Repair_proteins DNA Repair Proteins PAR_polymers->Repair_proteins recruits DNA_repair DNA Repair Repair_proteins->DNA_repair mediates 4_Aminobenzamide This compound Inhibition 4_Aminobenzamide->Inhibition Inhibition->PARP1

Caption: PARP1 signaling pathway and its inhibition by this compound.

Stability_Workflow Prepare_Stock Prepare 10 mM this compound in DMSO Spike_Medium Spike into pre-warmed cell culture medium (10 µM) Prepare_Stock->Spike_Medium T0_Sample Collect T=0 sample Spike_Medium->T0_Sample Incubate Incubate at 37°C, 5% CO2 Spike_Medium->Incubate Process_Samples Precipitate proteins with acetonitrile T0_Sample->Process_Samples Collect_Samples Collect samples at various time points Incubate->Collect_Samples Collect_Samples->Process_Samples HPLC_Analysis Analyze supernatant by HPLC Process_Samples->HPLC_Analysis Data_Analysis Calculate % remaining vs. T=0 HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for determining this compound stability.

Troubleshooting_Logic Problem Inconsistent or Low Efficacy Check_Stability Is the compound stable in the medium? Problem->Check_Stability Perform_Stability Perform stability assay (see protocol) Check_Stability->Perform_Stability No Optimize_Protocol Optimize experimental protocol Check_Stability->Optimize_Protocol Yes Fresh_Solutions Use freshly prepared solutions Optimize_Protocol->Fresh_Solutions Dose_Response Perform dose-response curve Optimize_Protocol->Dose_Response

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

A Comparative Analysis of 4-Aminobenzamide and Other PARP Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 4-Aminobenzamide with other well-established Poly(ADP-ribose) polymerase (PARP) inhibitors, including Olaparib, Rucaparib, Talazoparib, and Niraparib. The comparison focuses on preclinical data, highlighting the biochemical potency of these compounds in inhibiting PARP enzymes, which are critical for DNA repair mechanisms.

Introduction to PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, play a crucial role in the cellular response to DNA damage. Upon detecting a single-strand break in DNA, PARP becomes activated and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process recruits other DNA repair proteins to the site of damage. Inhibiting PARP enzymatic activity can lead to the accumulation of unrepaired single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair pathways (such as those with BRCA1/2 mutations), the inhibition of PARP can be synthetically lethal, leading to selective cancer cell death.

This compound was one of the earliest identified PARP inhibitors and has been instrumental in elucidating the biological functions of PARP. While it serves as a valuable research tool, a new generation of more potent and specific PARP inhibitors has since been developed and approved for clinical use. This guide will compare the in vitro efficacy of this compound to these newer agents.

Quantitative Comparison of PARP Inhibitor Efficacy

The inhibitory potency of PARP inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in enzymatic assays. The table below summarizes the reported IC50 values for this compound and other selected PARP inhibitors against PARP1 and PARP2. It is important to note that the IC50 value for this compound is often reported from cellular assays, which may not be directly comparable to the enzymatic IC50 values of the other inhibitors.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Notes
This compound ~30,000Not widely reportedPrimarily cellular IC50 reported as ~50 nM in CHO cells. Enzymatic IC50 is in the micromolar range.
Olaparib 1-51-5Potent inhibitor of both PARP1 and PARP2.
Rucaparib 1.40.2-0.3Shows high potency against both PARP1 and PARP2.
Talazoparib 0.57~0.2The most potent PARP1 inhibitor among the listed compounds.
Niraparib 3.82.1Potent inhibitor of both PARP1 and PARP2.

Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from published literature.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of PARP inhibitors, it is essential to visualize the PARP signaling pathway and the experimental workflows used to assess their efficacy.

PARP_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis Inhibition Inhibition of PAR Synthesis PARP1_Activation->Inhibition Trapping PARP Trapping on DNA PARP1_Activation->Trapping Repair_Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR_Synthesis->Repair_Recruitment DNA_Repair DNA Repair Repair_Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., this compound) PARP_Inhibitor->PARP1_Activation SSB_Accumulation Accumulation of Single-Strand Breaks Inhibition->SSB_Accumulation Trapping->SSB_Accumulation DSB_Formation Formation of Double-Strand Breaks SSB_Accumulation->DSB_Formation Cell_Death Cell Death in HR-Deficient Cancer Cells DSB_Formation->Cell_Death PARP_Inhibition_Assay_Workflow cluster_0 Biochemical PARP Inhibition Assay Start Start Prepare_Reagents Prepare Reagents: - Recombinant PARP Enzyme - Activated DNA - NAD+ (Substrate) - Test Inhibitor (e.g., this compound) Start->Prepare_Reagents Incubate Incubate Enzyme, DNA, and Inhibitor Prepare_Reagents->Incubate Add_Substrate Add NAD+ to Initiate Reaction Incubate->Add_Substrate Detect_Activity Detect PARP Activity (e.g., Colorimetric, Fluorometric) Add_Substrate->Detect_Activity Analyze_Data Analyze Data and Calculate IC50 Detect_Activity->Analyze_Data End End Analyze_Data->End

A Comparative Guide to Validating the Inhibitory Effect of 4-Aminobenzamide on PARP1 versus PARP2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the roles of Poly(ADP-ribose) Polymerase 1 (PARP1) and Poly(ADP-ribose) Polymerase 2 (PARP2) in cellular signaling and outlines detailed experimental protocols to validate the inhibitory effects of small molecules, with a focus on 4-Aminobenzamide. Due to the limited availability of direct quantitative data for this compound, this guide will also reference its structural isomer, 3-Aminobenzamide, to provide a comparative context for its potential inhibitory activity.

Introduction to PARP1 and PARP2

PARP1 and PARP2 are key enzymes in the DNA damage response (DDR) pathway.[1][2][3][4][5] They act as DNA damage sensors, binding to single-strand breaks (SSBs) and initiating a signaling cascade that facilitates DNA repair. Upon binding to damaged DNA, PARP1 and PARP2 utilize NAD+ as a substrate to synthesize and transfer chains of poly(ADP-ribose) (PAR) onto themselves and other acceptor proteins. This process, known as PARylation, leads to the recruitment of DNA repair machinery to the site of damage.

While both enzymes are involved in the DDR, they have distinct and sometimes redundant roles. PARP1 is the more abundant and dominant enzyme, accounting for the majority of PAR synthesis in response to DNA damage. PARP2, although less abundant, also plays a crucial role and its absence can lead to increased genomic instability, particularly when PARP1 is also compromised. The catalytic domains of PARP1 and PARP2 are highly homologous, which often leads to a lack of selectivity in small molecule inhibitors.

Comparative Inhibitory Activity of Aminobenzamides

The inhibitory concentration of 3-Aminobenzamide can vary depending on the experimental setup. For instance, a concentration of 50 μM has been shown to inhibit Poly ADP-Ribose synthetase enzyme activity by 90%. However, it is important to note that the efficacy of PARP inhibitors can be influenced by the specific cellular context and the type of DNA damage.

The structural differences between this compound and 3-Aminobenzamide are likely to influence their binding affinity and selectivity for PARP1 and PARP2. Further experimental validation is necessary to determine the specific inhibitory profile of this compound.

Table 1: Comparative Data for Clinically Relevant PARP Inhibitors

To provide a reference for the potency of modern PARP inhibitors, the following table summarizes the IC50 values for several clinically approved drugs against PARP1 and PARP2. This data highlights the high degree of potency that has been achieved in the field.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (Fold) PARP2/PARP1
Olaparib1.50.80.53
Rucaparib7.21.40.19
Niraparib3.82.10.55
Talazoparib0.61.22.0
Veliparib5.22.90.56
Note: This data is provided for comparative purposes and is sourced from publicly available information. Specific values may vary between different studies and assay conditions.

Experimental Protocols

To validate the inhibitory effect of this compound on PARP1 and PARP2, a series of robust and reproducible experimental protocols are required. Below are detailed methodologies for key assays.

In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP enzymes. The resulting signal is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Activated DNA (e.g., calf thymus DNA)

  • Biotinylated NAD+

  • This compound (or other test inhibitor)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of the histone-coated microplate, add the assay buffer, activated DNA, and the diluted this compound or vehicle control.

  • Enzyme Addition: Add recombinant PARP1 or PARP2 enzyme to the respective wells to initiate the reaction.

  • NAD+ Addition: Add biotinylated NAD+ to all wells.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle agitation.

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated reagents.

  • Streptavidin-HRP Addition: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

  • Detection: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a microplate luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular PARP Inhibition Assay (Immunofluorescence)

This method assesses the ability of a compound to inhibit PARP activity within intact cells by measuring the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

  • Cell line of interest (e.g., HeLa, U2OS)

  • DNA damaging agent (e.g., H2O2, MMS)

  • This compound (or other test inhibitor)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fixation and permeabilization buffers

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed cells in a multi-well imaging plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1 hour).

  • Induction of DNA Damage: Treat the cells with a DNA damaging agent for a short duration (e.g., 10 minutes) to induce PARP activity.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Immunostaining: Incubate the cells with the primary anti-PAR antibody, followed by incubation with the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the fluorescence intensity of the PAR signal in the nucleus of treated versus untreated cells to determine the extent of inhibition.

Visualizations

PARP1/2 Signaling in DNA Damage Response

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA damage response pathway and the mechanism of action of PARP inhibitors.

PARP_Signaling PARP1/2 Signaling in DNA Damage Response cluster_0 Cellular Environment cluster_1 Inhibitor Action DNA_Damage DNA Single-Strand Break PARP1_2 PARP1 / PARP2 DNA_Damage->PARP1_2 recruits PAR Poly(ADP-ribose) Chains PARP1_2->PAR synthesizes NAD NAD+ NAD->PARP1_2 substrate Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins recruits DNA_Repair DNA Repair Repair_Proteins->DNA_Repair facilitates Aminobenzamide This compound Aminobenzamide->PARP1_2 inhibits

Caption: PARP1/2 signaling pathway in response to DNA damage and inhibition by this compound.

Experimental Workflow for In Vitro PARP Inhibition Assay

This diagram outlines the key steps in the in vitro chemiluminescent PARP inhibition assay.

Inhibition_Assay_Workflow Workflow for In Vitro PARP Inhibition Assay start Start: Histone-Coated Plate add_reagents Add Assay Buffer, Activated DNA, & this compound start->add_reagents add_enzyme Add PARP1 or PARP2 Enzyme add_reagents->add_enzyme add_nad Add Biotinylated NAD+ add_enzyme->add_nad incubate Incubate (1 hour) add_nad->incubate wash Wash Plate incubate->wash add_streptavidin Add Streptavidin-HRP wash->add_streptavidin add_substrate Add Chemiluminescent Substrate add_streptavidin->add_substrate read_signal Measure Luminescence add_substrate->read_signal end End: Determine IC50 read_signal->end

Caption: Experimental workflow for the in vitro chemiluminescent PARP inhibition assay.

References

Cross-validation of 4-Aminobenzamide Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of aminobenzamide compounds in various cancer cell lines, with a focus on a potent o-aminobenzamide analogue, F8. Due to the limited availability of public, quantitative data on 4-aminobenzamide across multiple cell lines, this guide utilizes the comprehensive data available for its structural analogue, F8, to illustrate the cross-validation process and highlight its potential as an anti-cancer agent.

Comparative Cytotoxicity of o-Aminobenzamide Analogue F8

The o-aminobenzamide analogue, designated F8, has demonstrated significant anti-proliferative activity across a range of human cancer cell lines. Notably, it exhibits high potency against undifferentiated gastric cancer. The half-maximal inhibitory concentration (IC50) values for F8 in various cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
HGC-27Human Gastric Carcinoma0.26[1]
MDA-MB-468Human Breast Cancer1.45
SK-Hep-1Human Liver Cancer1.65
HuH7Human Liver Cancer-
MCF-7Human Breast Cancer43.50
HCC-1937Human Breast Cancer47.05
MDA-MB-231Human Breast Cancer53.76

Data for F8 and its salts. The IC50 values for the salts were found to be very similar to the parent compound F8.

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the presented data are outlined below. These protocols can be adapted for the evaluation of this compound and its other analogues.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the dissolved crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000 cells per well and incubate for 12-16 hours to allow for cell attachment.[1]

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., o-aminobenzamide analogue F8 at concentrations ranging from 0.0312 to 1 µM).[1] Incubate the cells for 72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visual representations of the experimental workflow and a key signaling pathway potentially modulated by aminobenzamide derivatives are provided below.

G Experimental Workflow for Cross-Validation cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assays cluster_3 Data Analysis Cell_Line_1 Cell Line 1 (e.g., HGC-27) Treatment Treat with this compound (or analogue) at various concentrations Cell_Line_1->Treatment Cell_Line_2 Cell Line 2 (e.g., K562) Cell_Line_2->Treatment Cell_Line_3 Cell Line 3 (e.g., MCF-7) Cell_Line_3->Treatment MTT_Assay Cell Viability (MTT Assay) Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Western_Blot Protein Expression (Western Blot) Treatment->Western_Blot IC50 Determine IC50 values MTT_Assay->IC50 Apoptosis_Quantification Quantify Apoptotic Cells Apoptosis_Assay->Apoptosis_Quantification Pathway_Analysis Analyze Signaling Pathways Western_Blot->Pathway_Analysis

Caption: Workflow for cross-validating aminobenzamide effects.

G Putative Signaling Pathway of o-Aminobenzamide Analogue F8 F8 o-Aminobenzamide Analogue (F8) CDK2 CDK2 F8->CDK2 down-regulates p21 p21 F8->p21 up-regulates Cleaved_Caspase3 Cleaved Caspase-3 F8->Cleaved_Caspase3 up-regulates Ki67 Ki67 F8->Ki67 down-regulates E_cadherin E-cadherin F8->E_cadherin up-regulates Cell_Cycle_Arrest Cell Cycle Arrest CDK2->Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Proliferation Proliferation Ki67->Proliferation Cell_Adhesion Cell Adhesion E_cadherin->Cell_Adhesion

Caption: Putative signaling pathway of o-aminobenzamide F8.

Mechanism of Action

The o-aminobenzamide analogue F8 is believed to exert its anti-cancer effects through the regulation of key proteins involved in cell cycle progression and apoptosis. Studies on the HGC-27 xenograft model revealed that treatment with a salt form of F8 led to the regulation of cell cycle-related proteins (CDK2 and p21), an increase in the apoptosis-related protein Cleaved Caspase-3, a decrease in the proliferation marker Ki67, and an increase in the cell adhesion molecule E-cadherin. This suggests that the compound induces cell cycle arrest and promotes programmed cell death in cancer cells.

While this compound is known as a PARP (poly [ADP-ribose] polymerase) inhibitor, the potent anti-proliferative activity of its o-aminobenzamide analogue F8 at nanomolar concentrations suggests that its mechanism may extend beyond or differ from PARP inhibition alone, pointing towards a multi-targeted or novel mechanism of action that warrants further investigation.

References

A Comparative Guide to 4-Aminobenzamide and 3-Aminobenzamide in DNA Repair Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Aminobenzamide and 3-Aminobenzamide, two isomeric compounds that have been investigated for their roles in DNA repair, primarily through the inhibition of Poly(ADP-ribose) polymerase (PARP). This document summarizes their mechanisms of action, presents available quantitative data on their efficacy, and details relevant experimental protocols.

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the cellular response to DNA damage. Upon detecting a DNA strand break, PARP enzymes, particularly PARP1, bind to the damaged site and synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating processes such as base excision repair (BER) and single-strand break repair (SSBR).

Given their central role in DNA repair, PARP inhibitors have emerged as a significant class of therapeutic agents, particularly in oncology. By blocking PARP activity, these inhibitors can lead to the accumulation of unrepaired DNA single-strand breaks, which can then be converted into more lethal double-strand breaks during DNA replication. In cancer cells with pre-existing defects in double-strand break repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of damage can be catastrophic, leading to cell death through a concept known as synthetic lethality.

3-Aminobenzamide (3-AB) is a well-characterized, first-generation PARP inhibitor that has been extensively used as a research tool to elucidate the role of PARP in various cellular processes. Its isomer, this compound (4-AB), has also been investigated, albeit to a much lesser extent. This guide aims to provide a clear comparison of these two molecules based on available scientific literature.

Mechanism of Action

Both 3-Aminobenzamide and this compound are nicotinamide analogs and are believed to exert their PARP inhibitory effects by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). By binding to the nicotinamide-binding pocket of the PARP catalytic domain, they prevent the transfer of ADP-ribose units to target proteins, thereby inhibiting the formation of PAR chains.

3-Aminobenzamide: Extensive research has confirmed that 3-AB acts as a competitive inhibitor of PARP. Its primary effect in the context of DNA repair is the delay of the ligation step in both BER and SSBR. By preventing the recruitment of essential repair factors, 3-AB leads to an accumulation of unrepaired single-strand breaks.

This compound: Information regarding the specific mechanism of action of 4-AB in DNA repair is sparse. While it is structurally similar to 3-AB and presumed to also act as a competitive inhibitor of NAD+, detailed studies confirming its precise mode of PARP inhibition and its effects on specific DNA repair pathways are limited in the publicly available literature.

Quantitative Comparison of PARP Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data for 3-Aminobenzamide and this compound are summarized below. It is important to note that IC50 values can vary depending on the specific assay conditions, including the type of assay (biochemical vs. cellular) and the cell line used.

CompoundTargetAssay TypeIC50 ValueReference
3-Aminobenzamide PARPBiochemical~3.3 µM
PARPCellular (CHO cells)~50 nM[1]
This compound PARP-Data not readily available in peer-reviewed literature-

Note: The significant difference in reported IC50 values for 3-Aminobenzamide between biochemical and cellular assays highlights the importance of the experimental context. The lower IC50 in cellular assays may reflect factors such as cell permeability and metabolism.

Signaling Pathways and Experimental Workflows

The inhibition of PARP by aminobenzamides has significant downstream effects on DNA damage response (DDR) signaling pathways. The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.

PARP_Inhibition_Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PAR Chain Synthesis PARP->PARylation Accumulation Accumulation of Single-Strand Breaks PARP->Accumulation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair (BER/SSBR) Recruitment->Repair Aminobenzamide 3-Aminobenzamide or This compound Inhibition Inhibition Aminobenzamide->Inhibition Inhibition->PARP Replication DNA Replication Accumulation->Replication DSB Double-Strand Break Formation Replication->DSB Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) DSB->Cell_Death

Figure 1: Signaling pathway of PARP inhibition in DNA repair.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Downstream Assays Cell_Culture 1. Cell Culture Induce_Damage 2. Induce DNA Damage (e.g., with H₂O₂ or MMS) Cell_Culture->Induce_Damage Add_Inhibitor 3. Add 3-AB or 4-AB Induce_Damage->Add_Inhibitor Incubation 4. Incubate Add_Inhibitor->Incubation PARP_Assay A. PARP Activity Assay Incubation->PARP_Assay Comet_Assay B. Comet Assay (DNA Damage Quantification) Incubation->Comet_Assay Viability_Assay C. Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay

Figure 2: General experimental workflow for studying PARP inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are summaries of key experimental protocols used in the study of 3-Aminobenzamide and this compound.

PARP Activity Assay (Colorimetric)

This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated NAD+ onto histone proteins, which are coated on a microplate.

Principle:

  • Histone-coated wells capture the PARP enzyme.

  • In the presence of biotinylated NAD+, activated PARP transfers biotinylated ADP-ribose units to the histones.

  • The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate.

  • The intensity of the color is proportional to PARP activity and can be reduced by the presence of an inhibitor.

Protocol Outline:

  • Plate Preparation: Coat a 96-well plate with histone H1.

  • Reaction Setup: Add the PARP enzyme, activated DNA (to stimulate PARP), and varying concentrations of the test inhibitor (3-AB or 4-AB) to the wells.

  • Initiation: Add biotinylated NAD+ to start the reaction.

  • Incubation: Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Detection: Wash the plate and add streptavidin-HRP, followed by a TMB substrate.

  • Measurement: Stop the reaction and measure the absorbance at a specific wavelength. Calculate the percentage of inhibition relative to the control (no inhibitor).

Comet Assay (Single-Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle:

  • Cells are embedded in agarose on a microscope slide and lysed to remove membranes and most proteins, leaving behind the nucleoid (supercoiled DNA).

  • The DNA is subjected to electrophoresis. Damaged DNA (with strand breaks) relaxes and migrates away from the nucleoid, forming a "comet tail."

  • The extent of DNA damage is proportional to the length and intensity of the comet tail.

Protocol Outline:

  • Cell Preparation: Harvest and resuspend cells to a single-cell suspension.

  • Embedding: Mix cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis: Immerse slides in a lysis solution to remove cellular proteins.

  • Unwinding and Electrophoresis: Place slides in an alkaline or neutral electrophoresis buffer to unwind the DNA, followed by electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Analysis: Quantify the DNA damage by measuring the tail length, tail moment, or percentage of DNA in the tail using specialized software.

Cell Viability Assay (MTT/MTS)

These assays measure the metabolic activity of cells as an indicator of cell viability.

Principle:

  • Viable cells contain mitochondrial dehydrogenases that can reduce tetrazolium salts (MTT or MTS) to a colored formazan product.

  • The amount of formazan produced is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.

  • Treatment: Expose cells to a DNA-damaging agent and/or the PARP inhibitor for a specified duration.

  • Reagent Addition: Add MTT or MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours to allow for the conversion to formazan.

  • Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

Conclusion

The comparison between this compound and 3-Aminobenzamide in the context of DNA repair studies reveals a significant disparity in the available scientific knowledge. 3-Aminobenzamide is a well-established, albeit moderately potent, first-generation PARP inhibitor that has been instrumental as a tool for probing the function of PARP in DNA repair and other cellular processes. Its mechanism of action and effects on pathways like BER and SSBR are well-documented.

In contrast, This compound remains a much less characterized compound in this field. While its structural similarity to 3-AB suggests a potential for PARP inhibition, there is a notable lack of robust, publicly available data on its inhibitory potency (IC50 values) and its specific effects on DNA repair mechanisms.

For researchers and drug development professionals, this guide highlights that while both isomers may possess PARP inhibitory activity, 3-Aminobenzamide is the far more validated and understood tool for studying the biological consequences of PARP inhibition. Future studies would be necessary to fully elucidate the potential of this compound as a PARP inhibitor and to determine if it offers any advantages over its more widely studied isomer. The provided experimental protocols offer a starting point for such investigations.

References

In Vivo Validation of 4-Aminobenzamide's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-tumor activity of 4-Aminobenzamide and its alternatives. As a known inhibitor of poly (ADP-ribose) polymerase (PARP), this compound's efficacy is benchmarked against other prominent PARP inhibitors currently in clinical use or advanced development. This document summarizes key experimental data, details methodologies for in vivo studies, and illustrates the primary signaling pathways involved.

Comparative In Vivo Efficacy of PARP Inhibitors

The following tables summarize the in vivo anti-tumor activity of this compound's analog, GOE1734, and five other key PARP inhibitors across various cancer models. While specific quantitative in vivo data for this compound is limited in publicly available literature, the closely related compound GOE1734 (4-amino-N-(2'-aminophenyl)-benzamide) has shown significant anti-tumor effects.

Note on this compound (GOE1734) Data: The data presented for GOE1734 is qualitative, as sourced from abstracts of studies conducted in 1985. These studies reported "high growth-inhibiting efficacy" in certain tumor models and ineffectiveness in others, highlighting its preferential activity in slowly proliferating tumors.[1] Another study showed "high activity" against osteosarcoma C22LR and Brown Norway myeloid leukaemia, with "moderate activity" against Lewis lung carcinoma and "marginal activity" against leukaemia L1210. In a subrenal capsule assay, GOE1734 was active against four out of nine human tumors.[2]

Table 1: In Vivo Anti-Tumor Activity of this compound Analog (GOE1734)

CompoundCancer ModelAnimal ModelKey Findings
GOE1734Intratibially implanted osteosarcomaRatHigh growth-inhibiting efficacy
Methylnitrosourea-induced primary mammary carcinomaRatHigh growth-inhibiting efficacy
Acetoxymethyl-methylnitrosourea-induced colorectal adenocarcinomaRatHigh growth-inhibiting efficacy
Yoshida sarcomaRatIneffective
Walker 256 carcinosarcomaRatIneffective

Table 2: Comparative In Vivo Efficacy of Alternative PARP Inhibitors

CompoundCancer ModelAnimal ModelDosage and AdministrationKey Findings (Tumor Growth Inhibition - TGI)
Olaparib BRCA2-mutated ovarian serous carcinoma xenograftMouseNot specifiedGreatly inhibited tumor growth alone and in combination with carboplatin.
Rucaparib BRCA-deficient human cancer xenograftsMouseDose-dependentDecreased tumor growth. Tumor concentrations of rucaparib correlated with greater tumor growth inhibition.
Talazoparib BRCA-deficient xenograftsMouseNot specifiedHighly effective in vivo.
Niraparib BRCA-mutant MDA-MB-436 xenograftMouse25, 50, or 75 mg/kg once daily for 28 daysTGI of 60%, 93%, and 107%, respectively.
BRCA-wildtype OVC 134 ovarian xenograftMouse20, 40, or 60 mg/kg once daily for 32 daysTGI of 4%, 21%, and 64%, respectively.
Veliparib In combination with radiotherapy in human Ishikawa endometrial adenocarcinoma xenograftsMouseNot specifiedSignificantly decreased tumor growth compared with single treatments.

Experimental Protocols

The assessment of in vivo anti-tumor efficacy of compounds like this compound and other PARP inhibitors typically involves xenograft studies in immunocompromised mice. Below is a generalized protocol that outlines the key steps in such an experiment.

1. Cell Culture and Animal Models:

  • Cell Lines: Human cancer cell lines with known genetic backgrounds (e.g., with or without BRCA1/2 mutations) are cultured under standard sterile conditions.

  • Animals: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor xenografts. Animals are housed in a pathogen-free environment.

2. Tumor Implantation:

  • Cancer cells are harvested during their exponential growth phase and resuspended in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • A specific number of cells (typically 1x10^6 to 1x10^7) are injected subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor dimensions (length and width) are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.

  • The test compound (e.g., this compound) and comparator drugs are administered according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle used to dissolve the drugs.

4. Efficacy Evaluation and Endpoint:

  • Tumor volumes and body weights are monitored throughout the study.

  • The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.

  • The study is terminated when tumors in the control group reach a specified size, or at a predetermined time point. Tumors may be excised for further analysis (e.g., histopathology, biomarker analysis).

Signaling Pathways and Mechanism of Action

This compound, like other benzamide derivatives, is known to inhibit the activity of Poly (ADP-ribose) polymerase (PARP) enzymes. PARP plays a critical role in the repair of DNA single-strand breaks (SSBs).

// Connections DNA_Damage -> PARP [label="recruits"]; PARP -> BER [label="initiates"]; BER -> SSB_Repair;

PARP_Inhibitor -> PARP [label="inhibits & traps"]; PARP -> Trapped_PARP [style=invis]; PARP_Inhibitor -> Trapped_PARP [dir=none, style=dashed];

Trapped_PARP -> Replication_Fork [label="leads to"]; Replication_Fork -> DSB;

DSB -> HR_Proficient; DSB -> HR_Deficient;

HR_Proficient -> HR_Repair [label="activates"]; HR_Repair -> Cell_Survival;

HR_Deficient -> Apoptosis [label="fails to repair,\nleading to"]; }

Caption: A generalized workflow for the in vivo validation of an anti-tumor compound.

References

4-Aminobenzamide as a PARP Inhibitor: A Comparative Guide to IC50 Determination in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the determination of the half-maximal inhibitory concentration (IC50) of 4-Aminobenzamide, a known inhibitor of Poly (ADP-ribose) polymerase (PARP), in various cancer cell lines. While extensive, direct comparative data for this compound across a wide spectrum of cancer cell lines is limited in publicly available literature, this guide synthesizes available information on its mechanism of action and the methodologies used to assess its cytotoxic potential. For comparative context, data on related benzamide-based PARP inhibitors is included.

Data Presentation: IC50 Values of Benzamide-based PARP Inhibitors

CompoundCell LineCancer TypeIC50 (µM)
This compound K562Chronic Myelogenous LeukemiaNot explicitly quantified, but shown to inhibit cell killing[1]
3-Aminobenzamide VariousVarious~30[1]
2,5-Diaminobenzamide MCF-7Breast Cancer75 (Hypothetical)[1]
HeLaCervical Cancer120 (Hypothetical)[1]
A549Lung Cancer95 (Hypothetical)

Experimental Protocols

The determination of IC50 values is a critical step in assessing the cytotoxic potential of a compound. The following is a detailed protocol for the widely used MTT assay for cell viability, a common method to determine the IC50 of compounds like this compound.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value, which is the concentration that inhibits 50% of cell growth.

Mandatory Visualization

Signaling Pathway of PARP Inhibition

The primary mechanism of action for this compound and other benzamide-based PARP inhibitors is the competitive inhibition of the NAD+ binding site on PARP enzymes. This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are crucial for the recruitment of DNA repair proteins to sites of single-strand DNA breaks. In cancer cells with deficient homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the accumulation of unrepaired single-strand breaks leads to double-strand breaks during DNA replication. These unrepaired double-strand breaks trigger apoptosis and lead to selective cancer cell death, a concept known as synthetic lethality.

PARP_Inhibition_Pathway ssb Single-Strand DNA Break parp PARP Enzyme ssb->parp activates replication DNA Replication ssb->replication par PAR Polymer Synthesis parp->par catalyzes using nad NAD+ nad->par repair DNA Repair Proteins (e.g., XRCC1) par->repair recruits ssb_repair Single-Strand Break Repair repair->ssb_repair mediates ssb_repair->ssb repairs dsb Double-Strand Break replication->dsb leads to hrr Homologous Recombination Repair (HRR) dsb->hrr repaired by apoptosis Apoptosis dsb->apoptosis unrepaired hrr->apoptosis defective in some cancers inhibitor This compound (PARP Inhibitor) inhibitor->parp inhibits

Caption: Signaling pathway of PARP inhibition leading to apoptosis.

Experimental Workflow for IC50 Determination

The following diagram illustrates the key steps involved in determining the IC50 value of a compound using a cell-based viability assay, such as the MTT assay.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells treat_cells 4. Treat Cells with Compound plate_cells->treat_cells prepare_compound 3. Prepare Serial Dilutions of this compound prepare_compound->treat_cells incubate 5. Incubate for 24-72h treat_cells->incubate add_reagent 6. Add Viability Reagent (e.g., MTT) incubate->add_reagent incubate_reagent 7. Incubate and Solubilize add_reagent->incubate_reagent read_plate 8. Measure Absorbance incubate_reagent->read_plate calculate_viability 9. Calculate % Cell Viability read_plate->calculate_viability plot_curve 10. Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 11. Determine IC50 Value plot_curve->determine_ic50

Caption: Experimental workflow for in vitro IC50 determination.

References

The Evolution of PARP Inhibition: A Comparative Analysis of 4-Aminobenzamide and Modern Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the landscape of PARP (Poly ADP-ribose polymerase) inhibition is crucial for advancing cancer therapy. This guide provides a detailed comparison of the foundational PARP inhibitor, 4-Aminobenzamide, with modern, clinically approved alternatives. By examining their efficacy, toxicity, and mechanisms of action, we aim to offer a comprehensive resource supported by experimental data and detailed protocols.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. In cancer therapy, PARP inhibitors have emerged as a significant class of targeted agents. They function by blocking PARP's ability to repair single-strand DNA breaks. In cancer cells with existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, this inhibition leads to an accumulation of DNA damage and ultimately, cell death—a concept known as synthetic lethality.

This compound, along with its isomer 3-Aminobenzamide, represents one of the earliest classes of PARP inhibitors. While instrumental as a research tool for elucidating the role of PARP in cellular processes, its therapeutic potential has been surpassed by newer, more potent, and selective inhibitors. This guide will compare the performance of this compound with these next-generation drugs, providing a clear perspective on the evolution and current state of PARP inhibitor development.

Comparative Efficacy of PARP Inhibitors

The potency of PARP inhibitors is often measured by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process. The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for this compound and several clinically approved PARP inhibitors.

Compound Target IC50 (nM) Cancer Type (Examples of Approval)
This compound PARP-1~30,000 (for 3-Aminobenzamide)[1]Research Compound
Olaparib PARP-1/21.49[2]Ovarian, Breast, Pancreatic, Prostate Cancer[3][4][5]
Rucaparib PARP-1/2/3Not specified in provided resultsOvarian, Prostate Cancer
Niraparib PARP-1/2Not specified in provided resultsOvarian Cancer
Talazoparib PARP-1/2Not specified in provided resultsBreast Cancer

Note: Data for 3-Aminobenzamide is used as a reference for early benzamide-based PARP inhibitors. IC50 values can vary based on assay conditions.

Comparative Toxicity Profiles

The clinical utility of a drug is determined not only by its efficacy but also by its safety profile. While detailed, direct comparative toxicity data for this compound in a clinical context is limited due to its primary use as a research tool, a general overview of the toxicity of early PARP inhibitors can be contrasted with the known side effects of modern, clinically approved agents.

Compound Common Adverse Events (Grade 3-4) Notes
This compound Data from clinical trials is not available. Preclinical studies are required to establish a toxicity profile.Primarily used as a laboratory research chemical.
Olaparib Anemia (19%), Neutropenia (5%)Generally well-tolerated.
Rucaparib Anemia (19%)Possesses a unique side-effect profile.
Niraparib Anemia (25%), Neutropenia (20%)Higher incidence of hematologic adverse events.
Talazoparib Hematologic adverse events are prominent.One of the most potent PARP trappers.

Mechanism of Action: The PARP Signaling Pathway

PARP inhibitors exert their effect by interfering with the DNA damage repair pathway. The diagram below illustrates the central role of PARP in single-strand break repair and how its inhibition leads to synthetic lethality in homologous recombination-deficient cells.

PARP_Signaling_Pathway cluster_0 Normal Cell cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB Single-Strand Break (SSB) PARP PARP Activation DNA_SSB->PARP Damage Detection SSB_Repair SSB Repair PARP->SSB_Repair Recruits Repair Proteins DNA_SSB_Inhibited Single-Strand Break (SSB) PARP_Trapped PARP Trapping DNA_SSB_Inhibited->PARP_Trapped PARP_Inhibitor This compound / Modern PARPi PARP_Inhibitor->PARP_Trapped Inhibits PARP Replication_Fork_Collapse Replication Fork Collapse PARP_Trapped->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Failed_HR_Repair Failed Homologous Recombination Repair DSB->Failed_HR_Repair BRCA1/2 mutation Cell_Death Apoptosis / Cell Death Failed_HR_Repair->Cell_Death

Caption: Mechanism of PARP inhibition and synthetic lethality.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are representative methodologies for key experiments used to evaluate PARP inhibitors.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding:

  • Plate human cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound (e.g., this compound) in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PARP inhibitor in a mouse xenograft model.

1. Animal Model and Tumor Implantation:

  • Use immunodeficient mice (e.g., nude or SCID mice).

  • Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).

2. Treatment Administration:

  • Randomize the mice into treatment and control groups.

  • Administer the test compound (e.g., this compound) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

3. Tumor Measurement and Body Weight Monitoring:

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

4. Endpoint and Tissue Collection:

  • The study is typically terminated when tumors in the control group reach a predetermined size or after a specific duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

5. Statistical Analysis:

  • Compare the tumor growth rates and final tumor volumes between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).

  • A p-value of < 0.05 is typically considered statistically significant.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of a novel PARP inhibitor.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening (e.g., PARP activity assay, cytotoxicity assays) Start->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for PARP cleavage, DNA damage assays) In_Vitro_Screening->Mechanism_of_Action In_Vivo_Efficacy In Vivo Efficacy Studies (Xenograft models) Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Toxicity & Pharmacokinetic Studies In_Vivo_Efficacy->Toxicity_Studies Lead_Optimization Lead Optimization / Candidate Selection Toxicity_Studies->Lead_Optimization

Caption: General experimental workflow for PARP inhibitor evaluation.

Conclusion

The journey from early PARP inhibitors like this compound to the highly potent and specific drugs used in the clinic today highlights the remarkable progress in targeted cancer therapy. While this compound remains a valuable tool for basic research, the development of newer agents with improved efficacy and manageable toxicity profiles has transformed the treatment landscape for patients with certain types of cancer. This guide provides a framework for understanding and comparing these agents, emphasizing the importance of robust experimental design and data analysis in the ongoing quest for more effective cancer treatments.

References

A Head-to-Head Comparison of 4-Aminobenzamide with Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the foundational PARP inhibitor, 4-Aminobenzamide, with a selection of novel, clinically approved PARP inhibitors: Olaparib, Rucaparib, Talazoparib, and Niraparib. The information presented is intended to offer an objective overview of their respective performances, supported by experimental data and detailed methodologies, to aid in research and drug development endeavors.

Executive Summary

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a critical class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. While this compound and its close analog, 3-Aminobenzamide, were instrumental in the initial discovery and characterization of PARP inhibition, they are significantly less potent and specific compared to the newer generation of PARP inhibitors. This guide will quantitatively and qualitatively compare these molecules to highlight the evolution and therapeutic advantages of the novel agents.

Mechanism of Action: From Catalytic Inhibition to PARP Trapping

PARP enzymes, primarily PARP1 and PARP2, are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal DNA double-strand breaks (DSBs). In cancer cells with homologous recombination repair (HRR) deficiencies (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and cell death through a concept known as synthetic lethality.

While early inhibitors like this compound primarily function through competitive inhibition of the NAD+ binding site of PARP enzymes, novel inhibitors exhibit an additional, more potent mechanism of action known as PARP trapping . This process involves the stabilization of the PARP-DNA complex, which is more cytotoxic than the inhibition of PARP's catalytic activity alone. The trapped PARP-DNA complexes physically obstruct DNA replication and transcription, leading to enhanced anti-tumor activity.

cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP BER Base Excision Repair (BER) PARP->BER PARP_inhibition PARP Inhibition (Catalytic Inhibition & Trapping) PARP->PARP_inhibition Replication_Fork Replication Fork BER->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HRR Homologous Recombination Repair (HRR) (BRCA1/2 Proficient) DSB->HRR Cell_Survival Cell Survival HRR->Cell_Survival PARPi PARP Inhibitor PARPi->PARP_inhibition BER_block BER Blocked PARP_inhibition->BER_block DSB_accumulation DSB Accumulation BER_block->DSB_accumulation HRR_deficient HRR Deficient (e.g., BRCA1/2 Mutant) DSB_accumulation->HRR_deficient Apoptosis Apoptosis HRR_deficient->Apoptosis

Figure 1. Signaling pathway of PARP inhibition leading to synthetic lethality in HRR-deficient cells.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The following tables summarize the available IC50 data for this compound (represented by its well-characterized analog, 3-Aminobenzamide) and the novel PARP inhibitors against PARP1 and PARP2, as well as their cytotoxic effects on various cancer cell lines.

Table 1: Biochemical IC50 Values against PARP1 and PARP2

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)
3-Aminobenzamide~30,000[1]-
Olaparib5[2][3][4]1[2]
Rucaparib1.4 (Ki)-
Talazoparib0.57-
Niraparib3.82.1

Note: IC50 values can vary depending on the specific assay conditions. Data for 3-Aminobenzamide is used as a reference for early benzamide-based inhibitors.

Table 2: Cellular IC50 Values in Selected Cancer Cell Lines

InhibitorCell LineBRCA StatusIC50 (nM)
3-AminobenzamideCHO-<50
OlaparibMDA-MB-436BRCA1 mutant~10
CAPAN-1BRCA2 mutant~40
RucaparibCapan-1BRCA2 mutant5,000
MX-1BRCA1 mutant100
TalazoparibMM134 (ILC)-38
44PE (ILC)-13
NiraparibMultiple-~4 (intracellular PARylation)

Note: Cellular IC50 values are influenced by factors such as cell permeability and off-target effects.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to evaluate PARP inhibitors.

Biochemical PARP Activity Assay (ELISA-based)

This assay measures the enzymatic activity of PARP by quantifying the amount of poly(ADP-ribose) (PAR) generated.

cluster_0 Biochemical PARP Activity Assay (ELISA) A Coat Plate with Histone Substrate B Add PARP Enzyme, Biotinylated NAD+, and Inhibitor A->B C Incubate to Allow PARylation B->C D Add Streptavidin-HRP C->D E Add Chemiluminescent Substrate D->E F Measure Luminescence E->F

Figure 2. Workflow for an ELISA-based PARP activity assay.

Methodology:

  • Plate Coating: 96-well plates are coated with histone proteins, which serve as a substrate for PARP.

  • Reaction Mixture: A reaction mixture containing the PARP enzyme (e.g., recombinant human PARP1), biotinylated NAD+, and varying concentrations of the test inhibitor (or vehicle control) is added to the wells.

  • Incubation: The plate is incubated to allow the PARP-mediated poly(ADP-ribosyl)ation of the histone substrate.

  • Detection: Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the resulting signal is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP on a DNA oligonucleotide.

Methodology:

  • Reaction Setup: A reaction is set up in a microplate containing a fluorescently labeled DNA oligonucleotide, the PARP enzyme, and the test inhibitor.

  • Initial Reading: The initial fluorescence polarization (FP) is measured. A high FP value indicates that the larger PARP enzyme is bound to the smaller, fluorescently labeled DNA.

  • Initiation of PARylation: NAD+ is added to the wells (except for the positive control for trapping). In the absence of an effective trapping agent, PARP will auto-poly(ADP-ribosyl)ate and dissociate from the DNA, leading to a decrease in FP.

  • Final Reading: The FP is measured again after incubation. A sustained high FP value in the presence of the inhibitor indicates its ability to "trap" the PARP enzyme on the DNA.

Cellular Viability Assay

This assay determines the cytotoxic effect of the PARP inhibitors on cancer cell lines.

cluster_0 Cellular Viability Assay A Seed Cancer Cells in 96-well Plates B Treat with Serial Dilutions of PARP Inhibitor A->B C Incubate for 72-96 hours B->C D Add Viability Reagent (e.g., MTT, CellTiter-Glo) C->D E Measure Absorbance or Luminescence D->E F Calculate IC50 E->F

Figure 3. General workflow for a cellular viability assay.

Methodology:

  • Cell Seeding: Cancer cells (e.g., those with and without BRCA mutations) are seeded into 96-well plates and allowed to adhere overnight.

  • Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.

  • Incubation: The plates are incubated for a period of 72 to 96 hours to allow for the compound to exert its effect.

  • Viability Measurement: A viability reagent, such as MTT or a luminescent cell viability assay reagent (e.g., CellTiter-Glo®), is added to the wells.

  • Data Acquisition: The absorbance or luminescence is measured using a microplate reader. The signal is proportional to the number of viable cells.

  • IC50 Determination: The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

Conclusion

The development of PARP inhibitors from early research tools like this compound to potent, clinically approved drugs such as Olaparib, Rucaparib, Talazoparib, and Niraparib represents a significant advancement in targeted cancer therapy. The novel inhibitors demonstrate orders of magnitude greater potency, not only through enhanced catalytic inhibition but also through the critical mechanism of PARP trapping. This head-to-head comparison underscores the importance of continued research and development in this field to refine therapeutic strategies and improve patient outcomes. The provided experimental frameworks offer a basis for the consistent and comparative evaluation of existing and future PARP inhibitors.

References

A Researcher's Guide to Validating the Specificity of 4-Aminobenzamide for PARP Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the enzymatic specificity of a small molecule inhibitor is paramount. This guide provides a comprehensive framework for validating the specificity of 4-Aminobenzamide as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, with a focus on the two major isoforms, PARP1 and PARP2.

While this compound is structurally related to known PARP inhibitors, there is a notable lack of publicly available data quantifying its specific inhibitory activity against PARP1 and PARP2. This guide, therefore, serves as a methodological roadmap, presenting the necessary experimental protocols and data presentation formats to empower researchers to conduct this validation. To provide a robust comparative context, we include performance data for well-characterized PARP inhibitors: Olaparib, Rucaparib, and the closely related isomer, 3-Aminobenzamide.

Comparative Inhibitory Activity of Known PARP Inhibitors

A critical step in characterizing a potential PARP inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the primary enzyme isoforms. The following table summarizes the IC50 values for established PARP inhibitors, which can serve as a benchmark for the experimental validation of this compound.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Selectivity (PARP1/PARP2)
This compound Data not availableData not availableTo be determined
Olaparib5[1][2]1[1][2]5
Rucaparib1.4[3]0.178.2
3-Aminobenzamide~3,300Data not availableData not available

Note: IC50 values can vary depending on the specific assay conditions.

The Role of PARP in DNA Damage Repair

Poly(ADP-ribose) polymerases are central to the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 and PARP2 bind to the damaged site and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity. Inhibition of PARP enzymes prevents the repair of SSBs, which can then lead to the formation of more lethal double-strand breaks during DNA replication, a concept known as synthetic lethality that is exploited in cancer therapy.

PARP_Signaling_Pathway cluster_0 Cellular Response to DNA Damage cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP PARP1 / PARP2 DNA_Damage->PARP recruitment PAR Poly(ADP-ribose) Chains PARP->PAR catalysis Inhibited_PARP Inhibited PARP NAD NAD+ NAD->PARP Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruitment SSB_Repair Single-Strand Break Repair Repair_Proteins->SSB_Repair PARP_Inhibitor This compound PARP_Inhibitor->PARP inhibition No_PAR No PAR Synthesis Inhibited_PARP->No_PAR No_Repair SSB Repair Failure No_PAR->No_Repair DSB Double-Strand Break Formation No_Repair->DSB Cell_Death Cell Death (Synthetic Lethality) DSB->Cell_Death

Figure 1. PARP Signaling in DNA Repair and the Impact of Inhibition.

Experimental Protocols for Validating Specificity

To ascertain the inhibitory potency and selectivity of this compound for PARP1 and PARP2, a combination of in vitro biochemical assays and cell-based assays is recommended.

In Vitro PARP Inhibition Assay (Colorimetric)

This assay quantitatively measures the enzymatic activity of purified PARP enzymes and is a primary method for determining IC50 values.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP. The amount of incorporated biotin is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The resulting color intensity is inversely proportional to PARP activity.

PARP_Assay_Workflow cluster_workflow Colorimetric PARP Inhibition Assay Workflow Plate_Prep Coat 96-well plate with Histones Add_Reagents Add PARP Enzyme, Activated DNA, and this compound Plate_Prep->Add_Reagents Incubate_1 Incubate to allow inhibitor binding Add_Reagents->Incubate_1 Add_Substrate Add Biotinylated NAD+ to start reaction Incubate_1->Add_Substrate Incubate_2 Incubate for PARylation Add_Substrate->Incubate_2 Wash_1 Wash to remove unbound reagents Incubate_2->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_3 Incubate for binding Add_Strep_HRP->Incubate_3 Wash_2 Wash to remove unbound Strep-HRP Incubate_3->Wash_2 Add_TMB Add TMB Substrate Wash_2->Add_TMB Incubate_4 Incubate for color development Add_TMB->Incubate_4 Stop_Reaction Add Stop Solution Incubate_4->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance

Figure 2. Experimental Workflow for the Colorimetric PARP Inhibition Assay.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Activated DNA

  • This compound

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Assay buffer

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • To the histone-coated wells, add the PARP enzyme (either PARP1 or PARP2), activated DNA, and the diluted this compound or vehicle control.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding biotinylated NAD+ to each well.

  • Incubate for 60 minutes at room temperature to allow for the PARylation reaction.

  • Wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP to each well and incubate for 30-60 minutes.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the TMB substrate and incubate until a sufficient color change is observed.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based PARP Inhibition Assay (Immunofluorescence)

This assay validates the findings from the in vitro assay in a more biologically relevant context by measuring PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. The level of intracellular poly(ADP-ribosyl)ation (PAR) is then detected and quantified using an anti-PAR antibody and a fluorescently labeled secondary antibody.

Materials:

  • Human cell line (e.g., HeLa or U2OS)

  • 96-well imaging plates

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • This compound

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Primary antibody against PAR

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Seed cells in a 96-well imaging plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).

  • Fix the cells with the fixative solution.

  • Permeabilize the cells with the permeabilization buffer.

  • Block non-specific antibody binding with the blocking buffer.

  • Incubate the cells with the primary anti-PAR antibody.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Acquire images using a high-content imaging system or fluorescence microscope.

  • Quantify the fluorescence intensity of the PAR signal within the nucleus for each condition.

  • Determine the concentration of this compound that causes a 50% reduction in the PAR signal.

By following these detailed protocols, researchers can generate the necessary quantitative data to rigorously validate the specificity of this compound for PARP1 and PARP2. This will enable a direct comparison with other PARP inhibitors and provide a solid foundation for further drug development efforts.

References

Safety Operating Guide

Proper Disposal of 4-Aminobenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential safety and logistical information for the proper disposal of 4-Aminobenzamide, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation[1][2][3][4]. Therefore, adherence to strict disposal protocols is crucial. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult state and local regulations for complete and accurate classification.

Safety and Handling Summary

Proper handling and personal protective equipment (PPE) are critical when managing this compound waste. Below is a summary of key safety information.

CategoryRecommendationSource
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin and eye contact.
Handling Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize dust generation and accumulation. Avoid breathing dust, vapor, mist, or gas.
Storage of Waste Store waste in a suitable, tightly closed, and properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Spill Response In case of a spill, immediately clean it up by vacuuming or sweeping the material and placing it into a suitable disposal container. Avoid generating dust.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed hazardous waste management company. On-site treatment is not advised without a validated protocol and approval from your institution's Environmental Health and Safety (EHS) department.

  • Waste Identification and Segregation :

    • Designate a specific, sealed, and clearly labeled container for all waste containing this compound. This includes unused compounds, contaminated solutions, and contaminated labware (e.g., pipette tips, gloves).

  • Container Labeling :

    • The waste container must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its CAS number: 2835-68-9.

    • List all constituents of the waste, including any solvents, with their approximate percentages.

    • Indicate the date when the waste was first added to the container.

  • Waste Storage :

    • Store the sealed hazardous waste container in a designated and secure Satellite Accumulation Area (SAA) within or near the laboratory.

    • Ensure the storage area is well-ventilated and away from drains and incompatible materials.

  • Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Provide the waste disposal service with a complete and accurate description of the waste contents.

    • Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Figure 1. This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Storage cluster_2 Disposal cluster_3 Prohibited Actions A Generate this compound Waste (Unused chemical, contaminated labware) B Segregate into a dedicated, labeled hazardous waste container A->B C Store sealed container in a designated Satellite Accumulation Area B->C D Contact Institutional EHS or Licensed Waste Disposal Service C->D E Provide accurate waste information D->E F Arrange for pickup and final disposal E->F G Do NOT dispose in regular trash H Do NOT pour down the drain

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for 4-Aminobenzamide, including personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Summary

This compound is classified as an irritant to the eyes, skin, and respiratory system. It may be harmful if swallowed, inhaled, or absorbed through the skin. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.[1][2] Furthermore, it can form combustible dust concentrations in the air, posing a fire or explosion hazard under specific conditions.[3]

Quantitative Safety Data
ParameterValueSource / Comments
NFPA Rating Health: 2Cole-Parmer SDS[2]
Flammability: 0Cole-Parmer SDS[2]
Instability: 0Cole-Parmer SDS
Occupational Exposure Limits No specific PEL or TLV established.As a proxy, the Oregon Permissible Exposure Limits for "Particulates Not Otherwise Regulated" can be considered: Total Dust: 10 mg/m³, Respirable Fraction: 5 mg/m³.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound to prevent contact and inhalation. The following table outlines the recommended PPE.

Body PartRecommended PPEStandard/Specification
Eyes/Face Chemical safety goggles or glasses with side shields.OSHA 29 CFR 1910.133 or European Standard EN166.
Skin Chemical-resistant gloves (Nitrile rubber is a common choice for splash protection).
Protective clothing to prevent skin exposure (e.g., lab coat).
Respiratory A NIOSH/MSHA-approved respirator is recommended if dust is generated or if working outside of a fume hood.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.

Glove Selection Note: While specific chemical resistance data for this compound on nitrile gloves is not available, nitrile gloves generally offer good resistance to many chemicals and are a suitable choice for incidental splash protection. For prolonged or direct contact, it is advisable to consult the glove manufacturer's specific chemical resistance guide.

Operational and Disposal Plans

Adherence to standardized operational and disposal procedures is essential for the safe use of this compound in a laboratory setting.

Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.

  • Ensure that an eyewash station and a safety shower are readily accessible in the work area.

Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items.

  • Weighing and Dispensing: Conduct weighing and dispensing of the solid compound in a chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • In Use: Avoid actions that can generate dust, such as vigorous shaking or scraping. If dissolving the compound, add it slowly to the solvent.

  • Storage: Store this compound in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed to prevent moisture absorption and contamination.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.
Spill and Disposal Plan

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material. Avoid generating dust.

  • Collect: Place the collected material into a suitable, labeled container for waste disposal.

  • Clean: Clean the spill area with a suitable solvent and decontaminate all equipment used.

Waste Disposal:

  • Dispose of this compound waste and contaminated materials in accordance with all applicable local, state, and federal regulations.

  • Waste should be collected in a clearly labeled, sealed, and compatible container.

  • Do not dispose of this compound down the drain or in regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

Experimental Protocol Example: Synthesis of a Fluorescent Tag

The following is a summarized, general protocol that illustrates a practical application of handling a related aminobenzoyl compound. This provides a tangible workflow for which the above safety precautions are directly applicable.

Objective: To synthesize a fluorescein derivative using an aminobenzoyl linker.

Materials:

  • 5-Aminofluorescein

  • 4-Aminobenzoyl chloride hydrochloride (a related but more reactive compound)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and stirring equipment

Methodology:

  • Reaction Setup: In a fume hood, dissolve 5-aminofluorescein and triethylamine in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Slowly add a solution of 4-aminobenzoyl chloride hydrochloride in DMF to the reaction mixture at 0°C with constant stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Workup and Purification: Precipitate the crude product, collect by filtration, and purify using column chromatography.

Throughout this process, the handler would wear the prescribed PPE, and all manipulations of solid reagents and solutions would be conducted within the fume hood to mitigate inhalation and contact risks.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Workflow for Safe Handling of this compound prep Preparation - Don PPE - Prepare Workspace handling Handling - Weighing in Fume Hood - Controlled Dispensing prep->handling experiment Experimental Use - In-situ Reaction - Analysis handling->experiment spill Spill Occurs handling->spill storage Storage - Cool, Dry Place - Tightly Sealed experiment->storage disposal Disposal - Labeled Waste Container - EHS Pickup experiment->disposal spill_response Spill Response - Evacuate & Ventilate - Contain & Collect spill->spill_response spill_response->disposal storage->handling end Procedure Complete disposal->end

Caption: A logical workflow for the safe handling of this compound.

References

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4-Aminobenzamide

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